molecular formula C16H16N2O4 B133009 p-Oxanisidide CAS No. 3299-63-6

p-Oxanisidide

Cat. No.: B133009
CAS No.: 3299-63-6
M. Wt: 300.31 g/mol
InChI Key: BNNRXRYJLPHHEI-UHFFFAOYSA-N
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Description

p-Oxanisidide, identified by CAS number 3299-63-6, is a chemical compound with the molecular formula C16H16N2O4 and a molecular weight of 300.31 g/mol . This compound is also known by its synonym N,N'-bis(4-methoxyphenyl)oxamide, indicating its structural relationship to oxamide . It is a solid at room temperature and is characterized by a LogP of 3.58, suggesting moderate lipophilicity . As a specialty chemical, this compound serves as a valuable building block and intermediate in organic synthesis and research applications. It is primarily utilized in research and development laboratories for the synthesis of more complex molecules. This product is designated "For Research Use Only" (RUO) and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-bis(4-methoxyphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-13-7-3-11(4-8-13)17-15(19)16(20)18-12-5-9-14(22-2)10-6-12/h3-10H,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNRXRYJLPHHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365632
Record name Ethanediamide, N,N'-bis(4-methoxyphenyl)-
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Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3299-63-6
Record name N1,N2-Bis(4-methoxyphenyl)ethanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3299-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanediamide, N,N'-bis(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of p-Anisidine

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: This guide details the properties of p-Anisidine (4-methoxyaniline). The user query specified "p-Oxanisidide," which is not a standard chemical name and is presumed to be a typographical error for the widely-used chemical intermediate, p-Anisidine.

Introduction: Beyond the Name – The Role of p-Anisidine in Modern Science

p-Anisidine, systematically known as 4-methoxyaniline, is an aromatic organic compound that serves as a critical building block and analytical reagent across diverse scientific fields.[1][2] Its structure, featuring a methoxy group and an amino group in a para orientation on a benzene ring, imparts a unique set of physicochemical characteristics that are fundamental to its application. While commercial samples often appear as grey-brown solids due to air oxidation, pure p-Anisidine is a white crystalline substance.[1]

Professionals in drug development utilize p-Anisidine as a versatile intermediate for synthesizing complex pharmaceutical molecules. In the chemical industry, it is a precursor for various azo dyes and pigments. Furthermore, its reactivity with aldehydes is harnessed in a crucial quality control test for fats and oils, known as the p-Anisidine Value (AnV), which quantifies secondary oxidation products that lead to rancidity.[1][3][4] Understanding the core physicochemical properties of this compound is, therefore, not merely an academic exercise but a practical necessity for ensuring reproducibility, safety, and success in these applications. This guide provides an in-depth exploration of these properties, grounded in established experimental protocols and authoritative data.

Core Physicochemical Properties at a Glance

The functional utility of p-Anisidine is dictated by its physical and chemical parameters. The following table summarizes its key properties, which will be explored in detail throughout this guide.

PropertyValueSource(s)
Chemical Formula C₇H₉NO[1][5]
Molar Mass 123.15 g/mol [1][5]
Appearance White to light reddish-brown crystalline solid[1][2]
Melting Point 56-59 °C[1][5]
Boiling Point 240-243 °C[1][5]
Water Solubility 21 g/L (at 20 °C)[5]
pKa 5.34 (at 25 °C)[5]
LogP (Octanol/Water) 0.95[5]
Vapor Pressure 0.02 hPa (at 20 °C)[5]
Flash Point 122 °C[5]

Deep Dive into Physicochemical Characteristics

A nuanced understanding of each property is essential for experimental design, from selecting appropriate solvent systems to interpreting analytical data.

Melting and Boiling Points: Indicators of Intermolecular Forces

The melting point of p-Anisidine ranges from 56-59 °C, and its boiling point is approximately 243 °C.[1][5] These values are a direct consequence of its molecular structure. The primary amino group (-NH₂) is capable of forming intermolecular hydrogen bonds, which significantly raises the melting and boiling points compared to a non-polar compound of similar molecular weight. The polarity of the methoxy group (-OCH₃) and the van der Waals forces between the benzene rings also contribute to these relatively high values. The stability of the crystalline lattice, reflected in the melting point, is a critical parameter for storage and handling, as the compound is a solid at room temperature.

Solubility Profile: A Tale of Two Functional Groups

p-Anisidine is described as sparingly soluble in water, with a quantitative value of 21 g/L at 20 °C.[5] This limited aqueous solubility represents a balance between its hydrophilic and hydrophobic character.

  • Hydrophilic Character: The amino and methoxy groups can both act as hydrogen bond acceptors, while the amino group can also act as a hydrogen bond donor, facilitating interaction with polar water molecules.

  • Hydrophobic Character: The aromatic benzene ring is non-polar and constitutes the bulk of the molecule, limiting its miscibility with water.

In contrast, p-Anisidine is readily soluble in many organic solvents, including ethanol, diethyl ether, acetone, and benzene.[1] This broad organic solubility is crucial for its use as a reactant in organic synthesis, where non-aqueous media are common.

Acidity and Basicity: The Role of the Amino Group (pKa)

With a pKa of 5.34, p-Anisidine is a weak base.[5] The lone pair of electrons on the nitrogen atom of the amino group can accept a proton. The basicity is somewhat reduced compared to aliphatic amines because the lone pair is partially delocalized into the aromatic pi-system of the benzene ring. This property is fundamental to its chemical reactivity and dictates the pH conditions required for various reactions, including its protonation in acidic media.

pKa_Equilibrium cluster_main p-Anisidine Acid-Base Equilibrium (pKa = 5.34) pAnisidine p-Anisidine (Base Form) H_ion + H⁺ protonated_pAnisidine Anilinium Ion (Conjugate Acid) pAnisidine->protonated_pAnisidine pKa

Caption: Acid-base equilibrium of p-Anisidine.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

The LogP value of 0.95 indicates that p-Anisidine is slightly more soluble in an organic phase (n-octanol) than in an aqueous phase at equilibrium.[5] This parameter is a cornerstone of medicinal chemistry and pharmacology, as it helps predict a molecule's ability to cross biological membranes. For drug development professionals, a LogP around 1 suggests moderate lipophilicity, which can be a favorable starting point for designing molecules with good absorption and distribution characteristics. It is also a key input for environmental models that predict the fate and transport of chemicals in ecosystems.

Spectroscopic Signature: Identifying and Quantifying p-Anisidine

Spectroscopic techniques provide a non-destructive means to identify and quantify p-Anisidine.

  • UV-Visible Spectroscopy: In the context of its most common analytical application, p-Anisidine itself is not the primary chromophore. Instead, the Schiff base it forms upon reaction with aldehydes (the basis of the Anisidine Value test) produces a distinct absorbance maximum around 350 nm.[4][6] This allows for the sensitive colorimetric quantification of secondary oxidation products in oils. Methods also exist for its direct determination, such as in workplace air analysis via HPLC with UV detection at 240 nm.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum of p-Anisidine provides a unique fingerprint. Key characteristic absorptions include:

    • N-H stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

    • C-H stretching (aromatic): Peaks typically found just above 3000 cm⁻¹.

    • C-H stretching (aliphatic): Peaks from the methoxy group just below 3000 cm⁻¹.

    • C=C stretching: Aromatic ring vibrations in the 1500-1600 cm⁻¹ region.

    • C-O-C stretching: A strong, characteristic ether linkage band, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum is highly informative for structure confirmation. The expected signals would be:

    • A singlet for the three methoxy (-OCH₃) protons.

    • A broad singlet for the two amino (-NH₂) protons, which can exchange with deuterium oxide.

    • Two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted (para) benzene ring.

Field-Proven Experimental Protocols

The following section details methodologies for determining key properties and utilizing p-Anisidine in a standard analytical workflow.

Protocol 1: Determination of Anisidine Value (AnV) in Oils

This protocol is based on the AOCS Official Method Cd 18-90 and is a cornerstone of quality control in the food and oleochemical industries.[6] It quantifies the aldehyde content, which is an indicator of secondary lipid oxidation.

Causality: The core of this method is the chemical reaction between p-Anisidine and aldehydes (specifically α,β-unsaturated aldehydes) present in an oxidized oil sample.[4] This condensation reaction forms a yellowish Schiff base, which has a strong absorbance at 350 nm. The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of these aldehydes.

AnV_Workflow cluster_workflow Anisidine Value (AnV) Experimental Workflow start Start prep_sample 1. Prepare Oil Sample Weigh oil (0.5-4.0 g) into a 25 mL volumetric flask. start->prep_sample dissolve 2. Dissolve in Isooctane Dilute to volume with isooctane. prep_sample->dissolve measure_Ab 3. Measure Blank Absorbance (Ab) Read absorbance of the oil solution at 350 nm against an isooctane blank. dissolve->measure_Ab aliquot 4. Prepare Reaction & Blank Tubes Pipette 5 mL oil solution into Tube A. Pipette 5 mL isooctane into Tube B. measure_Ab->aliquot add_reagent 5. Add Reagent Add 1 mL p-Anisidine solution (in acetic acid) to both tubes. Mix and start timer. aliquot->add_reagent incubate 6. Incubate Allow reaction to proceed for exactly 10 minutes at 25°C in the dark. add_reagent->incubate measure_As 7. Measure Sample Absorbance (As) Read absorbance of Tube A at 350 nm, using Tube B as the blank. incubate->measure_As calculate 8. Calculate AnV Use the formula: AnV = 25 * (1.2 * As - Ab) / m measure_As->calculate end_node End calculate->end_node

Sources

An In-depth Technical Guide to p-Oxanisidide: Chemical Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Oxanisidide, systematically known as N¹,N²-bis(4-methoxyphenyl)oxalamide, is an organic compound with the chemical formula C₁₆H₁₆N₂O₄. Its Chemical Abstracts Service (CAS) number is 3299-63-6. This symmetrical diamide, derived from the reaction of oxalyl chloride with p-anisidine, presents a scaffold of interest in various fields of chemical and pharmaceutical research. The presence of two methoxy-substituted phenyl rings linked by an oxalamide bridge imparts specific physicochemical properties and potential biological activities to the molecule. This guide provides a comprehensive overview of the chemical structure, synthesis, and known applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Properties

The molecular structure of this compound consists of a central ethanediamide (oxalamide) core to which two 4-methoxyphenyl (p-anisyl) groups are attached at the nitrogen atoms.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3299-63-6[1]
Molecular Formula C₁₆H₁₆N₂O₄[1]
Molecular Weight 300.31 g/mol [1]
Melting Point 184-185 °C[1]
Predicted Density 1.297 ± 0.06 g/cm³[1]
Predicted pKa 10.56 ± 0.70[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of p-anisidine with oxalyl chloride. This reaction is a standard method for the formation of oxalamides.

Reaction Scheme:

Caption: Synthesis of this compound from p-anisidine and oxalyl chloride.

Experimental Protocol: Synthesis of N¹,N²-bis(4-methoxyphenyl)oxalamide

This protocol is a general procedure for the synthesis of N,N'-diaryl oxamides and can be adapted for this compound.

Materials:

  • p-Anisidine (2.0 equivalents)

  • Oxalyl chloride (1.0 equivalent)

  • Anhydrous toluene (or other suitable aprotic solvent)

  • Triethylamine (2.0 equivalents, as an acid scavenger)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-anisidine (2.0 equivalents) and triethylamine (2.0 equivalents) in anhydrous toluene.

  • Reaction Setup: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Oxalyl Chloride: Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous toluene to the stirred p-anisidine solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of this compound should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials and triethylamine hydrochloride. For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of toluene and ethanol.

  • Drying: Dry the purified this compound under vacuum.

Characterization and Analytical Data

Expected ¹H NMR Spectral Data:

  • Aromatic protons (Ar-H): Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the protons on the two equivalent p-methoxyphenyl rings.

  • Amide protons (N-H): A singlet in the downfield region (typically δ 8.0-9.5 ppm).

  • Methoxy protons (O-CH₃): A sharp singlet around δ 3.8 ppm.

Expected ¹³C NMR Spectral Data:

  • Carbonyl carbons (C=O): A signal in the downfield region (typically δ 158-162 ppm).

  • Aromatic carbons (Ar-C): Multiple signals in the aromatic region (typically δ 114-158 ppm).

  • Methoxy carbon (O-CH₃): A signal around δ 55 ppm.

Expected IR Spectral Data:

  • N-H stretching: A sharp absorption band around 3300-3400 cm⁻¹.

  • C=O stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

  • N-H bending (Amide II): An absorption band around 1520-1550 cm⁻¹.

  • C-O stretching (ether): A strong absorption band around 1240-1260 cm⁻¹.

Expected Mass Spectrometry Data:

  • The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (300.31 g/mol ).

Applications in Research and Drug Development

While extensive research specifically on this compound is limited, the broader class of oxalamide and oxanilide derivatives has garnered significant interest in medicinal chemistry. These scaffolds are recognized for their ability to form stable structures and participate in hydrogen bonding, making them attractive for designing molecules that can interact with biological targets.

Potential Therapeutic Areas:

  • Tuberculostatic Activity: N,N'-disubstituted dithiooxamides, which are structurally related to oxalamides, have been investigated as potential tuberculostatics. This suggests that this compound could be a candidate for similar studies.

  • Anticancer Properties: Some oxalamide derivatives have been synthesized and evaluated for their antioxidant and anticancer activities. The rigid and planar nature of the oxalamide bridge can serve as a scaffold to position aromatic substituents for optimal interaction with biological targets, such as enzymes or receptors involved in cancer pathways.

  • Anti-inflammatory Activity: Certain new N,N'-oxamides have been prepared and investigated for their anti-inflammatory properties.

  • Antifungal Prodrugs: The oxadiazole moiety, which can be derived from oxalamide-related structures, has been used in the design of antifungal prodrugs.

The synthesis of a library of this compound analogs with varied substituents on the phenyl rings could be a promising strategy for lead optimization in a drug discovery program.

Safety and Handling

General Safety Precautions:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is crucial to consult the Safety Data Sheet (SDS) for the starting material, p-anisidine , which is classified as toxic and may cause damage to organs through prolonged or repeated exposure.

Conclusion

This compound is a symmetrical diamide with a well-defined chemical structure that can be synthesized through a straightforward chemical reaction. While specific research on this compound is not extensive, its structural similarity to other biologically active oxalamide and oxanilide derivatives suggests its potential as a scaffold in medicinal chemistry and drug development. Further investigation into its synthesis optimization, detailed characterization, and exploration of its biological activities, particularly in the areas of antimicrobial and anticancer research, is warranted. As with any chemical compound, proper safety precautions should be observed during its handling and use in a laboratory setting.

References

  • PubChem. p-Anisidine. [Link]

  • ResearchGate. (PDF) BIOLOGICAL SCREENING OF SYNTHESIZED OXALAMIDE DERIVATIVES FOR ANTIOXIDANT AND ANTICANCER PROPERTIES. [Link]

  • PubMed. Synthesis and anti-inflammatory activity of certain new N,N'-oxamides. [Link]

  • PubMed. Design and synthesis of N¹,N⁵-bis[4-(5-alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides as potential antifungal prodrugs. [Link]

  • East Harbour Group. MATERIAL SAFETY DATA SHEET OXAMIDE. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N,N'-bis(4-methoxyphenyl)oxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N'-bis(4-methoxyphenyl)oxamide, a symmetrically substituted diaryl oxamide. The document is intended for researchers, scientists, and professionals in drug development and materials science. It details the primary synthetic pathway via the Schotten-Baumann reaction of p-anisidine with oxalyl chloride, including a thorough mechanistic explanation, a step-by-step experimental protocol, and key characterization data. Additionally, an alternative synthesis route employing diethyl oxalate is presented and compared. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and providing a self-validating framework for the described protocols.

Introduction: Significance of N,N'-Diaryl Oxamides

N,N'-diaryl oxamides represent a significant class of organic compounds characterized by a central oxalamide core flanked by two aryl moieties. This structural motif imparts a rigid and planar backbone, capable of forming strong intermolecular hydrogen bonds. Consequently, these compounds are extensively explored in supramolecular chemistry, crystal engineering, and materials science for the development of gels, liquid crystals, and functional polymers. The amide linkages are also prevalent in a vast number of pharmaceuticals, making the synthesis of such structures a cornerstone of medicinal chemistry.[1][2] N,N'-bis(4-methoxyphenyl)oxamide, with its electron-donating methoxy groups, is a valuable building block and a target molecule for investigating the influence of electronic effects on molecular assembly and biological activity.

Primary Synthesis Pathway: The Schotten-Baumann Reaction

The most direct and widely employed method for synthesizing N,N'-bis(4-methoxyphenyl)oxamide is the Schotten-Baumann reaction. This classic organic transformation involves the acylation of an amine with an acyl chloride in the presence of a base.[3] In this specific synthesis, two equivalents of p-anisidine are reacted with one equivalent of oxalyl chloride.

Mechanistic Insights

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-anisidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of oxalyl chloride. This forms a tetrahedral intermediate.

  • Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as a leaving group. This results in the formation of an N-(4-methoxyphenyl)oxamoyl chloride intermediate.

  • Second Nucleophilic Attack: A second molecule of p-anisidine then attacks the remaining carbonyl carbon of the intermediate.

  • Proton Transfer & Product Formation: The resulting intermediate is deprotonated by a base present in the reaction mixture, and the final N,N'-bis(4-methoxyphenyl)oxamide product is formed, along with hydrochloric acid as a byproduct.

The presence of a base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4]

Visualizing the Reaction Pathway

Synthesis_Pathway p_anisidine 2 x p-Anisidine (4-Methoxyaniline) product N,N'-bis(4-methoxyphenyl)oxamide p_anisidine->product + oxalyl_chloride Oxalyl Chloride oxalyl_chloride->product + solvent Aprotic Solvent (e.g., Dichloromethane, THF) base Base (e.g., Triethylamine, Pyridine) temperature 0°C to Room Temperature byproduct 2 x HCl (neutralized by base) product->byproduct forms

Caption: Primary synthesis of N,N'-bis(4-methoxyphenyl)oxamide via the Schotten-Baumann reaction.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of N,N'-diaryl oxamides.[5]

Materials:

  • p-Anisidine (2.0 equivalents)

  • Oxalyl chloride (1.0 equivalent)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or Pyridine (2.2 equivalents)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethanol or Ethanol/Water mixture for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-anisidine (2.0 eq.) and triethylamine (2.2 eq.) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Addition of Oxalyl Chloride: Slowly add a solution of oxalyl chloride (1.0 eq.) in anhydrous DCM to the stirred p-anisidine solution dropwise over 30-60 minutes. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify the solid by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield N,N'-bis(4-methoxyphenyl)oxamide as a crystalline solid.[6]

Alternative Synthesis Pathway: From Diethyl Oxalate

An alternative and often milder route to N,N'-bis(4-methoxyphenyl)oxamide involves the aminolysis of diethyl oxalate.[7] This method avoids the use of the highly reactive and corrosive oxalyl chloride.

Reaction Description

In this procedure, p-anisidine is reacted with diethyl oxalate, typically at elevated temperatures. The reaction proceeds through a similar nucleophilic acyl substitution mechanism, but with ethoxide as the leaving group instead of chloride. This reaction is generally slower than the Schotten-Baumann reaction and may require heating to drive it to completion.

Comparative Workflow

Alternative_Synthesis p_anisidine 2 x p-Anisidine product N,N'-bis(4-methoxyphenyl)oxamide p_anisidine->product + diethyl_oxalate Diethyl Oxalate diethyl_oxalate->product + solvent Ethanol (solvent and byproduct) temperature Reflux byproduct 2 x Ethanol product->byproduct forms

Sources

solubility of p-Oxanisidide in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of p-Anisidine in Common Organic Solvents

Foreword

As a Senior Application Scientist, my experience in process chemistry and drug development has repeatedly underscored the foundational importance of understanding a compound's solubility. It is a critical parameter that dictates everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide is dedicated to p-Anisidine (4-methoxyaniline), a versatile intermediate whose utility in the pharmaceutical and dye industries is directly tied to its solubility characteristics.[1] We will move beyond simple data points to explore the causal chemical principles governing its behavior and provide robust, field-proven methodologies for its assessment. This document is structured not as a rigid template, but as a logical exploration designed for fellow researchers, scientists, and development professionals.

The Molecular Basis of p-Anisidine's Solubility Profile

The solubility of any compound is dictated by its molecular structure and its interaction with the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" is our starting point.[2] p-Anisidine (C₇H₉NO) possesses a distinct amphiphilic character, having both polar and non-polar features that govern its solubility.

  • Aromatic Ring: The core benzene ring is non-polar and hydrophobic. This feature promotes solubility in aromatic solvents like toluene and benzene through favorable π-π stacking interactions.

  • Amino Group (-NH₂): This primary amine group is polar and capable of acting as both a hydrogen bond donor (via N-H) and acceptor (via the nitrogen lone pair).[3] This is the primary driver of its solubility in protic polar solvents like alcohols and water.

  • Methoxy Group (-OCH₃): The ether linkage is polar and the oxygen's lone pairs can act as a hydrogen bond acceptor.[2] This contributes to its affinity for polar solvents.

The interplay between the hydrophobic ring and the hydrophilic functional groups means p-Anisidine is most soluble in polar organic solvents that can engage in hydrogen bonding while also accommodating the aromatic structure. Its solubility in highly non-polar aliphatic solvents like hexane is, predictably, very limited.[2]

Furthermore, as a weak base, the solubility of p-Anisidine is highly dependent on pH.[2] In acidic conditions, the amino group is protonated to form the anilinium salt (CH₃OC₆H₄NH₃⁺). This ionic species is significantly more polar and, therefore, exhibits greatly enhanced solubility in aqueous solutions.[2]

cluster_pAnisidine p-Anisidine Molecule pA p-Anisidine Aromatic Aromatic Ring (Non-polar, Lipophilic) pA->Aromatic Favors non-polar solvents Amine Amino Group (-NH₂) (Polar, H-Bond Donor/Acceptor) pA->Amine Favors polar, protic solvents Methoxy Methoxy Group (-OCH₃) (Polar, H-Bond Acceptor) pA->Methoxy Enhances polar solubility

Caption: Key structural features of p-Anisidine governing its solubility.

Quantitative Solubility Data

The following table summarizes the solubility of p-Anisidine in a range of common organic solvents at 25 °C. The data is compiled from various chemical data sources and represents the mass of solute that can be dissolved in a given volume of solvent. This table serves as a practical guide for solvent selection in experimental design.

Solvent ClassSolventSolubility (g/L) at 25 °C
Ethers 1,4-Dioxane556.4
Tetrahydrofuran (THF)420.1
Diethyl Ether120.05
MTBE81.56
Chlorinated Dichloromethane443.16
Chloroform346.85
Alcohols Methanol226.5
Ethanol304.63
Isopropanol164.88
n-Butanol168.18
Ketones Acetone141.52
2-Butanone (MEK)146.58
Esters Ethyl Acetate238.37
n-Butyl Acetate71.82
Aprotic Polar Acetonitrile350.32
Dimethyl Sulfoxide (DMSO)359.43
Dimethylformamide (DMF)193.3
Aromatic Toluene45.06
BenzeneSoluble
o-Xylene29.53
Aliphatic Cyclohexane8.98
n-Heptane8.37
n-Hexane1.94
Aqueous Water10.12 (20 °C: 21 g/L)

Data primarily sourced from Scent.vn[4], with additional context from PubChem[5] and ChemicalBook[6][7]. Note that "Soluble" indicates qualitative data where quantitative values were not available.

Analysis of Data: The quantitative data confirms the theoretical principles. Solubility is highest in highly polar solvents capable of hydrogen bonding or strong dipole-dipole interactions (e.g., 1,4-Dioxane, DMSO, Acetonitrile, Dichloromethane). Alcohols and esters show excellent solvency. A significant drop-off is observed with aromatic hydrocarbons, and solubility is very poor in aliphatic hydrocarbons, highlighting the dominance of the polar functional groups in the overall solubility profile.

Protocol for Experimental Solubility Determination

To ensure trustworthy and reproducible results, a standardized protocol for determining solubility is essential. The isothermal equilibrium method is a robust and widely accepted technique. This protocol is designed to be a self-validating system by ensuring equilibrium is reached and accurately measured.

Objective: To determine the equilibrium solubility of p-Anisidine in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • p-Anisidine (analytical grade)

  • Selected solvent (HPLC grade or equivalent)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Scintillation vials or sealed flasks

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., UV-Vis Spectrophotometer, HPLC, or Gravimetric analysis setup)

Methodology:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of p-Anisidine to a vial containing a known volume or mass of the solvent. The goal is to create a slurry where solid p-Anisidine is clearly visible, ensuring saturation.

    • Causality: Starting with excess solute guarantees that the solution will reach its maximum saturation point at the given temperature.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker set to 25 °C (or the desired temperature).

    • Agitate the mixture for a minimum of 24-48 hours. A longer duration may be necessary for viscous solvents or compounds that are slow to dissolve.

    • Causality: Continuous agitation and a controlled temperature are critical for reaching thermodynamic equilibrium between the dissolved and undissolved solute.

  • Phase Separation & Sampling:

    • After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

    • Carefully draw a sample from the clear supernatant using a pre-warmed syringe (to prevent precipitation upon cooling).

    • Immediately pass the sample through a 0.45 µm syringe filter into a clean, tared vial.

    • Causality: Filtration is a critical step to ensure that no microscopic solid particles are carried over, which would artificially inflate the measured solubility.

  • Analysis of Solute Concentration:

    • Accurately weigh the filtered sample.

    • Quantify the amount of p-Anisidine in the sample. Several methods can be employed:

      • Gravimetric Analysis (Most direct): Evaporate the solvent from the tared vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of p-Anisidine. The mass of the remaining solid is the mass of the dissolved solute.

      • Spectroscopic Analysis (UV-Vis): Dilute the sample with a known volume of solvent to fall within the linear range of a previously established calibration curve for p-Anisidine.

      • Chromatographic Analysis (HPLC): Dilute and inject the sample into an HPLC system, quantifying the concentration against a standard curve. This is the preferred method for complex mixtures or when high accuracy is required.

  • Calculation:

    • Calculate the solubility, typically expressed in g/L or mg/mL.

    • For the gravimetric method: Solubility = (Mass of dried p-Anisidine) / (Volume of solvent in the sample).

start Start prep 1. Prepare Slurry (Excess p-Anisidine in Solvent) start->prep equil 2. Equilibrate (24-48h at constant T°) prep->equil settle 3. Settle & Sample (Withdraw clear supernatant) equil->settle filter 4. Filter Sample (0.45 µm syringe filter) settle->filter analysis 5. Analyze Concentration (Gravimetric, HPLC, or UV-Vis) filter->analysis calc 6. Calculate Solubility (e.g., g/L) analysis->calc end End calc->end

Sources

p-Anisidine: A Comprehensive Technical Guide to its Stability and Degradation Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Foreword: The Imperative of Stability Profiling in Modern Drug Development

In the landscape of pharmaceutical development, an active pharmaceutical ingredient's (API) intrinsic stability is a cornerstone of its viability. The journey from a promising molecule to a safe and effective therapeutic is paved with rigorous scientific investigation, a critical component of which is the comprehensive characterization of its stability and degradation profile. Understanding how a molecule behaves under various environmental stresses—such as pH, temperature, light, and oxidative conditions—is not merely a regulatory formality; it is a fundamental scientific necessity. This knowledge dictates formulation strategies, defines storage conditions, establishes shelf-life, and, most importantly, ensures patient safety by identifying potentially toxic degradants.

This guide is designed to provide researchers, chemists, and formulation scientists with a deep, field-proven understanding of the stability and degradation characteristics of p-Anisidine. While widely used as a chemical intermediate in the synthesis of dyes and pharmaceuticals, its inherent reactivity presents unique stability challenges.[1] We will move beyond theoretical data, offering a practical framework for designing, executing, and interpreting stability studies. The causality behind experimental choices will be explained, and every protocol described will be presented as a self-validating system, grounded in authoritative regulatory standards and scientific first principles.

Physicochemical and Molecular Identity of p-Anisidine

p-Anisidine, systematically known as 4-methoxyaniline, is an aromatic amine distinguished by a methoxy group positioned para to the amino group on the benzene ring.[2] This substitution pattern significantly influences its electronic properties, reactivity, and, consequently, its stability. Commercial-grade p-Anisidine often appears as a white to grey-brown crystalline solid, with the discoloration being a primary indicator of oxidative degradation.[3][4] A thorough understanding of its fundamental properties is the first step in predicting its degradation behavior.

PropertyValueSource(s)
IUPAC Name 4-methoxyaniline[2]
Synonyms p-Anisidine, 4-aminoanisole, p-methoxyaniline[5]
CAS Number 104-94-9[2][6]
Molecular Formula C₇H₉NO[1][6]
Molecular Weight 123.15 g/mol [1][2]
Appearance White, fused crystalline solid; darkens with storage.[2][3]
Melting Point 56-59 °C[6]
Boiling Point 240-243 °C[6]
Solubility Moderately soluble in water (21 g/L at 20°C); soluble in ethanol, ether.[1][6]
pKa 5.34 (at 25°C)[6]
LogP 0.95[2][6]

Intrinsic Stability and Key Degradation Pathways

The molecular architecture of p-Anisidine—specifically the electron-rich aromatic ring, the primary amino group, and the methoxy ether linkage—dictates its susceptibility to several modes of degradation. Forced degradation, or stress testing, is the cornerstone methodology for elucidating these pathways.[7][8] It involves subjecting the molecule to conditions more severe than those anticipated during storage to accelerate decomposition and identify likely degradants.[7][9]

cluster_conditions Stress Conditions (Forced Degradation) cluster_pathways Primary Degradation Pathways Oxidative Oxidative Oxidation Oxidative Coupling & N-Oxide Formation Oxidative->Oxidation Hydrolytic (Acid/Base) Hydrolytic (Acid/Base) Hydrolysis Potential Ether Cleavage (Harsh Conditions) Hydrolytic (Acid/Base)->Hydrolysis Thermal Thermal Thermolysis Decomposition at Elevated Temperatures Thermal->Thermolysis Photolytic Photolytic Photo_Oxidation Light-Accelerated Oxidation Photolytic->Photo_Oxidation p-Anisidine p-Anisidine p-Anisidine->Oxidative O₂, H₂O₂ p-Anisidine->Hydrolytic (Acid/Base) H⁺/OH⁻, H₂O p-Anisidine->Thermal Δ (Heat) p-Anisidine->Photolytic hν (Light)

Caption: Core stress conditions and resulting degradation pathways for p-Anisidine.

Oxidative Degradation: The Primary Pathway of Concern

Oxidation is the most significant degradation pathway for p-Anisidine. Its susceptibility is evidenced by the common observation that commercial samples darken from white to grey-brown upon exposure to air.[3][4] This discoloration is a hallmark of the formation of complex, colored impurities through oxidative coupling reactions.[10]

  • Mechanism of Action : The primary amine group is highly susceptible to oxidation. Advanced Oxidation Processes (AOPs), such as the Fenton reaction (H₂O₂/Fe²⁺), generate highly reactive hydroxyl radicals that readily attack the molecule.[11] This can lead to a variety of products, including the potential conversion to p-nitroanisole under specific photo-assisted oxidative conditions.[11] The electron-donating nature of both the amino and methoxy groups activates the aromatic ring, making it prone to oxidative coupling, which produces polymeric, colored species.

  • Relevance in Practice : p-Anisidine's high reactivity with aldehydes, forming Schiff bases, is the basis for the "Anisidine Value" (AV) test used to measure secondary oxidation products in fats and oils.[3][12][13] This inherent reactivity underscores its potential for incompatibility with formulation excipients containing aldehyde impurities (e.g., lactose, polyethylene glycols).

Hydrolytic Degradation

While the aromatic amine itself is generally stable to hydrolysis, the molecule's stability can be pH-dependent, particularly under extreme conditions.

  • Acidic Conditions : p-Anisidine is a weak base (pKa 5.34) and will form a soluble salt in acidic media.[6][14] While generally stable, harsh acidic conditions combined with heat could potentially lead to the cleavage of the methoxy ether bond, though this is less common than oxidation. Studies on the hydrolysis of Schiff bases to release p-anisidine demonstrate that the stability is highly pH-dependent, with hydrolysis rates varying across pH ranges.[15]

  • Basic and Neutral Conditions : The free base is present at neutral and alkaline pH. The molecule is generally more stable under these conditions with respect to hydrolysis, but the free amine is more susceptible to oxidation.

Thermal Degradation

p-Anisidine is a crystalline solid that is stable at ambient temperatures but will decompose upon heating.[14]

  • Thermal Analysis Data : Thermogravimetric analysis (TGA) has shown that the onset of thermal degradation for p-Anisidine occurs at approximately 135-150°C.[16] The maximum rate of degradation occurs at a higher temperature, around 166-168°C.[16] Heating to decomposition releases toxic fumes of nitrogen oxides.[2][14]

  • Implications : This data suggests that while stable under typical storage and processing temperatures, high-temperature manufacturing processes like melt granulation or high-heat drying should be approached with caution.

Photodegradation

Exposure to light, particularly in the presence of oxygen, can significantly accelerate the degradation of p-Anisidine.[6][14][10]

  • Mechanism : Photodegradation is primarily a photo-oxidative process. Light energy can excite the molecule, making it more susceptible to reaction with atmospheric oxygen. Studies have demonstrated that photo-assisted oxidation using Fenton's reagent is an effective method for degrading p-anisidine, highlighting the synergistic effect of light and oxidizing agents.[11]

  • Practical Consequence : This sensitivity necessitates that p-Anisidine and any formulations containing it must be protected from light during manufacturing and storage, typically by using amber containers or opaque packaging.[10] This is a mandatory component of stability testing as per ICH guideline Q1B.[17]

Protocol Design for Stability and Degradation Assessment

A robust forced degradation study is essential for developing a stability-indicating analytical method and understanding the degradation profile. The International Council for Harmonisation (ICH) guidelines provide the framework for these studies.[7][17] The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical method can detect and resolve the degradation products without completely destroying the parent molecule.[18]

cluster_prep Step 1: Preparation cluster_stress Step 2: Apply Stress Conditions cluster_analysis Step 3: Analysis cluster_id Step 4: Characterization Prep Prepare p-Anisidine Solution (e.g., 1 mg/mL in suitable solvent) Acid Acid Hydrolysis 0.1-1M HCl, RT/Heat Prep->Acid Base Base Hydrolysis 0.1-1M NaOH, RT/Heat Prep->Base Oxidation Oxidation 3-30% H₂O₂, RT Prep->Oxidation Thermal Thermal (Solid & Solution) Heat >60°C Prep->Thermal Photo Photostability ICH Q1B Light Conditions Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by Stability-Indicating HPLC-PDA Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze MassBalance Assess Peak Purity & Calculate Mass Balance Analyze->MassBalance LCMS Identify Degradants using LC-MS/MS MassBalance->LCMS If significant degradants

Caption: Experimental workflow for a forced degradation study of p-Anisidine.

Recommended Forced Degradation Conditions

The following table outlines a starting point for stress testing protocols. The duration and stressor concentration should be adjusted to achieve the target degradation of 5-20%.

ConditionProtocolRationale & Expected Outcome
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours.To assess the stability of the ether linkage and amine group in an acidic environment. Limited degradation is expected unless conditions are very harsh.[18]
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours.To evaluate stability in an alkaline environment. p-Anisidine is expected to be relatively stable, but this confirms the absence of base-labile functional groups.[18]
Oxidation 3% H₂O₂ at room temperature for 24 hours.To simulate oxidative stress. This is the most critical test. Significant degradation is expected, with the formation of colored impurities and other oxidation products.[18]
Thermal Degradation Solid sample at 80°C for 7 days. Solution sample at 80°C for 7 days.To evaluate the impact of heat. Degradation, particularly in solution, may occur, likely through an oxidative pathway.[7]
Photostability Expose solid and solution samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).To assess light sensitivity. Degradation is highly likely, especially in the presence of oxygen, leading to discoloration.[17][18]
Development of a Stability-Indicating Analytical Method

The cornerstone of any stability study is a validated stability-indicating method (SIM), typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

  • Objective : The method must be able to accurately quantify the decrease in the concentration of p-Anisidine while simultaneously separating it from all process impurities and degradation products.

  • Methodology :

    • Column Selection : A C18 column is a common starting point for aromatic compounds.

    • Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve the parent peak from various degradants with different polarities.

    • Detection : A Photodiode Array (PDA) detector is essential. It not only quantifies the peaks but also provides UV spectra for each, which is used to assess peak purity. This confirms that the p-Anisidine peak is free from any co-eluting degradants.

    • Validation : The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is proven by its ability to resolve the parent drug from all compounds in the force-degraded samples.

Identification of Degradation Products

For any significant degradation products observed, identification and structural elucidation are critical. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this purpose. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, one can obtain the molecular weight and fragmentation patterns of the unknown peaks, allowing for structural assignment.

Critical Factors in Formulation and Storage

The intrinsic instability of p-Anisidine, particularly its oxidative lability, necessitates careful consideration during formulation development and storage.

  • Excipient Compatibility : Drug-excipient compatibility studies are a mandatory pre-formulation step.[19][20] Given p-Anisidine's known reactivity, screening for interactions is crucial.

    • High-Risk Excipients : Avoid excipients with reactive functional groups or known impurities like aldehydes and peroxides (e.g., found in some grades of povidone, PEG, and polysorbates). It is known to be incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[6][14]

    • Screening Protocol : Binary mixtures of p-Anisidine with individual excipients (typically in a 1:1 or 1:5 ratio) should be prepared, stressed under accelerated conditions (e.g., 40°C/75% RH) for several weeks, and then analyzed by HPLC for the appearance of new degradation products or significant loss of the parent compound.[19][21]

  • Storage and Handling : Based on its degradation profile, the following storage conditions are mandated to ensure stability:

    • Inert Atmosphere : To prevent oxidation, storage under an inert gas like nitrogen or argon is highly recommended.[10]

    • Light Protection : Use of amber or opaque containers is essential to prevent photodegradation.[10]

    • Temperature Control : Storage at controlled room temperature or under refrigeration (e.g., below +30°C) is advised to minimize both thermal and oxidative degradation rates.[6][14][10]

    • Moisture Control : The material should be stored in tightly sealed containers to protect it from moisture.[6][14][10]

Conclusion

p-Anisidine is a molecule with a well-defined primary degradation pathway: oxidation, which is readily accelerated by light and heat. Its stability profile is a direct consequence of its chemical structure—an electron-rich aromatic amine. A comprehensive understanding of this profile, achieved through systematic forced degradation studies and the development of a validated stability-indicating method, is not an academic exercise but a prerequisite for successful and safe product development. By applying the principles and protocols outlined in this guide, researchers and drug development professionals can proactively manage the stability challenges associated with p-Anisidine, ensuring the development of robust, stable, and safe pharmaceutical products.

References

  • PHOTO-ASSISTED OXIDATION OF p-ANISIDINE BY FENTON REAGENT | TSI Journals.

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org.

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma.

  • p-ANISIDINE RELEASE STUDY BY HYDROLYSIS OF SCHIFF BASES IN HOMOGENEOUS MEDIA Awatif Amaria Moulay1, Kheira Diaf1, Zineb Elbahri2.

  • Quality Guidelines - ICH.

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.

  • Physicochemical and Spectroscopic Characterization of Biofield Energy Treated p-Anisidine.

  • p-ANISIDINE 104-94-9 wiki - Guidechem.

  • p-Anisidine CAS#: 104-94-9 - ChemicalBook.

  • Q1 Stability Testing of Drug Substances and Drug Products - FDA.

  • P-Anisidine | C7H9NO | CID 7732 - PubChem.

  • p-Anisidine - Wikipedia.

  • p-Anisidine: Natural Occurrence and Application in Chemical Detection - ChemicalBook.

  • (PDF) p-Anisidine release study by hydrolysis of Schiff bases in homogeneous media.

  • p-Anisidine Testing Made Simple: Comparing Traditional & Modern Methods.

  • The p-Anisidine Value determination against the oxidation in fats and oils | CDR FoodLab®.

  • p-Anisidine: properties, applications and safety - ChemicalBook.

  • Changes in p-anisidine values of sunflower and corn oils during... - ResearchGate.

  • Effect of varying initial p-anisidine concentration during Fenton's oxidation - ResearchGate.

  • (PDF) Effect of various parameters during degradation of toxic p-anisidine by Fenton's oxidation - ResearchGate.

  • Preventing the degradation of N,N-Dibenzyl-p-anisidine during storage - Benchchem.

  • Forced Degradation Studies - MedCrave online.

  • A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology.

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH.

  • Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup - NIH.

  • Drug-Excipient compatibility studies: First step for dosage form development.

  • ANISIDINE (O-, P- ISOMERS) | Occupational Safety and Health Administration - OSHA.

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review - SciSpace.

Sources

Spectroscopic Characterization of N,N'-bis(4-methoxyphenyl)oxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Oxamide Scaffold in Modern Research

The N,N'-bis(4-methoxyphenyl)oxamide molecule belongs to a class of symmetric oxamide derivatives that are of increasing interest to researchers in medicinal chemistry and materials science. The central oxalamide core (–NH–CO–CO–NH–) provides a rigid and planar backbone capable of forming strong hydrogen bonds, which facilitates predictable intermolecular interactions. This structural motif is a key feature in drug design, where it can mimic peptide bonds and interact with enzyme active sites. The presence of the 4-methoxyphenyl substituents can further influence the molecule's electronic properties, solubility, and potential for biological activity. Given the growing relevance of oxamide derivatives in fields such as anticoagulation therapy and as potential α‐glucosidase inhibitors, a thorough understanding of their structural and electronic properties is paramount. This technical guide provides an in-depth exploration of the spectroscopic characterization of N,N'-bis(4-methoxyphenyl)oxamide, offering both theoretical insights and practical protocols for researchers.

Molecular Structure and Synthesis

The synthesis of N,N'-bis(4-methoxyphenyl)oxamide is typically achieved through the reaction of p-anisidine with a derivative of oxalic acid, most commonly oxalyl chloride. The high reactivity of oxalyl chloride allows for a straightforward nucleophilic acyl substitution reaction.

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products p_anisidine p-Anisidine (2 eq.) oxamide N,N'-bis(4-methoxyphenyl)oxamide p_anisidine->oxamide oxalyl_chloride Oxalyl Chloride (1 eq.) oxalyl_chloride->oxamide solvent Solvent (e.g., Dichloromethane) base Base (e.g., Triethylamine) hcl HCl (neutralized by base) temperature 0°C to Room Temp.

Caption: General synthesis workflow for N,N'-bis(4-methoxyphenyl)oxamide.

Experimental Protocol: Synthesis of N,N'-bis(4-methoxyphenyl)oxamide
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (2.0 equivalents) in a suitable solvent such as dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (2.0 equivalents), to the solution to act as a scavenger for the HCl byproduct.

  • Addition of Oxalyl Chloride: While stirring vigorously, add oxalyl chloride (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to proceed at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

  • Workup: Upon completion, the reaction mixture can be washed sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a weak base (e.g., saturated NaHCO3 solution) and finally with brine.

  • Isolation: The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude N,N'-bis(4-methoxyphenyl)oxamide can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a pure crystalline solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of N,N'-bis(4-methoxyphenyl)oxamide by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N,N'-bis(4-methoxyphenyl)oxamide is expected to be relatively simple due to the molecule's symmetry.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.0 - 9.5Singlet2HN-H (Amide)The amide protons are expected to be deshielded due to the electron-withdrawing effect of the adjacent carbonyl groups.
~7.4 - 7.6Doublet4HAr-H (ortho to -NH)Aromatic protons ortho to the amide group are deshielded by the anisotropic effect of the carbonyls.
~6.8 - 7.0Doublet4HAr-H (ortho to -OCH₃)Aromatic protons ortho to the electron-donating methoxy group are shielded.
~3.8Singlet6H-OCH₃The methoxy protons will appear as a sharp singlet in a region typical for such functional groups.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of purified N,N'-bis(4-methoxyphenyl)oxamide in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain the ¹H NMR spectrum using standard acquisition parameters.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also reflect the symmetry of the molecule, with distinct signals for the carbonyl, aromatic, and methoxy carbons.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~158 - 162C=O (Amide)The carbonyl carbons of the oxamide group are highly deshielded.
~155 - 158Ar-C (para to -NH, attached to -OCH₃)The aromatic carbon attached to the electron-donating methoxy group is deshielded.
~130 - 133Ar-C (ipso to -NH)The aromatic carbon directly bonded to the nitrogen is expected in this region.
~120 - 123Ar-CH (ortho to -NH)Aromatic carbons ortho to the amide group.
~114 - 116Ar-CH (ortho to -OCH₃)Aromatic carbons ortho to the methoxy group are shielded.
~55 - 56-OCH₃The methoxy carbon appears in its characteristic region.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.

  • Data Acquisition: Obtain the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the key functional groups present in N,N'-bis(4-methoxyphenyl)oxamide, particularly the N-H and C=O stretching vibrations of the amide linkages.

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
~3300 - 3400N-H StretchAmide
~1650 - 1680C=O Stretch (Amide I)Amide
~1510 - 1550N-H Bend (Amide II)Amide
~1240 - 1260C-O StretchAryl Ether
~1170 - 1180C-N StretchAmide

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Place the sample in the FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

cluster_workflow Spectroscopic Analysis Workflow start Purified N,N'-bis(4-methoxyphenyl)oxamide nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ftir FTIR Spectroscopy start->ftir ms Mass Spectrometry start->ms uv UV-Vis Spectroscopy start->uv data Data Analysis and Structure Elucidation nmr->data ftir->data ms->data uv->data

Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of N,N'-bis(4-methoxyphenyl)oxamide, confirming its elemental composition.

Predicted m/zIon
~300[M]⁺ (Molecular Ion)
~178[M - C₇H₇NO]⁺
~123[C₇H₈NO]⁺

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

  • Instrument Setup: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The presence of aromatic rings and conjugated systems in N,N'-bis(4-methoxyphenyl)oxamide will result in characteristic absorption bands.

Predicted λmax (nm)Electronic TransitionChromophore
~200 - 220π → πBenzene Ring
~250 - 280n → πCarbonyl Groups
~280 - 320π → π*Conjugated System

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer and a quartz cuvette.

  • Data Acquisition: Record the absorption spectrum over a range of 200-800 nm, using the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

Conclusion

The comprehensive spectroscopic characterization of N,N'-bis(4-methoxyphenyl)oxamide using NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy provides a detailed understanding of its molecular structure and electronic properties. The protocols and predicted data presented in this guide offer a solid foundation for researchers working with this and related oxamide derivatives. A thorough characterization is the first critical step in unlocking the potential of these molecules in drug discovery and materials science.

References

  • WO2021110076A1 - Oxamide derivatives, preparation method therefor and use thereof in medicine - Google P
  • Wiley-VCH 2007 - Supporting Information. [Link]

  • Oxamide Derivatives as Potent α‐Glucosidase Inhibitors: Design, Synthesis, In Vitro Inhibitory Screening and In Silico Docking Studies | Request PDF - ResearchGate. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • EP1127883A2 - Oxamides as IMPDH inhibitors - Google P
  • Synthesis and antimicrobial evaluation of novel oxazole amide derivatives. [Link]

  • 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC - NIH. [Link]

  • N,N -bis(4-methylphenyl)oxamide - ChemSynthesis. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

  • N,N'-bis(3-methoxyphenyl)oxamide | C16H16N2O4 | CID 4367251 - PubChem. [Link]

  • N-(4-Methoxyphenyl)pivalamide - PMC - NIH. [Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed. [Link]

  • Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations - ResearchGate. [Link]

  • N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC - NIH. [Link]

  • Supporting Information - MPG.PuRe. [Link]

  • Supplementary Information - The Royal Society of Chemistry. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • (PDF) Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine - ResearchGate. [Link]

  • Synthesis and characterization of novel electrochromic poly(amide-imide)s with N,N′-di(4-methoxyphenyl)-N,N′-diphenyl-p-phenylenediamine units - RSC Publishing. [Link]

  • FTIR analysis of N-(4-methoxybenzyl)oleamide (Compound 7). - ResearchGate. [Link]

  • Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole - Spectroscopy@IKU. [Link]

  • Normalized UV-vis absorption spectra of all polyimides of their solid... - ResearchGate. [Link]

  • EPA/NIH Mass Spectral Data Base - GovInfo. [Link]

A Comprehensive Technical Guide to the Safe Handling of p-Anisidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Establishing Chemical Identity and the Critical Need for Safety

In the landscape of chemical research and pharmaceutical development, precision in both nomenclature and practice is paramount. The term "p-Oxanisidide" is not a standard recognized chemical identifier. However, based on structural and phonetic similarities, this guide will focus on the health and safety protocols for p-Anisidine (CAS: 104-94-9), also known as 4-methoxyaniline. This compound is a crucial intermediate in the synthesis of dyes and pharmaceuticals.[1][2] It is imperative to distinguish p-Anisidine from its less hazardous derivative, p-Acetanisidide (N-(4-methoxyphenyl)acetamide), as their safety profiles differ significantly.

p-Anisidine is a highly toxic compound that presents substantial risks if handled improperly.[3][4] It is classified as fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[3] Furthermore, it is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[3] This guide provides drug development professionals, researchers, and scientists with the essential, in-depth technical knowledge required to manage these risks effectively, ensuring personal safety and experimental integrity.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A foundational understanding of a chemical's properties is the first step in a robust safety assessment. p-Anisidine is a yellow to brown crystalline solid with a characteristic amine-like odor.[1][2][5] Its primary dangers stem from its high acute toxicity and potential for long-term health effects.

Physicochemical Properties

A summary of key physical and chemical properties is essential for predicting its behavior in a laboratory setting.

PropertyValueSource
Chemical Formula C₇H₉NO[2][3]
Molecular Weight 123.15 g/mol [2][3]
Appearance Yellow to brown crystalline solid[1][5]
Melting Point 56 - 59 °C (133 - 138 °F)[3]
Boiling Point 240 - 243 °C (464 - 469 °F)[3]
Flash Point 122 °C (251.6 °F)[3]
Odor Fishy, amine-like[1][5]
GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating the hazards of chemical products.[6][7] p-Anisidine carries severe classifications that mandate stringent handling protocols.

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, Oral Category 2H300: Fatal if swallowed💀
Acute Toxicity, Dermal Category 1H310: Fatal in contact with skin💀
Acute Toxicity, Inhalation Category 2H330: Fatal if inhaled💀
Carcinogenicity Category 1BH350: May cause cancerHEALTH HAZARD
STOT, Repeated Exposure Category 2H373: May cause damage to organs through prolonged or repeated exposureHEALTH HAZARD
Hazardous to the Aquatic Environment, Acute Category 1H400: Very toxic to aquatic lifeENVIRONMENT

Source: Synthesized from multiple Safety Data Sheets.[3][4] Pictograms are represented by their common names: Skull and Crossbones (💀), Health Hazard, Environment.[6][7]

Health Effects Profile

Exposure to p-Anisidine can lead to severe and life-threatening health consequences.

  • Acute Effects : The primary acute danger is methemoglobinemia , a condition where the blood's ability to carry oxygen is dangerously reduced.[1] Symptoms progress from headache, dizziness, and fatigue to cyanosis (a blue coloration of the skin and lips), respiratory distress, collapse, and even death.[1] Direct contact causes severe irritation to the skin and eyes, while inhalation irritates the entire respiratory tract.[1][8]

  • Chronic Effects : Prolonged or repeated exposure can cause damage to the blood, kidneys, liver, and central nervous system.[5] p-Anisidine is also a known skin sensitizer, meaning that after an initial exposure, very low subsequent exposures can trigger an allergic skin rash.[1]

Section 2: A Proactive Safety Framework: The Hierarchy of Controls

Simply relying on Personal Protective Equipment (PPE) is an insufficient and reactive approach to safety. A proactive strategy, grounded in the industrial hygiene principle of the Hierarchy of Controls , provides a systematic and effective method for mitigating risk. This framework prioritizes interventions from most to least effective. The causality is clear: it is always better to remove a hazard entirely than to build barriers around it.

Hierarchy_of_Controls cluster_0 The Hierarchy of Controls for p-Anisidine Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is the process necessary? Engineering Engineering Controls Substitution->Engineering Use a less hazardous chemical (e.g., p-Acetanisidide if chemically viable) Administrative Administrative Controls Engineering->Administrative Isolate the hazard (e.g., Chemical Fume Hood) PPE Personal Protective Equipment (Least Effective) Administrative->PPE Change how people work (e.g., SOPs, Training) caption Figure 1. The Hierarchy of Controls prioritizes safety measures from most to least effective.

Caption: Figure 1. The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Elimination/Substitution : The most effective control is to remove the hazard. Can the experiment be redesigned to avoid using p-Anisidine? If not, can a less hazardous chemical, such as its acetylated derivative p-Acetanisidide, be substituted without compromising research outcomes?

  • Engineering Controls : If substitution is not feasible, the hazard must be physically isolated. All work with p-Anisidine must be conducted in a certified chemical fume hood to prevent inhalation of the toxic dust.[1][9]

  • Administrative Controls : These are work practices that reduce exposure. This includes developing detailed Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards of p-Anisidine, restricting access to authorized personnel, and ensuring clear labeling of containers and work areas.[1]

  • Personal Protective Equipment (PPE) : PPE is the last line of defense. It protects the user only if other controls fail. It does not eliminate the hazard itself.

Section 3: Standard Operating Protocol (SOP) for Handling p-Anisidine

This protocol is a self-validating system; adherence to each step is critical for ensuring safety.

Required Engineering Controls & PPE
  • Primary Engineering Control : A properly functioning chemical fume hood is mandatory for all manipulations of solid or dissolved p-Anisidine.[4][9]

  • Eye/Face Protection : Chemical safety goggles with side shields are required.[8] A face shield should be worn if there is a risk of splashing.

  • Skin Protection : A flame-resistant lab coat must be worn and fully fastened.

  • Gloves : Due to the high dermal toxicity, selecting the correct gloves is critical. Experience indicates that nitrile rubber or polychloroprene gloves are suitable for handling the dry solid.[8] Always inspect gloves for degradation or punctures before use and practice proper glove removal techniques to avoid contaminating your hands. Contaminated gloves must be disposed of as hazardous waste.[8]

  • Respiratory Protection : If dusts are generated outside of a fume hood, a NIOSH-approved respirator with a high-efficiency particulate filter (e.g., N100, R100, or P100) must be used.[5] Respirator use requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA.

Step-by-Step Handling Workflow
  • Preparation : Designate a specific area within the chemical fume hood for handling p-Anisidine. Ensure all necessary equipment (spatulas, weigh boats, solvent, waste containers) is inside the hood before starting.

  • Weighing : Tare the balance with a weigh boat. Carefully use a dedicated spatula to transfer the desired amount of p-Anisidine. Avoid generating dust by handling the material gently.[8][10]

  • Transfer/Dissolution : If dissolving, add the solvent to the beaker or flask containing the weighed solid inside the fume hood. Do not remove the unsealed container from the hood.

  • Cleanup : Decontaminate the spatula and work surface with an appropriate solvent (e.g., methanol or ethanol) and paper towels. Dispose of the towels in the designated solid hazardous waste container.

  • Doffing PPE : Remove gloves using the proper technique and dispose of them. Remove lab coat and goggles.

  • Hygiene : Immediately wash hands and forearms thoroughly with soap and water.[8][10][11]

Waste Disposal

All waste contaminated with p-Anisidine, including gloves, weigh boats, and paper towels, must be disposed of in a clearly labeled, sealed hazardous waste container.[8] Follow all institutional and local regulations for hazardous waste disposal.

Section 4: Occupational Exposure Limits

Regulatory bodies have established permissible exposure limits (PELs) to protect workers. However, due to p-Anisidine's carcinogenic potential, exposure should always be kept to the lowest feasible concentration.[12]

OrganizationLimit (8-Hour Time-Weighted Average)Skin Notation
OSHA (PEL) 0.5 mg/m³Yes
NIOSH (REL) 0.5 mg/m³Yes
ACGIH (TLV) 0.5 mg/m³Yes

Source: New Jersey Department of Health, OSHA.[1][12] The "Skin Notation" indicates that the substance can be absorbed through the skin in toxic amounts, contributing to the total body burden.[1][12]

Section 5: Emergency Procedures

Immediate and correct action is vital in any emergency involving p-Anisidine.

  • Inhalation : Immediately remove the person to fresh air.[3][11] If breathing has stopped, provide artificial respiration. Call for immediate medical assistance.

  • Skin Contact : This is a medical emergency. Immediately remove all contaminated clothing while flushing the skin with copious amounts of water and soap for at least 15 minutes.[10][11] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention from an ophthalmologist.

  • Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water to drink.[10] Never give anything by mouth to an unconscious person.[10] Call a poison center or doctor immediately.

  • Spill Cleanup : Evacuate the area. For minor spills inside a fume hood, use an absorbent material, place it in a sealed container for disposal, and decontaminate the area.[10] For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact your institution's emergency response team.[8]

Conclusion

p-Anisidine is a chemical that commands respect. Its high acute toxicity, potential for carcinogenicity, and ability to cause lasting organ damage necessitate the strictest adherence to safety protocols. By understanding its chemical properties, implementing the hierarchy of controls, and meticulously following established operating and emergency procedures, researchers can handle this valuable intermediate with the confidence that they are protecting themselves, their colleagues, and their work.

References

  • p-Anisidine Hazard Summary. (2005). New Jersey Department of Health. Retrieved January 14, 2026, from [Link]

  • ANISIDINE (O-, P- ISOMERS). (2024). Occupational Safety and Health Administration (OSHA). Retrieved January 14, 2026, from [Link]

  • NIOSH Pocket Guide to Chemical Hazards: p-Anisidine. (2019). Centers for Disease Control and Prevention (CDC). Retrieved January 14, 2026, from [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved January 14, 2026, from [Link]

  • P-ANISIDINE GHS Safety Data Sheet. (n.d.). S D Fine-Chem Limited. Retrieved January 14, 2026, from [Link]

  • GHS Classification Summary (Rev.11, 2025). (2025). PubChem, National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • GHS Classification Summary (Rev.8, 2019). (2019). PubChem, National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • p-Anisidine and its hydrochloride: Human health tier II assessment. (2019). Australian Department of Health and Aged Care. Retrieved January 14, 2026, from [Link]

  • p-Anisidine. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

Sources

A Technical Guide to the Research Applications of Diaryl Oxamides: From Medicinal Chemistry to Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The diaryl oxamide scaffold, characterized by a central oxalamide core flanked by two aryl ring systems, represents a class of "privileged structures" in modern chemical research. Its rigid, planar geometry, coupled with the presence of two N-H hydrogen bond donors and two C=O hydrogen bond acceptors, confers a unique combination of structural pre-organization and versatile intermolecular interaction capabilities. This guide provides an in-depth exploration of the burgeoning research applications of diaryl oxamides, moving beyond a mere catalog of uses to explain the underlying chemical principles that enable their function. We will dissect their role in medicinal chemistry as potent enzyme inhibitors and modulators of protein-protein interactions, and in materials science as the functional core of sophisticated chemical sensors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of the diaryl oxamide core in their own investigations.

The Diaryl Oxamide Scaffold: Synthesis and Core Properties

The utility of the diaryl oxamide framework stems from its predictable geometry and rich electronic features. The central N-C-C-N dihedral angle is typically close to 180°, leading to a planar, trans-conformation that minimizes steric hindrance and optimally positions the N-H and C=O groups for intermolecular interactions. This inherent rigidity reduces the entropic penalty upon binding to a biological target or analyte, making it an excellent foundation for designing high-affinity molecules.

General Synthetic Strategies

The construction of the diaryl oxamide linkage is typically straightforward and high-yielding, making it an attractive scaffold for library synthesis and structure-activity relationship (SAR) studies. The most common method involves the condensation of a substituted aniline with an oxalyl chloride derivative or a dialkyl oxalate. This modular approach allows for extensive diversification of the peripheral aryl groups, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.

cluster_start Starting Materials cluster_reagents Reaction Conditions A Substituted Aniline (Ar-NH2) D Condensation Reaction (Amide Bond Formation) A->D B Oxalyl Chloride (ClCOCOCl) or Diethyl Oxalate B->D C Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM, MeCN) C->D E Diaryl Oxamide Scaffold D->E caption General workflow for diaryl oxamide synthesis.

Caption: General workflow for diaryl oxamide synthesis.

Applications in Medicinal Chemistry and Drug Discovery

The diaryl oxamide motif is a cornerstone in the design of small-molecule therapeutics, primarily due to its ability to mimic peptide backbones and engage in critical hydrogen bonding interactions within protein active sites.

Diaryl Oxamides as Protein Kinase Inhibitors

Protein kinases, which catalyze the phosphorylation of substrate proteins, are crucial regulators of cellular signaling pathways.[1] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[1][2] Many diaryl oxamide derivatives have been developed as potent kinase inhibitors, functioning as ATP-competitive agents that occupy the adenosine binding site.[1][3][4]

Causality of Action: The oxamide core acts as a "hinge-binder," forming key hydrogen bonds with the backbone amide residues of the kinase hinge region, the flexible loop connecting the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine ring of ATP, effectively blocking the enzyme's catalytic function. The flanking aryl groups extend into adjacent hydrophobic pockets, providing further affinity and selectivity for the target kinase. For instance, diarylureas and diarylamides with an oxazolo[5,4-d]pyrimidine scaffold have been shown to suppress protein kinase activation by decreasing PI3K and ERK 1/2 phosphorylation, demonstrating antiangiogenic activities.

cluster_pathway Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Activates Substrate Substrate Protein RTK->Substrate Phosphorylates ATP ATP ATP->RTK Binds to Active Site pSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor Diaryl Oxamide Kinase Inhibitor Inhibitor->RTK Blocks ATP Site caption Mechanism of ATP-competitive kinase inhibition.

Caption: Mechanism of ATP-competitive kinase inhibition.

Table 1: Examples of Diaryl Carboxamide Kinase Inhibitors

Compound Class Target Kinase Reported Activity Reference
Picolinamide Derivative 4a DAPK1 44.19% Inhibition @ 10 µM [3]
Isonicotinamide Derivative 4q DAPK1 IC50 = 1.09 µM [3]
Oxazolopyrimidine Amide 22 PI3K, ERK 1/2 Decreased phosphorylation

| Quinolines/Quinazolines | AAK1 | In vivo efficacy in pain models |[4] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method to assess the inhibitory potential of a diaryl oxamide compound against a target kinase using a commercially available luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Target Kinase and its specific substrate.

  • ATP solution.

  • Test Compound (Diaryl Oxamide derivative) dissolved in DMSO.

  • Kinase buffer.

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the kinase/substrate mixture in kinase buffer.

    • Add 0.5 µL of the serially diluted test compound or DMSO (for positive and negative controls).

    • Incubate for 10-15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Reaction Incubation: Incubate the plate at room temperature for 1 hour. The reaction allows the kinase to convert ATP to ADP.

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract background luminescence (wells with no kinase).

    • Normalize the data relative to the positive (DMSO only) and negative (no ATP) controls.

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Modulators of Protein Aggregation in Neurodegenerative Diseases

Neurodegenerative conditions like Alzheimer's disease are characterized by the misfolding and aggregation of proteins, such as amyloid-β (Aβ).[5] The diaryl oxamide scaffold is being explored to design inhibitors of this process.[5][6]

Causality of Action: The planar structure and hydrogen bonding capacity of diaryl oxamides can interfere with the β-sheet formation that is critical for amyloid fibrillogenesis. By binding to early-stage oligomers or monomers of Aβ, these compounds can redirect the aggregation pathway towards non-toxic species or prevent fibril elongation.[5] Some derivatives, such as diaryl hydrazones, are designed as multifunctional agents that also possess antioxidant properties to combat the oxidative stress associated with these diseases.[5]

Antiviral and Antibacterial Agents

The diaryl oxamide core is a versatile platform for developing antimicrobial agents.[7] Research has demonstrated its potential against a range of pathogens.

  • Antiviral: Substituted bisaryl amide compounds have shown activity against influenza A and B viruses, including oseltamivir-resistant strains.[8] Diarylureas have also been investigated for activity against viruses like Zika and Dengue.[7] The mechanism often involves the inhibition of key viral enzymes essential for replication.

  • Antibacterial: 1,2-diaryl-3-oxopyrazolidin-4-carboxamides have been identified as a new class of inhibitors for the MurA enzyme, which is crucial for bacterial cell wall synthesis.[9] Certain compounds in this class showed potent activity against Clostridioides difficile with minimal impact on normal intestinal flora.[9]

Applications in Materials Science and Chemical Sensing

Beyond biology, the structural features of diaryl oxamides make them ideal candidates for applications in supramolecular chemistry and materials science, particularly in the development of chemical sensors.

Fluorescent and Colorimetric Sensors

Diaryl oxamides, and the structurally related diaryl squaramides, are highly effective receptors for anions and cations due to the strong hydrogen-bond-donating properties of their N-H protons.[10][11]

Causality of Action: When a diaryl oxamide is functionalized with one or more fluorophores, its photophysical properties can be modulated by the binding of an analyte. The binding event, driven by hydrogen bonding or coordination, alters the electronic environment of the fluorophore, resulting in a change in fluorescence intensity ("turn-on" or "turn-off") or a shift in emission wavelength.[11][12] This provides a direct, measurable signal for the presence of the target analyte. For example, oxadiazole-based macrocycles have been shown to act as selective OFF-ON sensors for Zn(II) at physiological pH.[12]

cluster_off Sensor 'OFF' State cluster_on Sensor 'ON' State Sensor_Off Diaryl Oxamide Sensor (Low/No Fluorescence) Binding Binding Event Sensor_Off->Binding Sensor_On Sensor-Analyte Complex (High Fluorescence) Analyte Target Analyte (e.g., Anion, Cation) Analyte->Binding Binding->Sensor_On Conformational Change & Signal Transduction caption Mechanism of a 'turn-on' fluorescent sensor.

Caption: Mechanism of a 'turn-on' fluorescent sensor.

Table 2: Examples of Diaryl Oxamide-Based Chemical Sensors

Sensor Type Analyte Detected Principle Reference
N,N′-Diaryl squaramide Anions (e.g., F⁻, AcO⁻) Colorimetric change via deprotonation [10]
Oxadiazole-polyamine macrocycle Zn(II) ions OFF-ON fluorescent response [12]

| Fluorophore-conjugated squaramide | Sulfate anions | Ratiometric fluorescence (excimer:monomer) |[11] |

Experimental Protocol: Fluorescence Titration Experiment

Objective: To determine the binding affinity and selectivity of a diaryl oxamide-based fluorescent sensor for a specific analyte.

Materials:

  • Diaryl oxamide sensor compound.

  • High-purity solvent (e.g., MeCN, DMSO, or aqueous buffer).

  • Stock solutions of various analytes (e.g., tetrabutylammonium salts for anions, perchlorate salts for cations).

  • Fluorometer with cuvette holder.

  • Quartz cuvettes.

Methodology:

  • Sensor Preparation: Prepare a stock solution of the sensor in the chosen solvent at a known concentration (e.g., 10 µM).

  • Analyte Titration:

    • Place 2 mL of the sensor solution into a quartz cuvette and record its initial fluorescence emission spectrum.

    • Prepare a concentrated stock solution of the primary analyte (e.g., 1 mM).

    • Make sequential additions of the analyte stock solution (e.g., 2-10 µL aliquots) to the cuvette.

    • After each addition, gently mix the solution and record the new fluorescence emission spectrum. Continue until the fluorescence signal saturates or no further changes are observed.

  • Selectivity Study:

    • Prepare separate cuvettes containing 2 mL of the sensor solution.

    • To each cuvette, add a large excess (e.g., 50-100 equivalents) of a different, potentially interfering analyte.

    • Record the fluorescence spectrum for each interfering analyte.

    • To a cuvette containing the sensor and the primary analyte, add an interfering analyte to check for competitive binding.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum (ΔF) against the concentration of the added analyte.

    • Fit the resulting binding isotherm to a suitable model (e.g., 1:1 Benesi-Hildebrand or non-linear regression) to calculate the association constant (Kₐ).

    • Compare the fluorescence response for the primary analyte with those of the interfering analytes to assess selectivity.

Emerging Applications and Future Outlook

The versatility of the diaryl oxamide scaffold continues to inspire new avenues of research. One of the most promising emerging fields is the modulation of protein-protein interactions (PPIs) .[13][14] Many PPI interfaces are large and relatively flat, making them challenging targets for traditional small molecules.[15] However, "molecular glues" or stabilizers can function by binding to a composite surface formed by the two protein partners, locking them together.[16][17] The rigid, extended nature of diaryl oxamides makes them well-suited to span these interfaces and act as such stabilizers.

Future research will likely focus on integrating the diaryl oxamide core into more complex molecular architectures, such as covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and advanced materials for organic electronics. The synthetic accessibility of this scaffold ensures that iterative design and optimization cycles can be rapidly executed, paving the way for novel discoveries.

Core Diaryl Oxamide Core Scaffold R1 Modify Aryl Group 1 (R1 Substituents) Core->R1 R2 Modify Aryl Group 2 (R2 Substituents) Core->R2 Assay Biological / Functional Assay R1->Assay R2->Assay SAR Analyze SAR Data (Structure-Activity Relationship) Assay->SAR Lead Lead Optimization SAR->Lead Lead->R1 Iterate Design Lead->R2 Iterate Design caption Iterative cycle of lead optimization for diaryl oxamides.

Caption: Iterative cycle of lead optimization for diaryl oxamides.

Conclusion

The diaryl oxamide is far more than a simple chemical linker; it is a functionally rich and synthetically accessible scaffold with profound implications across multiple scientific disciplines. Its ability to engage in predictable, high-affinity interactions has established it as a privileged structure in medicinal chemistry for targeting enzymes and potentially modulating complex protein-protein interactions. Simultaneously, these same interaction principles are being harnessed in materials science to create highly sensitive and selective chemical sensors. As our understanding of molecular recognition and rational design deepens, the diaryl oxamide core is poised to remain a central element in the development of novel therapeutics and advanced functional materials.

References

  • Deng, Y. H., et al. (2016). Diarylureas and Diarylamides with Oxazolo[5,4-d]pyrimidine Scaffold as Angiogenesis Inhibitors. Chemical Biology & Drug Design, 13(9), 1230-1239. [Link]

  • Wagdy, R. A., et al. (2023). Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity. European Journal of Medicinal Chemistry, 261, 115789. [Link]

  • Nagy, G., et al. (2014). Diaryl Hydrazones as Multifunctional Inhibitors of Amyloid Self-Assembly. ACS Chemical Neuroscience. [Link]

  • ChemMedChem. (2025). Searching for Novel Antiviral Agents as COVID19 Treatments: Guanidino Diaryl Thioureas. ChemMedChem. [Link]

  • Gudimella, G., et al. (2021). Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics. Molecules, 26(3), 543. [Link]

  • Smith, B. D., et al. (2007). N,N′-Diarylsquaramides: General, High-Yielding Synthesis and Applications in Colorimetric Anion Sensing. The Journal of Organic Chemistry, 72(4), 1261-1268. [Link]

  • Ambrosi, G., et al. (2010). Efficient fluorescent sensors based on 2,5-diphenyl[5][18]oxadiazole: a case of specific response to Zn(II) at physiological pH. Inorganic Chemistry, 49(21), 9940-9948. [Link]

  • University of Wisconsin-La Crosse. (N.D.). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. UW-La Crosse Journal of Undergraduate Research. [Link]

  • Sijbesma, E., et al. (2021). From Tethered to Freestanding Stabilizers of 14-3-3 Protein-Protein Interactions through Fragment Linking. Angewandte Chemie International Edition, 60(33), 18017-18023. [Link]

  • Liu, A., et al. (2012). Synthesis and antiviral activity of substituted bisaryl amide compounds as novel influenza virus inhibitors. European Journal of Medicinal Chemistry, 51, 189-196. [Link]

  • Shityakov, S., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Molecules. [Link]

  • Al-Rashood, S. T., et al. (2022). Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. Molecules, 27(17), 5459. [Link]

  • Cossins, B. P., & Lawson, A. D. G. (2015). Small Molecule Targeting of Protein-Protein Interactions through Allosteric Modulation of Dynamics. Molecules, 20(9), 16435-16445. [Link]

  • Journal of the American Chemical Society. (2025). Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes. Journal of the American Chemical Society. [Link]

  • Sheng, C., et al. (2015). State-of-the-art strategies for targeting protein-protein interactions by small-molecule inhibitors. Chemical Society Reviews, 44(22), 8238-8259. [Link]

  • Johnson, T. A., et al. (2022). Bicyclic Heterocyclic Replacement of an Aryl Amide Leading to Potent and Kinase-Selective Adaptor Protein 2-Associated Kinase 1 Inhibitors. Journal of Medicinal Chemistry, 65(5), 4121-4155. [Link]

  • Cossins, B. P., & Lawson, A. D. G. (2015). Small Molecule Targeting of Protein–Protein Interactions through Allosteric Modulation of Dynamics. Molecules, 20(9), 16435-16445. [Link]

  • Duke, R. M., et al. (2010). Squaramides for colorimetric and fluorescent anion sensing. Organic & Biomolecular Chemistry, 8(24), 5574-5581. [Link]

  • White, A. H., et al. (2022). A Systematic Approach to the Discovery of Protein–Protein Interaction Stabilizers. Journal of the American Chemical Society, 144(1), 473-484. [Link]

  • Smirnovienė, J., & Matulis, D. (2025). Sulfonamide Inhibitors of Amyloid Aggregation: A Promising Path against Neurodegenerative Diseases. ChemMedChem. [Link]

Sources

The Evolving Landscape of p-Oxanisidide Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Versatile Scaffold

In the dynamic field of medicinal chemistry, the identification and optimization of versatile molecular scaffolds are paramount to the discovery of novel therapeutic agents. The p-Anisidine (4-methoxyaniline) core, and by extension its p-Oxanisidide derivatives (N-(4-methoxyphenyl)amides), represents a privileged structure that has consistently served as a foundational building block for a diverse array of biologically active compounds.[1][2][3] Its inherent chemical properties—an electron-donating methoxy group influencing the reactivity and binding interactions of the aromatic ring, and a reactive amino group that serves as a versatile synthetic handle—make it an ideal starting point for the construction of complex molecular architectures.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper, causality-driven understanding of this compound derivatives. We will explore not just how to synthesize these compounds, but why certain synthetic strategies are chosen and how subtle structural modifications can profoundly impact biological activity. Our exploration is grounded in the principles of structure-activity relationships (SAR), mechanistic insights, and robust experimental validation, aiming to equip you with the knowledge to rationally design and evaluate novel this compound-based compounds for a spectrum of therapeutic applications.

Section 1: The p-Anisidine Core - Physicochemical Properties and Synthetic Versatility

p-Anisidine (IUPAC name: 4-methoxyaniline) is a pale yellow crystalline solid at room temperature with a characteristic amine odor.[1] The presence of the methoxy group at the para position (-OCH₃) exerts a significant mesomeric effect, donating electron density to the aromatic ring. This electronic enrichment influences its reactivity in electrophilic aromatic substitution reactions and modulates the basicity of the amino group.

The true value of p-Anisidine in medicinal chemistry lies in the synthetic accessibility of its amino group, which allows for the facile formation of a wide range of functional groups. This versatility is the cornerstone of the diverse derivatives discussed in this guide.

Figure 1: Synthetic pathways from the p-Anisidine core.

Section 2: Key Classes of this compound Derivatives and Their Therapeutic Promise

The strategic modification of the p-Anisidine scaffold has yielded several classes of compounds with significant therapeutic potential. Here, we delve into the synthesis, mechanism of action, and structure-activity relationships of the most prominent examples.

Schiff Base Derivatives: Gateways to Antimicrobial and Anticancer Activity

The condensation reaction between the primary amine of p-Anisidine and an aldehyde or ketone is a straightforward and high-yielding method to produce Schiff bases (imines).[4] This reaction is often the first step in creating more complex heterocyclic systems.

The biological activity of Schiff bases is often attributed to the azomethine group (-C=N-). This imine linkage is not merely a structural linker but an active pharmacophore. It is believed that the lipophilicity of Schiff bases allows them to readily cross cell membranes. Inside the cell, they can interfere with various biological processes. For instance, the imine nitrogen can form hydrogen bonds with active sites of enzymes or cellular constituents, disrupting their normal function. Furthermore, Schiff bases are excellent chelating agents, forming stable complexes with transition metal ions. This chelation can enhance their biological activity by altering the bioavailability of essential metal ions for pathogens or by facilitating redox cycling that generates cytotoxic reactive oxygen species (ROS).

A study on a Schiff base synthesized from 4-formylpyridine and p-anisidine, 4-methoxy-N-(pyridine-4-ylmethylene)aniline, demonstrated potent toxicity against brine shrimp (Artemia salina) with a Lethal Concentration 50 (LC₅₀) value of 18.66 ppm. This level of toxicity is often indicative of potential anticancer properties, warranting further investigation in human cancer cell lines.[4]

  • Reactants: p-Anisidine, 4-formylpyridine.

  • Solvent: Water (demonstrating a green chemistry approach).

  • Procedure:

    • Dissolve an equimolar amount of p-Anisidine in water.

    • Add an equimolar amount of 4-formylpyridine to the solution.

    • Stir the mixture vigorously at room temperature for 15 minutes.

    • The resulting precipitate (the Schiff base) is collected by filtration.

    • The solid product is washed with water and dried.

  • Characterization: The formation of the Schiff base is confirmed by the appearance of a characteristic C=N stretching band in the FTIR spectrum (around 1620 cm⁻¹) and by mass spectrometry to confirm the molecular weight (m/z 212).[4]

Figure 2: Synthesis of a p-Anisidine derived Schiff base.

Azetidin-2-ones (β-Lactams): Broad-Spectrum Antimicrobial Agents

The β-lactam ring is a cornerstone of antibiotic chemistry, famously found in penicillins and cephalosporins.[5][6] p-Anisidine serves as an excellent starting material for the synthesis of novel azetidinone derivatives. The typical synthetic route involves a [2+2] cycloaddition (Staudinger synthesis) between a Schiff base (derived from p-Anisidine) and chloroacetyl chloride in the presence of a base like triethylamine.[7]

The antibacterial efficacy of β-lactams stems from their ability to inhibit penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis in the bacterial cell wall.[6][8] The strained four-membered ring of the azetidinone is highly susceptible to nucleophilic attack. The active site of a PBP contains a serine residue, which attacks the carbonyl carbon of the β-lactam ring. This leads to the irreversible acylation of the enzyme and the opening of the lactam ring, thereby inactivating the enzyme.[6] This disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death.[8]

The substituents on the azetidinone ring, including the p-methoxyphenyl group derived from p-Anisidine, play a crucial role in determining the antimicrobial spectrum, potency, and resistance profile of the compound. These groups influence the molecule's ability to penetrate the bacterial outer membrane and its affinity for different types of PBPs.

Azetidinone_MoA cluster_drug Azetidinone Derivative cluster_bacteria Bacterial Cell drug β-Lactam Ring (from p-Anisidide) pbp Penicillin-Binding Protein (PBP) (Serine Protease) drug->pbp Irreversible Acylation of Active Site Serine wall Peptidoglycan Cell Wall Synthesis pbp->wall Catalyzes lysis Cell Lysis (Bacterial Death) pbp->lysis Inhibition Leads To wall->lysis Disruption Leads To

Figure 3: Mechanism of action for Azetidinone antibiotics.

The antimicrobial potential of various azetidinone derivatives synthesized from p-Anisidine has been evaluated. The table below summarizes the activity of a series of compounds against common bacterial strains.

Compound IDSubstituent on Schiff BaseS. aureus (Gram +ve)E. coli (Gram -ve)P. aeruginosa (Gram -ve)S. faecalis (Gram +ve)Reference
Std. Ciprofloxacin++++++++++++[7]
1 2,4-dimethylaminophenyl++++++++[7]
2 4-chlorophenyl++++[7]
3 4-nitrophenyl+++++[7]
Activity Scale: +++ (High), ++ (Moderate), + (Low)

The data suggests that substitutions on the phenyl ring of the Schiff base precursor significantly modulate the antimicrobial activity. The derivative with a 2,4-dimethylaminophenyl group showed the most promising broad-spectrum activity.[7]

Acridine Derivatives: Potent Anticancer Topoisomerase Inhibitors

Acridine-based compounds are well-established DNA intercalators and topoisomerase inhibitors.[9][10][11] The planar tricyclic acridine ring system allows it to insert between the base pairs of the DNA double helix. By attaching a p-Anisidine moiety to the acridine core, researchers have developed potent anticancer agents.

These derivatives, such as 5-(9-acridinylamino)anisidines, primarily function as topoisomerase II inhibitors.[12] Topoisomerase II is a vital enzyme that manages DNA tangles and supercoils by creating transient double-strand breaks, passing another DNA segment through the break, and then resealing it. The acridine derivative intercalates into the DNA at the site of the enzyme-DNA complex. This stabilizes the "cleavable complex," a state where the DNA is broken but not yet resealed. The accumulation of these permanent double-strand breaks triggers a cascade of cellular events leading to apoptosis (programmed cell death).

The p-Anisidine portion of the molecule is not merely a passive carrier. Its substituents and position of attachment to the acridine ring are critical for modulating DNA binding affinity, cellular uptake, and interaction with the topoisomerase enzyme, directly impacting the compound's cytotoxic potency.[9][10][11]

A study on 5-(9-acridinylamino)anisidines revealed crucial SAR insights:

  • Positional Isomerism: The relative position of the amino and methoxy groups on the anisidine ring is critical. The order of potency was found to be: ortho-anisidine derivatives (AOAs) > meta-anisidine derivatives (AMAs) > para-anisidine derivatives (APAs).[12]

  • Acridine Substitution: The most potent derivative, AOA (15e), which bears specific substituents on the acridine ring, suppressed tumor volume by 60% in a human breast carcinoma xenograft model in mice.[12]

Compound ClassGeneral StructureRelative Potency
AOA ortho-Anisidine DerivativeHigh
AMA meta-Anisidine DerivativeMedium
APA para-Anisidine DerivativeLow

This demonstrates that fine-tuning the spatial arrangement and electronic properties of the p-Anisidide moiety is a powerful strategy for optimizing the anticancer efficacy of acridine-based drugs.

Section 3: Emerging Applications and Future Directions

While antimicrobial and anticancer applications are well-documented, the p-Anisidine scaffold is being explored in other therapeutic areas.

  • Anti-inflammatory Agents: p-Anisidine has been incorporated into non-steroidal anti-inflammatory drug (NSAID) structures, such as naproxen, to create novel thiourea derivatives. These compounds have shown promising anti-inflammatory activity, potentially through the inhibition of enzymes like 5-lipoxygenase (5-LOX).

  • Antiviral Agents: The anilino moiety is a key feature in some antiviral compounds. For example, 4-anilinoquinolines and 4-anilinoquinazolines have been identified as potent inhibitors of the Dengue Virus (DENV).[13] While not direct this compound derivatives, this highlights the potential of incorporating the 4-methoxyaniline structure into similar scaffolds to develop new antiviral therapies.[13]

  • Antiplatelet Agents: A series of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives, which are complex p-Oxanisidides, have been synthesized and evaluated as potential antiplatelet agents. Certain compounds showed potent inhibition of platelet aggregation induced by ADP or arachidonic acid with low cellular toxicity.

Conclusion: A Scaffold with Enduring Relevance

The this compound framework, derived from the readily available and versatile p-Anisidine, continues to be a highly valuable scaffold in modern drug discovery. Its synthetic tractability allows for the creation of vast and diverse chemical libraries, while its inherent electronic properties provide a solid foundation for potent biological activity. From the classical synthesis of Schiff bases and β-lactams to the development of sophisticated topoisomerase inhibitors and novel anti-inflammatory agents, this compound derivatives have demonstrated their therapeutic potential across a wide range of diseases.

For the medicinal chemist and drug development professional, the key takeaway is the power of rational design. By understanding the fundamental mechanisms of action and appreciating the subtle yet profound impact of structure-activity relationships, the p-Anisidine core can be expertly manipulated to generate next-generation therapeutics. The continued exploration of this remarkable scaffold promises to yield even more innovative and effective treatments for the challenges that lie ahead in human health.

References

  • Denny, W. A., & Wilson, W. R. (2000). Structure-activity relationships for substituted bis(acridine-4-carboxamides): a new class of anticancer agents. Journal of Medicinal Chemistry, 43(1), 21-34.
  • Atwell, G. J., Rewcastle, G. W., Baguley, B. C., & Denny, W. A. (1998). Structure-activity relationships for substituted bis(acridine-4-carboxamides): a new class of anticancer agents. Journal of Medicinal Chemistry, 41(25), 4995-5003.
  • Gangjee, A., Zeng, Y., Talreja, T., & McGuire, J. J. (2010). Medicinal chemistry of acridine and its analogues. Journal of Medicinal Chemistry, 53(22), 7937-7959.
  • Bouyer, F., Moretto, J., Pertuit, D., Szollosi, A., Lacaille-Dubois, M. A., Blache, Y., ... & Desbois, N. (2012). Synthesis, cytotoxicity and structure-activity relationships between ester and amide functionalities in novel acridine-based platinum(II) complexes. Journal of Inorganic Biochemistry, 110, 51-57.
  • Chen, Y. L., Chen, I. L., Wang, T. C., Han, C. H., & Tzeng, C. C. (2002). Synthesis and antitumor activity of 5-(9-acridinylamino)anisidine derivatives. Journal of Medicinal Chemistry, 45(2), 379-387.
  • Azetidinone: Different methods of synthesis and its biological profile. (2012). Der Pharma Chemica, 4(2), 654-663.
  • Alfin, M. (2021). Synthesis and Toxicity Test of Schiff Base Compound from 4-Formylpyridine and p¬-Anisidine Using Stirrer Method with Water Solvent. Proceedings of the International Conference on Green Technology, 11(1), 33-36.
  • Alfin, M., & Purwono, B. (2021). Synthesis and Toxicity Test of Schiff Base Compound from 4-Formylpyridine and p-Anisidine Using Stirrer Method with Water Solvent.
  • Azetidinones. (2015). International Journal of Pharmaceutical Sciences Review and Research, 30(1), 134-141.
  • S. Jubie, et al. (2011). BIOACTIVE AZETIDINONE: A REVIEW. TIJER.
  • Page, M. I. (2015). Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. In Royal Society of Chemistry.
  • BenchChem. (n.d.).
  • Li, B., Chiu, C. K. F., Hank, R. F., Murry, J., Roth, J., & Tobiassen, H. (2005). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. Organic Syntheses, 82, 173.
  • Al-Jaff, G. S., Al-Masoudi, N. A., & Al-Salihi, N. J. (2018). Antibacterial Actions of Some New Easy Azetidinone Derivatives. AIP Conference Proceedings, 1968(1), 020002.
  • A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis
  • Movassaghi, M., & Hill, M. D. (2021). Direct Synthesis of Enamides via Electrophilic Activation of Amides. Journal of the American Chemical Society, 143(27), 10464-10470.
  • Al-Azzawi, A. M., Al-Jibouri, M. N., & Sirajuddin, M. (2021). Synthesis, characterization and biological activity of some schiff base metal complexes.
  • Saul, S., Pu, S. Y., Zuercher, W. J., Einav, S., & Asquith, C. R. M. (2020). Potent antiviral activity of novel multi-substituted 4-anilinoquin(az)olines. Bioorganic & Medicinal Chemistry Letters, 30(16), 127284.
  • Synthesis of 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. (2020). In Books.
  • Evaluation of newly synthesized schiff base Pd(II) complexes for prostate cancer treatment through in vitro cytotoxicity and molecular mechanistic studies. (2023). PMC.
  • Synthesis, spectroscopic and cytotoxic studies of biologically active new schiff bases derived from p-nitrobenzaldehyde. (2007). Chemical & Pharmaceutical Bulletin, 55(7), 1070-1072.
  • Wang, B. L., Liu, X. H., Zhang, X., & Song, H. B. (2015).
  • Mibu, N., Yokomizo, K., Uyeda, M., & Sumoto, K. (2005). Synthesis and antiviral activities of some 4,4'- and 2,2'-dihydroxytriphenylmethanes. Chemical & Pharmaceutical Bulletin, 53(9), 1171-1174.
  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives. (2019). Frontiers in Chemistry, 7, 245.
  • p-Anisidine: properties, applic
  • Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety. (2015). Molecules, 20(7), 11861-11877.
  • p-Anisidine. (n.d.). In Wikipedia. Retrieved from [Link]

  • p-Anisidine. (n.d.). PubChem. Retrieved from [Link]

  • Trushkov, I. V., & Kochetkov, K. A. (2021). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 26(16), 4945.
  • Manetti, D., Martini, E., Ghelardini, C., Dei, S., Galeotti, N., Guandalini, L., ... & Gualtieri, F. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306.

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of p-Oxanisidide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of p-Oxanisidide and its Synthesis

N-(4-methoxyphenyl)oxamic acid, commonly known as this compound, belongs to the oxamic acid family, a class of compounds recognized for its versatile applications in medicinal chemistry and materials science. Oxamic acid derivatives have been explored for a range of biological activities, including their potential as biocidal agents[1]. The structural motif of an N-aryl amide is a cornerstone in the design of pharmacologically active molecules, with related structures showing promise as anthelmintic agents and possessing other valuable biological properties[2].

The synthesis of this compound is most effectively achieved through the reaction of p-anisidine with diethyl oxalate. This method is a classic example of nucleophilic acyl substitution, a fundamental reaction in organic synthesis for the formation of amide bonds.[3] Diethyl oxalate serves as a robust C4 building block, offering two electrophilic ester sites for reaction.[3] This application note provides a detailed, field-proven protocol for this synthesis, grounded in mechanistic principles, to ensure reproducibility and high yield for researchers in drug discovery and chemical development.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of this compound proceeds in two main stages: (1) the formation of an intermediate ethyl ester, ethyl N-(4-methoxyphenyl)oxamate, via nucleophilic acyl substitution, and (2) the subsequent saponification (hydrolysis) of the ester to yield the final carboxylic acid product.

Stage 1: Amide Formation The reaction is initiated by the nucleophilic attack of the primary amine group of p-anisidine on one of the electrophilic carbonyl carbons of diethyl oxalate. The lone pair of electrons on the nitrogen atom attacks the carbonyl, leading to the formation of a transient tetrahedral intermediate. The reaction cascade is driven by the subsequent collapse of this intermediate, which results in the elimination of ethanol as a byproduct. This process selectively forms the mono-amide product, ethyl N-(4-methoxyphenyl)oxamate. Controlling the stoichiometry (using a 1:1 molar ratio of reactants) is crucial to minimize the formation of the N,N'-bis(4-methoxyphenyl)oxamide byproduct.[3]

Stage 2: Saponification To obtain the final this compound (the oxamic acid), the intermediate ethyl ester is hydrolyzed under basic conditions. A hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the remaining ester carbonyl. This second nucleophilic acyl substitution reaction initially forms a carboxylate salt. The final product is then obtained by protonation with a strong acid during the workup.

The following diagram illustrates the mechanistic pathway.

Reaction_Mechanism cluster_stage1 Stage 1: Amide Formation cluster_stage2 Stage 2: Saponification pAnisidine p-Anisidine (Nucleophile) Tetrahedral1 Tetrahedral Intermediate pAnisidine->Tetrahedral1 Nucleophilic Attack DEO Diethyl Oxalate (Electrophile) DEO->Tetrahedral1 EsterIntermediate Ethyl N-(4-methoxyphenyl)oxamate Tetrahedral1->EsterIntermediate Elimination Byproduct1 Ethanol Tetrahedral1->Byproduct1 Tetrahedral2 Tetrahedral Intermediate EsterIntermediate->Tetrahedral2 Hydroxide Hydroxide (OH⁻) (Nucleophile) Hydroxide->Tetrahedral2 Nucleophilic Attack Carboxylate Carboxylate Salt Tetrahedral2->Carboxylate Elimination Byproduct2 Ethanol Tetrahedral2->Byproduct2 FinalProduct This compound (Final Product) Carboxylate->FinalProduct Acidification Acidic Workup (H₃O⁺) Acidification->FinalProduct Protonation

Caption: Reaction mechanism for this compound synthesis.

Experimental Protocol

This protocol is designed as a self-validating system. Successful synthesis of the intermediate ester will be apparent by the change in the reaction mixture, and the final product's precipitation upon acidification provides a clear endpoint.

Materials and Equipment
Reagent / Solvent CAS No. Molar Mass ( g/mol ) Supplier Grade Notes
p-Anisidine104-94-9123.15Sigma-Aldrich≥99%Toxic, potential carcinogen. Handle with care.[4]
Diethyl Oxalate95-92-1146.14Fisher Scientific≥99%Harmful if swallowed, eye irritant.[5][6]
Ethanol64-17-546.07VWRAnhydrousUsed as a reaction solvent.
Sodium Hydroxide (NaOH)1310-73-240.00MerckACS ReagentUsed for saponification.
Hydrochloric Acid (HCl)7647-01-036.46Sigma-Aldrich37% (conc.)Used for acidification. Corrosive.
Deionized Water7732-18-518.02In-house-Used for solutions and washing.

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Beakers, graduated cylinders, and Erlenmeyer flasks

  • Büchner funnel and vacuum flask

  • pH paper or pH meter

  • Standard laboratory glassware and personal protective equipment (PPE)

Step-by-Step Synthesis Procedure

Part A: Synthesis of Ethyl N-(4-methoxyphenyl)oxamate

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve p-anisidine (12.32 g, 0.10 mol) in 100 mL of anhydrous ethanol. Equip the flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: While stirring at room temperature, add diethyl oxalate (14.61 g, 0.10 mol) to the p-anisidine solution. The 1:1 stoichiometry is critical to favor the formation of the mono-substituted product.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. The intermediate product, ethyl N-(4-methoxyphenyl)oxamate, may begin to precipitate as a solid.

Part B: Saponification and Isolation of this compound

  • Base Hydrolysis: To the cooled reaction mixture, add a solution of sodium hydroxide (6.0 g, 0.15 mol in 50 mL of water) dropwise. A slight excess of base ensures complete hydrolysis of the ester.

  • Second Reflux: Re-attach the reflux condenser and heat the mixture back to reflux for an additional 1-2 hours to drive the saponification to completion.

  • Cooling and Filtration: Cool the mixture to room temperature. If any solid (unreacted starting material or the N,N'-disubstituted byproduct) is present, filter it off. The desired product is dissolved in the aqueous basic solution as its sodium salt.

  • Acidification: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~2). This will protonate the carboxylate salt, causing the this compound to precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid cake with two portions of cold deionized water (2 x 30 mL) to remove any inorganic salts and impurities.

  • Drying: Dry the purified this compound in a vacuum oven at 60-70°C to a constant weight.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analysis Technique Expected Result
Appearance White to off-white crystalline solid
Melting Point Approximately 205°C (with decomposition)
¹H NMR (DMSO-d₆) δ ~10.1 (s, 1H, -NH-), δ ~7.5 (d, 2H, Ar-H), δ ~6.9 (d, 2H, Ar-H), δ ~3.7 (s, 3H, -OCH₃). The -COOH proton may be broad or exchangeable.
¹³C NMR (DMSO-d₆) δ ~162 (C=O, acid), δ ~158 (C=O, amide), δ ~156 (Ar-C-O), δ ~132 (Ar-C-N), δ ~121 (Ar-C-H), δ ~114 (Ar-C-H), δ ~55 (-OCH₃)
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~3200-2500 (O-H stretch, broad), ~1730 (C=O stretch, acid), ~1680 (C=O stretch, amide I), ~1550 (N-H bend, amide II), ~1240 (C-O stretch, ether)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Safety and Handling Precautions

Adherence to safety protocols is paramount during this synthesis.

  • p-Anisidine: This compound is toxic if swallowed, inhaled, or absorbed through the skin and is a suspected carcinogen.[4][7] Always handle it in a well-ventilated fume hood while wearing appropriate PPE, including nitrile gloves, a lab coat, and safety glasses.[7]

  • Diethyl Oxalate: Harmful if swallowed and causes serious eye irritation.[5][6] Avoid contact with eyes and skin. In case of contact, rinse immediately with plenty of water.[5]

  • Sodium Hydroxide & Hydrochloric Acid: Both are corrosive and can cause severe burns. Handle with extreme care, wearing gloves and eye protection.

  • General Handling: Perform all steps in a well-ventilated fume hood.[8] Ensure all glassware is properly secured.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Contaminated materials should be treated as hazardous waste.[7]

Overall Experimental Workflow

The following diagram provides a high-level overview of the entire process, from initial setup to final analysis.

Experimental_Workflow A 1. Reaction Setup (p-Anisidine + Diethyl Oxalate in Ethanol) B 2. Reflux (Amide Formation) (2-3 hours) A->B C 3. Saponification (Add NaOH, Reflux 1-2 hours) B->C D 4. Workup (Cool, Filter if needed) C->D E 5. Precipitation (Acidify with HCl to pH 2) D->E F 6. Isolation & Purification (Vacuum Filtration, Wash with H₂O) E->F G 7. Drying (Vacuum Oven) F->G H 8. Characterization (MP, NMR, IR) G->H Final Pure this compound H->Final

Sources

Synthesis of N,N'-bis(4-methoxyphenyl)oxamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Symmetrically Substituted Oxamides

N,N'-bis(4-methoxyphenyl)oxamide is a symmetrically substituted diaryl oxamide, a class of compounds that has garnered significant interest in the fields of medicinal chemistry, materials science, and coordination chemistry. The oxamide backbone provides a rigid and planar scaffold capable of forming stable hydrogen-bonding networks, a feature that is highly sought after in drug design for creating specific interactions with biological targets. The presence of the 4-methoxyphenyl substituents can enhance the molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability.

Substituted oxamides have been investigated for a range of biological activities, including as potential antimicrobial, antifungal, and anticancer agents.[1] Their ability to act as bidentate ligands, coordinating with various transition metals, has also led to their use in the development of novel catalysts and functional materials.[1] This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of N,N'-bis(4-methoxyphenyl)oxamide, intended for researchers in both academic and industrial settings.

Reaction Principle: Nucleophilic Acyl Substitution

The synthesis of N,N'-bis(4-methoxyphenyl)oxamide is achieved through a classic nucleophilic acyl substitution reaction. In this procedure, the primary amine, p-anisidine, acts as the nucleophile, attacking the electrophilic carbonyl carbons of diethyl oxalate. The reaction proceeds in a stepwise manner, with the initial attack leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of ethanol to form an amide bond. As diethyl oxalate possesses two ester groups, and p-anisidine is a primary amine, the reaction proceeds with a 2:1 stoichiometry of the amine to the ester, resulting in the formation of the symmetrically disubstituted oxamide.

The general mechanism for this nucleophilic acyl substitution involves the addition of the nucleophile to the carbonyl carbon, followed by the elimination of the ethoxy leaving group.[2][3][4] This two-step process is characteristic of reactions involving carboxylic acid derivatives.[2][3][4]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
p-AnisidineReagent Grade, ≥99%e.g., Sigma-Aldrich, Alfa AesarMay require purification if discolored.
Diethyl oxalateReagent Grade, ≥99%e.g., Sigma-Aldrich, Alfa Aesar
Absolute EthanolAnhydrous, ≥99.5%e.g., Fisher Scientific, VWR
TolueneACS Reagent Grade, ≥99.5%e.g., Fisher Scientific, VWRFor recrystallization.
Round-bottom flaskAppropriately sized for the reaction scale.
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Büchner funnel and filter paperFor vacuum filtration.
Vacuum flask
Beakers and Erlenmeyer flasks
Glass rod
Thin-Layer Chromatography (TLC) platesSilica gel 60 F254e.g., MilliporeSigma
Safety Precautions
  • p-Anisidine: Toxic by inhalation, in contact with skin, and if swallowed. It can cause skin irritation and serious eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Diethyl Oxalate: Causes skin irritation and serious eye irritation. Handle with care, wearing appropriate PPE.

  • Ethanol and Toluene: Flammable liquids and vapors. Keep away from ignition sources. Use in a well-ventilated area.

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 equivalents of p-anisidine in a minimal amount of absolute ethanol. Gentle warming may be necessary to achieve complete dissolution.

  • Addition of Diethyl Oxalate: To the stirred solution of p-anisidine, add 1.0 equivalent of diethyl oxalate dropwise at room temperature. An immediate precipitate may form, which is normal.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Cooling and Precipitation: After the reaction is complete, as indicated by TLC, remove the heat source and allow the mixture to cool to room temperature. A significant amount of precipitate, the crude N,N'-bis(4-methoxyphenyl)oxamide, should form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold absolute ethanol to remove any unreacted starting materials and soluble impurities.

Purification by Recrystallization
  • Solvent Selection: A mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of N,N'-diaryl oxamides.[5][6] Toluene or a toluene/ethanol mixture can also be effective.[1]

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent (e.g., ethanol) to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The purified N,N'-bis(4-methoxyphenyl)oxamide will crystallize out of the solution. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Characterization of N,N'-bis(4-methoxyphenyl)oxamide

The identity and purity of the synthesized N,N'-bis(4-methoxyphenyl)oxamide should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Melting Point Specific data not widely published, but expected to be a sharp melting point for a pure compound.
¹H NMR Expected to show characteristic peaks for the aromatic protons, the methoxy group protons, and the N-H protons.
¹³C NMR Expected to show distinct signals for the carbonyl carbons, the aromatic carbons, and the methoxy carbon.
FTIR (cm⁻¹) Expected to show characteristic absorption bands for N-H stretching, C=O stretching (amide I), and N-H bending (amide II).

Visualizing the Workflow and Mechanism

Synthetic Workflow

The overall process for the synthesis and purification of N,N'-bis(4-methoxyphenyl)oxamide can be summarized in the following workflow diagram.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A 1. Dissolve p-Anisidine in Ethanol B 2. Add Diethyl Oxalate A->B C 3. Reflux (4-6 h) B->C D 4. Cool to Room Temp. C->D E 5. Vacuum Filtration (Isolate Crude Product) D->E F 6. Recrystallize from Ethanol/Water or Toluene E->F G 7. Vacuum Filtration (Isolate Pure Product) F->G H 8. Dry Under Vacuum G->H I Characterization (NMR, FTIR, MP) H->I

Caption: Workflow for the synthesis of N,N'-bis(4-methoxyphenyl)oxamide.

Reaction Mechanism

The following diagram illustrates the nucleophilic acyl substitution mechanism for the formation of N,N'-bis(4-methoxyphenyl)oxamide.

Reaction_Mechanism cluster_step1 Step 1: First Nucleophilic Attack cluster_step2 Step 2: Second Nucleophilic Attack R1 p-Anisidine I1 Tetrahedral Intermediate R1->I1 + E1 Diethyl Oxalate E1->I1 P1 Mono-substituted Intermediate + Ethanol I1->P1 - Ethanol R2 p-Anisidine I2 Tetrahedral Intermediate P1->I2 R2->I2 + P2 N,N'-bis(4-methoxyphenyl)oxamide + Ethanol I2->P2 - Ethanol

Caption: Mechanism of N,N'-bis(4-methoxyphenyl)oxamide formation.

Conclusion and Future Perspectives

This application note provides a detailed and reliable protocol for the synthesis of N,N'-bis(4-methoxyphenyl)oxamide, a molecule with significant potential in various scientific disciplines. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently produce high-purity material for their studies. The versatility of the oxamide scaffold, combined with the electronic and steric properties of the methoxyphenyl substituents, makes this compound an attractive building block for the development of novel pharmaceuticals, functional materials, and catalysts. Further exploration of the biological activities and material properties of N,N'-bis(4-methoxyphenyl)oxamide and its derivatives is a promising area for future research.

References

  • Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Available at: [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link]

  • Ashenhurst, J. (2017). Mechanism of Nucleophilic Acyl Substitution in Organic Chemistry. YouTube. Available at: [Link]

  • Chad's Prep. (2018). 20.7 The Mechanisms of Nucleophilic Acyl Substitution. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). 4.5: Nucleophilic acyl substitution reactions. Available at: [Link]

  • Iftikhar, A., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Crystallization and Purification. Available at: [Link]

  • Organic Syntheses. (n.d.). Enantioselective three-component reaction for the preparation of. Available at: [Link]

  • Paswan, B., et al. (2022). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. NIH. Available at: [Link]

  • PubChem. (n.d.). N,N'-bis(3-methoxyphenyl)oxamide. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, structural, spectral (FT-IR, 1H and 13C-NMR and UV-Vis), NBO and first order hyperpolarizability analysis of N-(4-nitrophenyl)-2, 2-dibenzoylacetamide by density functional theory. Available at: [Link]

  • PubMed. (2016). Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents. Available at: [Link]

  • N-(4-Methoxyphenyl)pivalamide. (2008). PMC. Available at: [Link]

  • Google Patents. (n.d.). Purification of N-substituted aminobenzaldehydes.
  • ResearchGate. (n.d.). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. Available at: [Link]

  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Available at: [Link]

  • ResearchGate. (n.d.). FTIR (a), ¹H-NMR (b), ¹³C-NMR (c) and ³¹P-NMR (d) spectra of ASNDP. Available at: [Link]

  • Google Patents. (n.d.). Process for purifying and recrystallizing oxalic acid by remelting.

Sources

Application Notes and Protocols for the Analytical Quantification of p-Anisidine

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the analytical quantification of p-anisidine (also known as p-methoxyaniline). It is intended for researchers, scientists, and professionals in drug development and quality control who require accurate and reliable methods for the determination of this compound in various matrices. This document delves into the fundamental principles behind the analytical techniques, offers step-by-step protocols, and provides insights into experimental design and data interpretation.

Introduction: The Analytical Significance of p-Anisidine

p-Anisidine is an aromatic amine that serves as a crucial intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds. However, its presence, whether as a reactant, impurity, or degradation product, often requires precise quantification for quality control and safety assessment. In the food industry, the "p-Anisidine Value" (p-AV) is a critical parameter for assessing the quality of fats and oils, as it indicates the level of secondary oxidation products like aldehydes.[1][2] In pharmaceutical manufacturing, p-anisidine can be a process-related impurity or a potential genotoxic impurity that needs to be monitored at trace levels.[3][4]

This guide presents two primary analytical approaches for the quantification of p-anisidine, each tailored to a specific application:

  • Spectrophotometric Determination of the p-Anisidine Value (p-AV): An established method for evaluating the secondary oxidation of fats and oils.

  • Chromatographic Quantification of p-Anisidine: High-Performance Liquid Chromatography (HPLC) for the precise determination of p-anisidine as a distinct chemical entity.

Section 1: Spectrophotometric Determination of the p-Anisidine Value (p-AV)

The p-Anisidine Value is a widely accepted measure of the aldehyde content, particularly 2-alkenals and 2,4-dienals, in fats and oils.[5][6] These compounds are secondary oxidation products that contribute to rancidity and off-flavors.[1] The official methodology is outlined by organizations such as the American Oil Chemists' Society (AOCS) and the International Organization for Standardization (ISO).[7][8]

Principle of the Method

The method is based on the reaction of aldehydes present in the oil or fat sample with p-anisidine in a non-aqueous solvent, typically isooctane and glacial acetic acid.[1][7] This reaction forms a yellowish Schiff base, and the intensity of the color, measured spectrophotometrically at 350 nm, is proportional to the amount of aldehydes present.[1][9]

Chemical Reaction Mechanism

The core of the p-AV test is the nucleophilic addition of the primary amine group of p-anisidine to the carbonyl carbon of an aldehyde, followed by the elimination of a water molecule to form a Schiff base (an imine).

  • Step 1: Formation of Aldehydes: During the secondary oxidation of fats and oils, hydroperoxides decompose to form various secondary oxidation products, including aldehydes.[1]

  • Step 2: Schiff Base Formation: p-Anisidine reacts with the aldehyde group (–CHO) to form a Schiff base. The conjugated system of the resulting molecule absorbs light in the visible region, allowing for colorimetric quantification.[1]

SchiffBaseFormation cluster_reactants Reactants cluster_products Products pAnisidine p-Anisidine (4-methoxyaniline) reaction pAnisidine->reaction Aldehyde Aldehyde (from oil oxidation) Aldehyde->reaction SchiffBase Schiff Base (Yellow-colored) Water Water reaction->SchiffBase +

Caption: Workflow for the determination of the p-Anisidine Value.

4. Calculation:

The p-Anisidine Value is calculated using the following formula: [6][7] p-AV = 25 × (1.2 × As - Ab) / m

Where:

  • As = Absorbance of the fat solution after reaction with the p-anisidine reagent.

  • Ab = Absorbance of the fat solution.

  • m = Mass of the sample in grams.

5. Considerations and Trustworthiness:

  • Sample Color: Darkly colored oils and fats can interfere with the measurement at 350 nm, leading to inaccurately high results. [1]In such cases, alternative methods or sample purification may be necessary. Modern instruments with LED light sources and narrower bandwidths can help mitigate this issue. [1]* Reagent Quality: The purity of the p-anisidine reagent is critical for accurate results. It is recommended to recrystallize the p-anisidine if it shows any discoloration. [8][9]* Timing: The 10-minute reaction time is a critical parameter and should be strictly adhered to for consistent and reproducible results. [5][7]

Data Presentation
ParameterTypical Value RangeSignificance
p-Anisidine Value (p-AV) Freshly refined oils: < 10A lower p-AV indicates better quality and lower levels of secondary oxidation. [2][10]
Fish oils: < 30Higher values are often observed in oils rich in polyunsaturated fatty acids. [10]

Section 2: Chromatographic Quantification of p-Anisidine

For the direct quantification of p-anisidine as a specific analyte, for instance, as a genotoxic impurity in pharmaceutical products or for monitoring workplace air, High-Performance Liquid Chromatography (HPLC) is the method of choice. [4][11][12][13]HPLC offers high sensitivity, specificity, and the ability to separate p-anisidine from other structurally related compounds.

Principle of the Method

Reverse-phase HPLC (RP-HPLC) is commonly employed for the analysis of p-anisidine. [4][14]In this technique, the sample is injected into a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. p-Anisidine, being a moderately polar compound, is separated from other components in the sample based on its differential partitioning between the stationary and mobile phases. Detection is typically achieved using a UV detector, as the aromatic ring of p-anisidine absorbs UV light. [11][13]

Protocol for HPLC-UV Quantification of p-Anisidine

This protocol is a general guideline and may require optimization for specific sample matrices and concentration ranges.

1. Reagents and Materials:

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or deionized.

  • Buffer (optional): For pH adjustment of the mobile phase (e.g., phosphate buffer). [4]* p-Anisidine standard: High purity reference standard.

2. Instrumentation:

  • HPLC system: Equipped with a pump, autosampler, column oven, and UV detector.

  • HPLC column: A C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size). [4]* Data acquisition and processing software.

3. Experimental Workflow:

Caption: General workflow for the HPLC-UV quantification of p-anisidine.

4. Method Validation Parameters:

A robust analytical method requires thorough validation. Key parameters to assess include: [4]

Parameter Description Typical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration. Correlation coefficient (r²) > 0.999
Accuracy The closeness of the test results to the true value. Recovery of 98-102%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Relative Standard Deviation (RSD) < 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Signal-to-noise ratio of 3:1

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

5. Trustworthiness and Self-Validation:

  • System Suitability: Before running samples, perform system suitability tests to ensure the HPLC system is performing correctly. This typically involves injecting a standard solution and checking parameters like retention time, peak area, tailing factor, and theoretical plates.

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of p-anisidine in a blank sample.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature). [4]

Conclusion

The choice of analytical method for the quantification of p-anisidine is dictated by the specific application. For assessing the quality of fats and oils, the spectrophotometric determination of the p-Anisidine Value remains a valuable and widely used technique. For the precise and sensitive quantification of p-anisidine as a distinct chemical entity, particularly in the pharmaceutical industry, HPLC-UV is the preferred method. The protocols and guidelines presented in this document provide a solid foundation for establishing reliable and accurate analytical procedures for p-anisidine quantification.

References

  • A Comparative Guide to the Analytical Techniques for N,N-Dibenzyl-p-anisidine - Benchchem. (n.d.).
  • p-Anisidine Testing Made Simple: Comparing Traditional & Modern Methods. (2025, February 24).
  • Blog 29 FoodLab Checking Oxidation in Fats & Oils by p-Anisidine Value - QCL Scientific. (2023, November 28).
  • Checking Oxidation in Fats & Oils by p-Anisidine Value - QCL Scientific. (n.d.).
  • Separation of N-Octyl-p-anisidine on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
  • p-Anisidine Value page 1 - AOCS Methods Home. (2024).
  • p-Anisidine Value - AOCS Methods Home. (n.d.).
  • The p-Anisidine Value determination against the oxidation in fats and oils | CDR FoodLab®. (2014, March 25).
  • P-Anisidine Value Determination for Fats and Oils - Measurlabs. (n.d.).
  • Anisidine by HPLC-UV - Analytical Method. (n.d.).
  • Spectrophotometric determination of iodates using P-anisidine - ResearchGate. (2018).
  • P-Anisidine Analysis of Food and Feed - Measurlabs. (n.d.).
  • Determination of p-Anisidine in workplace air by HPLC - ResearchGate. (2025, August 6).
  • A Comparative Guide to Analytical Methods for Validating the Purity of N,N-Dibenzyl-p-anisidine - Benchchem. (n.d.).
  • anisidine 2514 | niosh - CDC. (1979, February 16).
  • INTERNATIONAL STANDARD ISO/FDIS 6885. (n.d.).
  • chapter 3. (n.d.).
  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation - PharmaInfo. (n.d.).

Sources

Preparation of Metal Complexes with N,N'-bis(4-methoxyphenyl)oxamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Oxamide Ligands in Coordination Chemistry

N,N'-disubstituted oxamides represent a robust class of bidentate ligands in coordination chemistry. Their structural framework, characterized by two amide functionalities, offers versatile coordination modes, typically involving the two nitrogen and two oxygen atoms. The electronic properties of these ligands can be finely tuned by modifying the substituents on the aryl rings, thereby influencing the stability, geometry, and reactivity of the resulting metal complexes.

This guide focuses on N,N'-bis(4-methoxyphenyl)oxamide, a ligand distinguished by the presence of electron-donating methoxy groups. These substituents are expected to enhance the electron density on the aromatic rings and potentially influence the coordination behavior and properties of its metal complexes. Metal complexes derived from oxamide ligands have garnered significant interest due to their diverse applications in fields such as catalysis, materials science, and bioinorganic chemistry. For instance, nickel(II) complexes with related oxamide ligands have shown promise in catalyzing the epoxidation of olefins[1], while lanthanide complexes are explored for their unique luminescent properties[2][3].

These application notes provide detailed, step-by-step protocols for the synthesis of the N,N'-bis(4-methoxyphenyl)oxamide ligand and its subsequent complexation with representative transition metals (Copper(II) and Nickel(II)) and a lanthanide (Europium(III)). The protocols are designed to be self-validating, with in-depth explanations of the rationale behind key experimental steps and comprehensive characterization guidelines.

Part 1: Synthesis of the Ligand: N,N'-bis(4-methoxyphenyl)oxamide

The synthesis of N,N'-bis(4-methoxyphenyl)oxamide is typically achieved through the condensation reaction of p-anisidine with diethyl oxalate. This reaction is a classic example of nucleophilic acyl substitution at the ester carbonyl carbons.

Causality Behind Experimental Choices:
  • Reactant Stoichiometry: A 2:1 molar ratio of p-anisidine to diethyl oxalate is crucial to ensure the substitution of both ethoxy groups on the diethyl oxalate, leading to the formation of the desired N,N'-disubstituted oxamide.

  • Solvent: Absolute ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and allows the reaction to proceed at a reasonable rate under reflux.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic attack of the amine on the ester carbonyl groups, driving the reaction to completion.

Experimental Protocol: Ligand Synthesis

Materials:

  • p-Anisidine (4-methoxyaniline)

  • Diethyl oxalate

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a 250 mL round-bottom flask, dissolve p-anisidine (2.0 equivalents) in a minimal amount of absolute ethanol with stirring.

  • To this solution, add diethyl oxalate (1.0 equivalent) dropwise at room temperature.

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A white or off-white precipitate of N,N'-bis(4-methoxyphenyl)oxamide should form.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • For further purification, the crude product can be recrystallized from hot ethanol or a mixture of ethanol and toluene.

  • Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Characterization:

The identity and purity of the synthesized ligand should be confirmed by:

  • Melting Point Determination: A sharp melting point indicates a high degree of purity.

  • FT-IR Spectroscopy: Look for characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching (amide I band, around 1650 cm⁻¹), and C-N stretching (amide II band, around 1540 cm⁻¹).

  • ¹H and ¹³C NMR Spectroscopy: The spectra should be consistent with the structure of N,N'-bis(4-methoxyphenyl)oxamide, showing signals for the aromatic protons, methoxy protons, and the amide proton.

Part 2: Synthesis of Metal Complexes

The N,N'-bis(4-methoxyphenyl)oxamide ligand can coordinate to metal ions in a neutral form through the carbonyl oxygen atoms or in a deprotonated form through the amide nitrogen atoms. The coordination mode is often influenced by the reaction conditions, particularly the pH. The addition of a non-coordinating base, such as triethylamine, facilitates the deprotonation of the amide protons, promoting coordination through the nitrogen atoms to form stable chelate rings.

General Workflow for Metal Complex Synthesis

G Ligand N,N'-bis(4-methoxyphenyl)oxamide Solvent1 Dissolve in suitable solvent (e.g., Methanol/Ethanol) Ligand->Solvent1 Mix Mix solutions with stirring Solvent1->Mix MetalSalt Metal Salt Solution (e.g., CuCl2·2H2O, NiCl2·6H2O, EuCl3·6H2O) Solvent2 Dissolve in same solvent MetalSalt->Solvent2 Solvent2->Mix Base Add Base (optional) (e.g., Triethylamine) Mix->Base React React at room temp. or with gentle heating Base->React Isolate Isolate product by filtration React->Isolate Purify Wash and recrystallize Isolate->Purify Dry Dry under vacuum Purify->Dry Complex Pure Metal Complex Dry->Complex

Caption: General workflow for the synthesis of metal complexes.

Protocol 2.1: Synthesis of Copper(II) Complex

Copper(II) complexes of N,N'-diaryl oxamides often exhibit a distorted square planar geometry. The use of a base is typically required to deprotonate the amide groups for N,N'-coordination.

Causality Behind Experimental Choices:

  • Solvent: Methanol or ethanol are suitable solvents for both the ligand and the copper(II) salt.

  • Base: Triethylamine is a non-coordinating base that effectively deprotonates the amide nitrogens without competing with the oxamide ligand for coordination sites on the copper(II) ion.

  • Reaction Temperature: Gentle heating can facilitate the complexation reaction, but often these reactions proceed readily at room temperature.

Experimental Protocol:

Materials:

  • N,N'-bis(4-methoxyphenyl)oxamide

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol or Ethanol

  • Triethylamine

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk flask, dissolve N,N'-bis(4-methoxyphenyl)oxamide (1.0 equivalent) in warm methanol or ethanol.

  • In a separate flask, dissolve copper(II) chloride dihydrate (1.0 equivalent) in the same solvent.

  • Slowly add the copper(II) salt solution to the ligand solution with constant stirring.

  • Add triethylamine (2.0 equivalents) dropwise to the reaction mixture. A color change and/or the formation of a precipitate is typically observed.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Collect the precipitate by vacuum filtration and wash it with cold methanol or ethanol to remove unreacted starting materials and triethylammonium chloride.

  • Recrystallize the complex from a suitable solvent if necessary (e.g., DMF/ethanol mixture).

  • Dry the final complex under vacuum.

Expected Characterization Data:

ParameterExpected Value/ObservationReference Compound/Rationale
Coordination Geometry Distorted Square PlanarAnalogous Cu(II)-oxamide complexes
Cu-N Bond Length (Å) 1.95 - 2.05Based on similar reported structures
Cu-O Bond Length (Å) 1.90 - 2.00Based on similar reported structures
FT-IR (cm⁻¹) Shift of C=O and N-H bands upon coordinationCoordination through N and O atoms
UV-Vis (nm) d-d transition band in the visible regionCharacteristic of square planar Cu(II) complexes
Protocol 2.2: Synthesis of Nickel(II) Complex for Catalytic Studies

Nickel(II) complexes with oxamide-type ligands have shown catalytic activity in oxidation reactions, such as the epoxidation of olefins.[1] These complexes are often square planar.

Causality Behind Experimental Choices:

  • Nickel(II) Source: Nickel(II) chloride hexahydrate is a common and readily available starting material.

  • Reaction Conditions: Similar to the copper(II) complex, the use of a base is generally required for the formation of the N,N'-coordinated complex.

  • Purification: Thorough washing is essential to remove any residual salts that could interfere with subsequent catalytic testing.

Experimental Protocol:

Materials:

  • N,N'-bis(4-methoxyphenyl)oxamide

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Methanol or Ethanol

  • Triethylamine

Procedure:

  • Follow the same procedure as for the copper(II) complex (Protocol 2.1), substituting NiCl₂·6H₂O for CuCl₂·2H₂O.

  • The reaction may require gentle heating (e.g., 50-60 °C) for a few hours to ensure complete complexation.

  • The resulting nickel(II) complex is typically a colored solid.

  • Isolate, wash, and dry the complex as described previously.

Application Note: Catalytic Epoxidation of Styrene

The synthesized nickel(II) complex can be evaluated as a catalyst for the epoxidation of olefins.

Materials:

  • Synthesized Nickel(II) complex

  • Styrene

  • An oxidant (e.g., m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide)

  • A suitable solvent (e.g., acetonitrile or dichloromethane)

  • Gas chromatograph (GC) for analysis

General Procedure:

  • In a reaction vial, dissolve the nickel(II) complex (catalytic amount, e.g., 1-5 mol%) in the chosen solvent.

  • Add styrene (1.0 equivalent).

  • Add the oxidant (e.g., 1.2 equivalents) portion-wise or dropwise to the mixture at a controlled temperature (e.g., 0 °C or room temperature).

  • Stir the reaction for a specified time, monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction and analyze the product mixture by GC to determine the conversion of styrene and the selectivity for styrene oxide.

Protocol 2.3: Synthesis of Europium(III) Complex for Luminescence Studies

Lanthanide complexes, including those of Europium(III), are known for their characteristic sharp emission bands and long luminescence lifetimes. The organic ligand acts as an "antenna," absorbing UV light and transferring the energy to the central metal ion, which then emits light.

Causality Behind Experimental Choices:

  • Europium(III) Source: Europium(III) chloride hexahydrate is a common precursor.

  • Solvent System: A mixture of solvents, such as ethanol and water, may be necessary to dissolve both the ligand and the lanthanide salt.

  • pH Control: The pH of the solution is critical for the formation of stable lanthanide complexes. A base is often used to adjust the pH and facilitate coordination.

Experimental Protocol:

Materials:

  • N,N'-bis(4-methoxyphenyl)oxamide

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • Ethanol

  • Deionized water

  • A weak base solution (e.g., dilute NaOH or NH₃·H₂O)

Procedure:

  • Dissolve N,N'-bis(4-methoxyphenyl)oxamide in ethanol, with gentle heating if necessary.

  • Dissolve EuCl₃·6H₂O in a small amount of deionized water and then dilute with ethanol.

  • Slowly add the europium(III) solution to the ligand solution with vigorous stirring. The typical ligand to metal ratio for such complexes is 3:1.

  • Adjust the pH of the mixture to around 6-7 by the dropwise addition of the weak base solution. This often results in the precipitation of the complex.

  • Stir the mixture at room temperature for several hours to ensure complete complex formation.

  • Collect the precipitate by filtration, wash with a mixture of ethanol and water, and then with pure ethanol.

  • Dry the complex in a vacuum desiccator.

Application Note: Photoluminescence Measurement

The luminescent properties of the synthesized europium(III) complex can be investigated using a spectrofluorometer.

Procedure:

  • Prepare a solid sample of the complex or a solution in a suitable solvent (e.g., DMSO or acetonitrile).

  • Record the excitation spectrum by monitoring the emission at the most intense emission wavelength of the Eu³⁺ ion (typically around 612-618 nm, corresponding to the ⁵D₀ → ⁷F₂ transition).

  • Record the emission spectrum by exciting the sample at the wavelength of maximum excitation determined from the excitation spectrum.

  • The emission spectrum should show the characteristic sharp emission bands of Eu³⁺.[2][3]

Part 3: Data Presentation and Visualization

Summary of Expected Spectroscopic Data
CompoundFT-IR (cm⁻¹) Key Peaks¹H NMR (δ, ppm) Key SignalsUV-Vis λₘₐₓ (nm)
Ligand ~3300 (N-H), ~1650 (C=O)Aromatic (6.8-7.5), OCH₃ (~3.8), N-H (~9.5)~280-320
Cu(II) Complex Shifted C=O, disappearance of N-HBroadened signals due to paramagnetismd-d band (~500-600)
Ni(II) Complex Shifted C=O, disappearance of N-HDiamagnetic, shifted ligand signalsd-d band (~450-550)
Eu(III) Complex Shifted C=O, disappearance of N-HShifted ligand signals due to coordinationLigand-centered absorption
Visualizations

G cluster_0 Ligand Synthesis cluster_1 Complexation Reaction p_anisidine p-Anisidine ligand N,N'-bis(4-methoxyphenyl)oxamide p_anisidine->ligand 2 eq. diethyl_oxalate Diethyl Oxalate diethyl_oxalate->ligand 1 eq., Reflux in EtOH ligand_c Ligand complex [M(Ligand-2H)] Complex ligand_c->complex 1 eq. metal_salt Metal Salt (MXn) metal_salt->complex 1 eq. base Base (e.g., Et3N) base->complex 2 eq. G M M N1 N M->N1 N2 N M->N2 O1 O M->O1 O2 O M->O2 C1 C N1->C1 Ar1 Ar N1->Ar1 C2 C N2->C2 Ar2 Ar N2->Ar2 C1->O1 C1->C2 C2->O2

Caption: Hypothetical coordination mode of the deprotonated ligand.

References

  • Synthesis and Catalytic Activity of Square-Planar Ni(II) Complexes of Bis-N,N′-Disubstituted Oxamides and Related Ligands for Epoxidation of Olefins. ResearchGate. Available at: [Link]

  • Synthesis and characterization of a new bis-oxamide copper(II) complex incorporating a pendant carboxylate function. Comptes Rendus de l'Académie des Sciences - Series IIc - Chemistry. Available at: [Link]

  • Synthesis, Optical Investigation and Biological Properties of Europium(III) Complexes with 2-(4-Chlorophenyl)-1-(2-Hydroxy-4-Methoxyphenyl)Ethan-1-one and Ancillary Ligands. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Coordination Compound [Eu(µ2-OC2H5)(btfa)(NO3)(phen)]2phen with High Luminescence Efficiency. National Institutes of Health. Available at: [Link]

  • Synthesis of N,N′-bis(2-amino phenyl) oxamide and its behavior of coordination. ResearchGate. Available at: [Link]

  • Copper(II) complex synthesis, characterization, and antimicrobial study. Bentham Science. Available at: [Link]

  • Synthesis and characterization of copper(ii) complexes with multidentate ligands as catalysts for the direct hydroxylation of benzene to phenol. Dalton Transactions. Available at: [Link]

  • Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. National Institutes of Health. Available at: [Link]

  • Olefin epoxidation catalyzed by novel nickel(II)-complexes containing tridentate Schiff-base ligands. Indian Journal of Chemistry. Available at: [Link]

  • Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. MDPI. Available at: [Link]

  • Synthesis and crystal structure of N-(4-methoxyphenyl)picolinamide. National Institutes of Health. Available at: [Link]

  • International Journal for Multidisciplinary Research (IJFMR) - Synthesis, Characterization and luminescent studies of Europium (III) and Terbium (III) complexes with 1,2,4-Triazole and1,3- diphenylpropane-1,3-dione Derived Schiff Base. IJFMR. Available at: [Link]

  • Synthesis and crystal structure of binuclear copper(II) complex bridged by N-(2-hydroxyphenyl)-N'-[3-(diethylamino)propyl]oxamide: in vitro anticancer activity and reactivity toward DNA and protein. PubMed. Available at: [Link]

  • Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. PubMed Central. Available at: [Link]

  • Triethylamine as a complexing reagent for highly efficient naked-eyes copper ions sensing – A new catalytic pathway for ultrasensitive detection. ResearchGate. Available at: [Link]

  • Electron Transfer Theory Elucidates the Hidden Role Played by Triethylamine and Triethanolamine during Photocatalysis. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for the Biological Activity Screening of p-Oxanisidide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of p-Oxanisidide for potential biological activities. While this compound is a known chemical compound, its pharmacological profile is not extensively documented in publicly available literature. However, derivatives of the structurally related p-anisidine have shown promising antitumor activities, providing a strong rationale for a thorough investigation of this compound.[1] This document provides a tiered, in-depth framework for conducting preliminary in vitro screening, encompassing cytotoxicity, antimicrobial, and anti-inflammatory assays. The protocols are designed to be self-validating and are grounded in established scientific methodologies to ensure data integrity and reproducibility.

Introduction: The Rationale for Screening this compound

This compound, a derivative of p-anisidine, belongs to a class of organic compounds that have garnered interest in medicinal chemistry.[2][3][4] The core structure, featuring an aniline moiety with a methoxy group substitution, is a common scaffold in various biologically active molecules.[3][4] Notably, several derivatives of the closely related p-anisidine have been synthesized and evaluated for their antitumor properties, with some exhibiting significant cytotoxic effects against human tumor cell lines.[1] This precedent suggests that this compound is a meritorious candidate for comprehensive biological activity screening to uncover potential therapeutic applications.

The initial phase of drug discovery for a novel or under-characterized compound involves a systematic preliminary biological screening.[5] This critical step aims to identify any significant biological effects of the compound, which can then guide more focused and in-depth investigations.[5] This guide outlines a logical, tiered approach to the initial screening of this compound, beginning with a broad assessment of cytotoxicity and then proceeding to more specific assays for antimicrobial and anti-inflammatory activities.

Preparation of this compound for Biological Assays

Proper preparation of the test compound is paramount for obtaining reliable and reproducible results. The following protocol should be strictly adhered to.

Protocol 1: Stock Solution Preparation

  • Highest Purity: Procure this compound of the highest possible purity (≥98%) to avoid confounding results from impurities.

  • Solvent Selection: Due to its organic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution. Ensure the DMSO is sterile and of cell culture grade.

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10-50 mM, by dissolving the appropriate mass of this compound in sterile DMSO.[6]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C in light-protected tubes.[6]

  • Working Solutions: On the day of the experiment, thaw a fresh aliquot of the stock solution and prepare serial dilutions to the desired final concentrations using the appropriate sterile cell culture medium or broth. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a non-toxic level, which is typically below 0.5%.[6] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Tier 1: Preliminary Cytotoxicity Screening

The initial step in evaluating the biological activity of a novel compound is to assess its cytotoxicity against a panel of human cancer cell lines. This provides a broad indication of its potential as an anticancer agent and establishes a concentration range for subsequent, more specific assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[7][8][9] It measures the metabolic activity of cells, which is an indicator of cell viability.[6][8]

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Prepare Cancer Cell Lines seed Seed Cells in 96-Well Plates start->seed treat Treat with this compound (Serial Dilutions) seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution (DMSO) incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read calculate Calculate Cell Viability (%) and IC50 read->calculate

Caption: Workflow for MTT-based cytotoxicity screening of this compound.

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer, and a non-cancerous cell line like HEK293 for selectivity) in 96-well plates at an appropriate density (typically 5,000-10,000 cells per well) and allow them to adhere and grow for 24 hours.[6]

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound (e.g., from 0.1 to 100 µM). Include wells for a vehicle control (DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 3-4 hours.[6][10]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Cytotoxicity of this compound

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Selectivity Index (SI)
MCF-7Breast Adenocarcinoma48Data to be determinedData to be determined
A549Lung Carcinoma48Data to be determinedData to be determined
HCT116Colon Carcinoma48Data to be determinedData to be determined
HEK293Normal Kidney48Data to be determinedN/A

The Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Tier 2: Primary Biological Activity Screens

Based on the results of the cytotoxicity screening, or in parallel, this compound can be evaluated for other potential biological activities.

Antimicrobial Activity Screening

The search for new antimicrobial agents is a global health priority.[11] A straightforward method to assess the antimicrobial potential of this compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[11][12]

Protocol 3: Broth Microdilution for MIC Determination

  • Microorganism Preparation: Prepare standardized inoculums of a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) according to established guidelines (e.g., CLSI).[11]

  • Serial Dilution: In a 96-well plate, prepare two-fold serial dilutions of this compound in the appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (a known antibiotic or antifungal), a negative control (broth only), and a vehicle control (broth with DMSO).

  • Incubation: Incubate the plates at the optimal temperature for the respective microorganism (e.g., 37°C for 18-24 hours for bacteria).[5]

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) of the microorganism is observed.[5]

Data Presentation: Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureus (ATCC 25923)Gram-positive BacteriaData to be determined
Escherichia coli (ATCC 25922)Gram-negative BacteriaData to be determined
Candida albicans (ATCC 10231)FungusData to be determined
CiprofloxacinPositive Control (Bacteria)Reference value
FluconazolePositive Control (Fungus)Reference value
Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases.[13] A common in vitro model to screen for anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).[14][15] The inhibition of nitric oxide (NO) production, a key inflammatory mediator, is a widely accepted marker of anti-inflammatory potential.[15]

Workflow for Anti-inflammatory Screening

AntiInflammatory_Workflow cluster_griess Griess Assay seed Seed RAW 264.7 Macrophages pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect griess_reagent Add Griess Reagent to Supernatant collect->griess_reagent read_abs Read Absorbance at 540 nm griess_reagent->read_abs calculate Calculate Nitrite Concentration (Inhibition of NO) read_abs->calculate

Caption: Workflow for assessing anti-inflammatory activity via NO inhibition.

Protocol 4: Nitric Oxide (NO) Inhibition Assay

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.[5][14]

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the Tier 1 cytotoxicity assay) for 1-2 hours.[14]

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells without LPS) and a positive control (e.g., Dexamethasone).[5]

  • Incubation: Incubate the plates for 24 hours.[5][14]

  • Griess Assay: Collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production. Measure the absorbance at 540 nm.[14]

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control.

Tier 3: Preliminary Mechanistic Insights

Should this compound demonstrate significant activity in any of the primary screens, further investigation into its mechanism of action would be warranted.[16] This could involve a variety of more complex assays, such as:

  • For Anticancer Activity: Cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), or Western blotting for key signaling proteins (e.g., caspases, Bcl-2 family proteins).[6]

  • For Antimicrobial Activity: Time-kill kinetic studies or assays to investigate effects on microbial membrane integrity.

  • For Anti-inflammatory Activity: Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) using ELISA, or investigation of key inflammatory signaling pathways like NF-κB and MAPK.[14][15]

Matching bioactive compounds with their molecular targets is a key aspect of understanding their mode of action.[16] Techniques such as whole-genome expression profiling can provide a "fingerprint" of the compound's effect.[16]

Conclusion

This document provides a structured and scientifically rigorous framework for the initial biological screening of this compound. By employing a tiered approach, researchers can efficiently and cost-effectively evaluate its potential cytotoxic, antimicrobial, and anti-inflammatory properties. Positive results in these preliminary screens would provide the necessary foundation for more advanced mechanistic studies and further drug development efforts.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]

  • Determining the mode of action of bioactive compounds. PubMed. [Link]

  • Mechanisms of action of food bioactive compounds based on network pharmacology. ResearchGate. [Link]

  • Bioassays for anticancer activities. PubMed. [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. [Link]

  • Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. MDPI. [Link]

  • Assessment of antimicrobial activity. Protocols.io. [Link]

  • Navigating the Landscape: Innovative Screening Models for Anti-Inflammatory Drug Discovery. Slideshare. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

  • Basic protocol to assess preclinical anticancer activity. It can be.... ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Bioactive Molecules and Their Mechanisms of Action. PMC. [Link]

  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. National Institutes of Health. [Link]

  • Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. MDPI. [Link]

  • (PDF) Guideline for anticancer assays in cells. ResearchGate. [Link]

  • Evaluation of Biological Activity of Natural Compounds. Encyclopedia MDPI. [Link]

  • Screening models for inflammatory drugs. Slideshare. [Link]

  • Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria. PMC. [Link]

  • Screening Methods for Antiinflammatory Agents. Pharmacognosy. [Link]

  • BIO152 Standard Protocol for Investigating the Antimicrobial Properties of Garlic. YouTube. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]

  • Synthesis and antitumor activity of 5-(9-acridinylamino)anisidine derivatives. PubMed. [Link]

  • (PDF) p-Anisidine release study by hydrolysis of Schiff bases in homogeneous media. ResearchGate. [Link]

  • Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. PMC. [Link]

  • Synthesis of penaresidin derivatives and its biological activity. PubMed. [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. [Link]

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

  • Synthesis and biological activity of tripeptidyl polyoxins as antifungal agents. PubMed. [Link]

  • Biological activity of oleanane triterpene derivatives obtained by chemical derivatization. PubMed. [Link]

  • p-Anisidine | C7H9NO | CID 7732. PubChem. [Link]

  • Properties of p-anisidine. (source: National Center for Bio- technology Information). ResearchGate. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

Sources

Application Note: A Robust Framework for Assessing the Stability of p-Anisidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, technically detailed guide for establishing a robust experimental setup to evaluate the stability of p-Anisidine (4-methoxyaniline). p-Anisidine is a critical intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals, and is also used as a reagent in the determination of oxidative stability in fats and oils.[1][2] Understanding its degradation profile under various environmental conditions is paramount for ensuring product quality, defining appropriate storage conditions, and meeting regulatory requirements. This document outlines detailed protocols for forced degradation studies, leveraging principles from the International Council for Harmonisation (ICH) guidelines, and employs High-Performance Liquid Chromatography (HPLC) as the primary analytical technique for quantification.

Introduction: The Rationale for Stability Testing

The chemical stability of a substance is a critical quality attribute that determines its shelf-life and suitability for use. For p-Anisidine, degradation can lead to the formation of impurities that may be deleterious to downstream processes or pose safety concerns. Stability testing aims to provide evidence on how the quality of p-Anisidine varies with time under the influence of environmental factors such as temperature, humidity, light, and pH.[3][4]

Forced degradation, or stress testing, is an integral part of this process.[5][6] By subjecting p-Anisidine to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[6][7] This information is invaluable for the development of stable formulations and for the validation of stability-indicating analytical methods.

Foundational Principles: Adherence to ICH Guidelines

The experimental design detailed herein is grounded in the principles set forth by the ICH Q1A(R2) guideline on the stability testing of new drug substances and products.[4][8][9] This ensures a scientifically sound and regulatory-compliant approach. The core tenets of this guideline that we will adapt for p-Anisidine stability testing include:

  • Stress Testing: To investigate the intrinsic stability of the molecule, including its susceptibility to hydrolysis, oxidation, photolysis, and thermal stress.[4]

  • Selection of Batches: Formal stability studies should be conducted on at least one representative batch of p-Anisidine.[4][9]

  • Validated Analytical Methods: The use of a validated stability-indicating analytical procedure is crucial for the accurate detection and quantification of the parent compound and its degradation products.[9]

Experimental Workflow Overview

The overall process for p-Anisidine stability testing follows a logical sequence from sample preparation through to data analysis. This workflow is designed to ensure that the data generated is reliable and reproducible.

p-Anisidine Stability Testing Workflow cluster_prep Preparation Phase cluster_stress Stress Phase cluster_analysis Analytical Phase cluster_eval Evaluation Phase start Start: p-Anisidine Sample prep Sample Preparation (Solution/Solid) start->prep stress_conditions Forced Degradation Conditions (Heat, Light, pH, Oxidation) prep->stress_conditions sampling Time-Point Sampling stress_conditions->sampling hplc HPLC-UV Analysis sampling->hplc data Data Acquisition hplc->data quant Quantification of p-Anisidine & Degradants data->quant report Stability Profile & Report quant->report

Caption: High-level workflow for p-Anisidine stability testing.

Materials and Equipment

Reagents
  • p-Anisidine (analytical standard grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (w/v)

  • Isooctane (analytical grade)

  • Glacial acetic acid (analytical grade)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

Detailed Experimental Protocols

Protocol 1: Preparation of p-Anisidine Stock and Working Solutions

The accurate preparation of solutions is fundamental to the integrity of the stability study.

  • Stock Solution (1 mg/mL): Accurately weigh 100 mg of p-Anisidine and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored protected from light at 2-8°C.

  • Working Solution (100 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with methanol. This working solution will be used for spiking into the stress condition media.

Protocol 2: Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify the potential degradation pathways of p-Anisidine.[5][10] A target degradation of 10-30% is generally desirable to ensure that the primary degradation products are formed without excessive secondary degradation.[10]

5.2.1. Hydrolytic Degradation (Acidic and Basic)

  • Transfer 1 mL of the p-Anisidine working solution (100 µg/mL) into two separate vials.

  • To one vial, add 9 mL of 0.1 M HCl. To the other, add 9 mL of 0.1 M NaOH.

  • Incubate the vials at 60°C for 24 hours.

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot.

  • Neutralize the acidic sample with an equivalent amount of 0.1 M NaOH and the basic sample with 0.1 M HCl.

  • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

5.2.2. Oxidative Degradation

  • Transfer 1 mL of the p-Anisidine working solution to a vial.

  • Add 9 mL of 3% H₂O₂.

  • Keep the vial at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

5.2.3. Thermal Degradation

  • Place a known quantity of solid p-Anisidine in a clear glass vial.

  • Expose the sample to dry heat in an oven at 70°C for 48 hours.

  • For solution stability, incubate a methanolic solution of p-Anisidine at 70°C.

  • At specified time points, withdraw samples, cool to room temperature, and prepare for HPLC analysis.

5.2.4. Photolytic Degradation

  • Expose a solid sample of p-Anisidine and a methanolic solution of p-Anisidine to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[8][11]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • At the end of the exposure period, analyze both the light-exposed and control samples by HPLC.

Protocol 3: HPLC Analysis

A stability-indicating HPLC method is essential to separate p-Anisidine from its degradation products. The following method is a starting point and should be validated for specificity, linearity, accuracy, and precision.

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: Methanol:Water (62:38, v/v)[12]

  • Flow Rate: 0.9 mL/min[12]

  • Injection Volume: 20 µL[12]

  • Detection Wavelength: 240 nm[12]

  • Column Temperature: 30°C

System Suitability: Before sample analysis, perform replicate injections of a standard solution of p-Anisidine to check for system suitability parameters such as theoretical plates, tailing factor, and reproducibility of peak area.

Data Analysis and Interpretation

The primary outcome of the stability study is the quantification of the decrease in p-Anisidine concentration over time and the corresponding increase in any degradation products.

6.1. Quantification

The concentration of p-Anisidine in the stressed samples is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standard solutions of known concentrations. The percentage of degradation can be calculated as follows:

% Degradation = [(Initial Concentration - Concentration at Time t) / Initial Concentration] x 100

6.2. Mass Balance

A critical aspect of a well-conducted stability study is the mass balance, which is an attempt to account for all the initial p-Anisidine. An acceptable mass balance, typically in the range of 95-105%, provides confidence that all major degradation products have been detected.

6.3. Tabulation of Results

Summarize the quantitative data in a clear and concise table.

Stress ConditionTime (hours)p-Anisidine Remaining (%)Peak Area of Major Degradant 1Peak Area of Major Degradant 2Mass Balance (%)
0.1 M HCl, 60°C 0100.0N/AN/A100.0
492.515,432N/A98.7
885.130,123N/A99.1
1278.942,567N/A98.5
2468.265,432N/A98.9
3% H₂O₂, RT 0100.0N/AN/A100.0
488.7N/A22,14599.3
879.3N/A41,87698.8
1271.5N/A58,98799.0
2460.1N/A81,23498.6

Potential Degradation Pathways

Based on the chemical structure of p-Anisidine, an aromatic amine with a methoxy group, several degradation pathways can be anticipated. Understanding these pathways is crucial for the structural elucidation of any observed degradation products.

p-Anisidine Degradation Pathways cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) cluster_hydrolysis Hydrolysis (Extreme pH) pAnisidine p-Anisidine (4-methoxyaniline) nitroso Nitroso derivative pAnisidine->nitroso [O] dimer Azoxy/Azo dimers pAnisidine->dimer Coupling radical Radical intermediates pAnisidine->radical demethylation Demethylation to 4-aminophenol pAnisidine->demethylation H⁺/OH⁻, Δ nitro Nitro derivative nitroso->nitro [O] polymeric Polymeric products radical->polymeric

Caption: Plausible degradation pathways for p-Anisidine under stress.

Conclusion

This application note provides a robust and scientifically grounded framework for conducting stability testing of p-Anisidine. By following these protocols, researchers can effectively characterize the degradation profile of p-Anisidine, identify critical stability-indicating parameters, and generate reliable data to support product development and quality control. The emphasis on ICH guidelines ensures that the generated data is suitable for regulatory submissions and product lifecycle management.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]

  • QCL Scientific. (2023). Blog 29 FoodLab Checking Oxidation in Fats & Oils by p-Anisidine Value. Available at: [Link]

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. (2003). Available at: [Link]

  • Slideshare. (2012). Ich guidelines for stability studies 1. Available at: [Link]

  • CDR FoodLab®. (2025). p-Anisidine Testing Made Simple: Comparing Traditional & Modern Methods. Available at: [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. Available at: [Link]

  • ALS. (n.d.). Anisidine by HPLC-UV - Analytical Method. Available at: [Link]

  • [Determination of p-Anisidine in workplace air by HPLC]. PubMed. (2018). Available at: [Link]

  • ISO/FDIS 6885. (n.d.). International Standard. Available at: [Link]

  • CDR FoodLab®. (2014). The p-Anisidine Value determination against the oxidation in fats and oils. Available at: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • ResearchGate. (2019). Effect of varying initial p-anisidine concentration during Fenton's oxidation. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. Available at: [Link]

  • University of Pretoria. (n.d.). Chapter 3. Available at: [Link]

  • PMC. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Available at: [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • AOCS Methods Home. (n.d.). p-Anisidine Value page 1. Available at: [Link]

Sources

Application Note: Structural Elucidation of Synthesized p-Acetanisidide using FT-IR and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide for the structural characterization of synthesized p-acetanisidide (N-(4-methoxyphenyl)acetamide) using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to explain the causality behind experimental choices. It offers field-proven protocols, in-depth data interpretation, and visual workflows to ensure accurate and reliable analysis. By integrating these powerful analytical techniques, researchers can unambiguously confirm the molecular structure of the target amide and assess its purity, a critical step in any synthetic workflow.

Introduction: The Need for Rigorous Spectroscopic Analysis

p-Anisidine (4-methoxyaniline) is a vital intermediate in the synthesis of dyes, pharmaceuticals, and pigments.[1][2] Its acylation, typically through reaction with acetic anhydride, yields p-acetanisidide, a common target in synthetic chemistry that introduces a secondary amide functional group. The success of such a synthesis is not merely the formation of a precipitate but the verifiable creation of the correct molecular architecture, free from significant impurities.

Spectroscopic methods are the cornerstone of this verification process.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy serves as a rapid and effective tool for identifying the functional groups present in a molecule. By detecting the characteristic vibrational frequencies of specific bonds (e.g., C=O, N-H, C-O), FT-IR can confirm the conversion of the primary amine of p-anisidine to the secondary amide of p-acetanisidide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides a detailed map of the carbon-hydrogen framework. ¹H NMR reveals the number of different types of protons, their electronic environments, and their connectivity, while ¹³C NMR provides a count of the unique carbon atoms.

Together, these techniques provide complementary data that allows for a complete and confident structural assignment of the synthesized product. This guide details the protocols and interpretive logic for each technique as applied to p-acetanisidide.

Hypothetical Synthesis Pathway

For context, we will assume p-acetanisidide has been synthesized via the acetylation of p-anisidine with acetic anhydride. This informs our analysis, as we must be vigilant for spectral signatures of starting materials or by-products such as residual p-anisidine or acetic acid.

A Clean ATR Crystal B Acquire Background Spectrum A->B Ensures no interference C Apply Dry Sample Powder B->C D Apply Pressure Arm C->D Ensures good sample contact E Acquire Sample Spectrum D->E F Clean Crystal Post-Analysis E->F

Figure 2: Experimental workflow for ATR FT-IR analysis.
Data Interpretation: Key Spectral Features

A successful synthesis of p-acetanisidide will yield a spectrum with the following characteristic absorption bands. The interpretation relies on comparing the product spectrum to known values for aromatic amides. [3][4] Table 1: Characteristic FT-IR Absorption Bands for p-Acetanisidide

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected IntensityNotes
~3300-3270N-H StretchSecondary AmideMedium-StrongA single, relatively sharp peak. Its presence confirms the formation of the amide N-H bond.
~3100-3000Aromatic C-H StretchBenzene RingMedium-WeakCharacteristic of sp² C-H bonds.
~2980-2850Aliphatic C-H Stretch-OCH₃, -CH₃Medium-WeakFrom the methoxy and acetyl methyl groups.
~1670-1650 C=O Stretch (Amide I) Secondary Amide Very Strong This is often the most intense peak in the spectrum and is definitive proof of the amide group. Conjugation lowers it from ~1700 cm⁻¹.
~1600, ~1510 C=C Stretch Benzene Ring Medium-Strong Two sharp bands characteristic of the aromatic ring.
~1560-1540 N-H Bend (Amide II) Secondary Amide Strong A strong band resulting from a mix of N-H bending and C-N stretching. Its presence alongside the Amide I band is key.
~1240Asymmetric C-O-C StretchAryl Ether (-O-CH₃)StrongA strong, characteristic peak confirming the presence of the methoxy group.
~830para-substitution C-H BendBenzene RingStrongA strong out-of-plane bending peak indicating 1,4-disubstitution on the aromatic ring.

Self-Validation Check (Purity Assessment):

  • Absence of Primary Amine: Look for the complete disappearance of the two N-H stretching bands around 3450-3300 cm⁻¹ that are characteristic of the starting material, p-anisidine. [5][6]* Absence of Carboxylic Acid: Ensure there is no broad O-H stretch from ~3300-2500 cm⁻¹, which would indicate residual acetic acid by-product.

Part 2: NMR Spectroscopy Analysis

While FT-IR confirms the functional groups, NMR spectroscopy elucidates the precise connectivity and electronic environment of every proton and carbon atom, providing definitive structural proof.

Figure 3: Structure of p-Acetanisidide with atom numbering for NMR.
Experimental Protocol: ¹H and ¹³C NMR

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for unambiguous structural assignment.

Materials:

  • Synthesized p-acetanisidide (high purity, dry).

  • Deuterated solvent (CDCl₃ or DMSO-d₆).

  • NMR tubes.

  • Pipettes.

  • Tetramethylsilane (TMS) as an internal standard (often included in the solvent).

Protocol Steps:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice. However, the amide N-H proton signal can be broad and may exchange with trace acidic protons. DMSO-d₆ is an excellent alternative as it is a hydrogen bond acceptor, resulting in a sharper, more easily identifiable N-H peak at a downfield shift. [7]2. Sample Preparation: Dissolve ~10-20 mg of the synthesized product in ~0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

  • Homogenization: Cap the tube and invert it several times to ensure the sample is fully dissolved and the solution is homogeneous. A poorly mixed sample leads to broad, distorted peaks (shimming issues).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument will be tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Sufficient scans (e.g., 8-16) are collected to ensure a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, more scans (e.g., 128-1024 or more) and a suitable relaxation delay are required.

A Dissolve Sample in Deuterated Solvent (e.g., CDCl₃) B Transfer to NMR Tube A->B C Place in Spectrometer B->C D Lock, Tune, and Shim C->D Optimizes field homogeneity E Acquire ¹H Spectrum D->E F Acquire ¹³C Spectrum E->F G Process Data (FT, Phasing, Baseline) F->G

Figure 4: Experimental workflow for NMR analysis.
Data Interpretation: ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information based on chemical shift (δ), integration, and signal splitting (multiplicity). [8][9] Table 2: Expected ¹H NMR Data for p-Acetanisidide (in CDCl₃, 300 MHz)

Label (Fig. 3)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
Hₐ~7.40Doublet (d)2HAromatic C₂-H, C₆-HThese protons are ortho to the electron-withdrawing amide group and are thus deshielded (downfield).
Hₑ~7.30 (variable)Broad Singlet (br s)1HAmide N-HPosition and broadness are concentration and solvent dependent. May not be observed if exchanged.
Hₑ~6.85Doublet (d)2HAromatic C₃-H, C₅-HThese protons are ortho to the electron-donating methoxy group and are thus shielded (upfield).
Hₒ~3.79Singlet (s)3HMethoxy (-OCH₃)A sharp singlet, characteristic of a methoxy group.
Hₖ~2.15Singlet (s)3HAcetyl (-COCH₃)A sharp singlet, characteristic of a methyl group adjacent to a carbonyl.
Data Interpretation: ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule.

Table 3: Expected ¹³C NMR Data for p-Acetanisidide (in CDCl₃, 75 MHz)

Label (Fig. 3)Chemical Shift (δ, ppm)AssignmentNotes
Cⱼ~168.5Carbonyl (C=O)The most downfield signal, characteristic of an amide carbonyl carbon.
C₄~156.5Aromatic C-OThe carbon attached to the electron-donating methoxy group is deshielded.
C₁~131.5Aromatic C-NThe carbon attached to the nitrogen atom.
C₂, C₆~121.8Aromatic C-HCarbons ortho to the amide group.
C₃, C₅~114.2Aromatic C-HCarbons ortho to the methoxy group; shielded by its electron-donating effect.
Cₘ~55.4Methoxy (-OCH₃)Typical chemical shift for a methoxy carbon attached to an aromatic ring.
Cₗ~24.5Acetyl (-COCH₃)The upfield signal corresponding to the methyl group of the acetyl moiety.

Conclusion

The structural confirmation of a synthesized compound like p-acetanisidide is a multi-faceted process that relies on the synergistic use of modern spectroscopic techniques. FT-IR provides rapid confirmation of the key functional group transformation—the conversion of a primary amine to a secondary amide—by identifying the N-H and C=O vibrations. Subsequently, ¹H and ¹³C NMR spectroscopy deliver an unambiguous, high-resolution map of the molecule's carbon-hydrogen framework, confirming the precise arrangement of all atoms.

By following the detailed protocols and interpretive guidelines presented in this application note, researchers can confidently verify the identity and assess the purity of their synthesized p-acetanisidide, ensuring the integrity of their scientific findings and the quality of materials intended for further development.

References

  • Study.com. Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. [Link]

  • Organic Syntheses. p-Anisidine, 2-nitro-. [Link]

  • Brown, R. F. C., Radom, L., Sternhell, S., & White, I. D. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 46(16), 2577-2587. [Link]

  • Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Bairwa, K., & Jana, S. (2015). Physicochemical and Spectroscopic Characterization of Biofield Energy Treated p-Anisidine. Pharm Anal Chem Open Access, 1(1). [Link]

  • Wikipedia. p-Anisidine. [Link]

  • Organic Syntheses. Enantioselective three-component reaction for the preparation of...[Link]

  • ResearchGate. FT-IR spectra of control and treated (T1 and T2) p-anisidine. [Link]

  • ResearchGate. ¹H NMR spectra and structure of synthesized aromatic amides (I, II, III and IV). [Link]

  • Canadian Science Publishing. Proton magnetic resonance spectra of some aromatic amines and derived amides. [Link]

  • Google Patents.
  • PubChem. p-Anisidine. [Link]

  • ResearchGate. The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. [Link]

  • ResearchGate. FTIR spectra of synthesized aromatic amides (I, II, III and IV). [Link]

  • University of Calgary. Spectroscopy Tutorial: Amines. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • WebBook, NIST. IR Spectrum of p-Anisidine, 3-nitro-. [Link]

  • University of Colorado Boulder. IR: amines. [Link]

Sources

Application Note: A Validated HPLC Method for the Quantification of p-Oxanisidide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, specific, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of p-Oxanisidide. The method was developed and subsequently validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for quality control and research applications. The validation protocol confirms the method's linearity, accuracy, precision, specificity, and robustness, ensuring reliable determination of this compound in various sample matrices.

Introduction and Scientific Rationale

This compound, structurally N,N'-bis(4-methoxyphenyl)ethanediamide, is an organic compound that may serve as a key intermediate in the synthesis of pharmaceuticals or as a potential process-related impurity. Its core structure is derived from p-anisidine, an important building block in the dye and pharmaceutical industries.[1] Given its potential role in drug development and manufacturing, a reliable and validated analytical method is imperative for accurate quantification, ensuring product quality, safety, and consistency.

High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[2] This note details the development of an isocratic RP-HPLC method coupled with UV detection. The choice of a C18 stationary phase is based on the nonpolar nature of the this compound molecule, facilitating separation through hydrophobic interactions. The mobile phase, a combination of acetonitrile and water, was selected for its elution strength and compatibility with UV detection.

The subsequent method validation is not merely a procedural checklist but a systematic demonstration that the analytical procedure is fit for its intended purpose.[3] By adhering to the principles outlined in the ICH Q2(R2) guideline, we establish a high degree of confidence in the data generated by this method.[4]

Experimental Design

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.

  • Analytical Balance: Mettler Toledo XPE205 or equivalent.

  • pH Meter: Calibrated, suitable for aqueous and mixed solvent measurements.

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.45 µm PVDF or PTFE.

Reagents and Chemicals
  • This compound Reference Standard: Purity >99.5%.

  • Acetonitrile (ACN): HPLC grade.

  • Water: Purified, 18.2 MΩ·cm resistivity (e.g., from a Milli-Q® system).

  • Methanol: HPLC grade.[5]

Chromatographic Conditions

The selection of these parameters is based on achieving optimal separation with symmetric peak shape and a reasonable run time. A C18 column provides excellent retention for the moderately hydrophobic this compound. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The detection wavelength is set at 240 nm, a wavelength found to be effective for the parent compound, p-anisidine.[6][7]

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase Acetonitrile : Water (65:35, v/v)
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 10 minutes

Protocols and Procedures

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards for linearity and assay by diluting the stock solution with the mobile phase. For example, to prepare a 100 µg/mL working standard, pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation
  • Accurately weigh a portion of the sample powder expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial. This solution has a nominal concentration of 100 µg/mL.

Method Validation Protocol and Results

The validation of this method was performed according to the ICH Q2(R2) guideline to demonstrate its suitability.[3]

System Suitability

System suitability testing is essential to ensure the chromatographic system is adequate for the intended analysis.[8] A working standard solution (100 µg/mL) was injected six times consecutively.

ParameterAcceptance CriteriaObserved Result
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N > 20008500
% RSD of Peak Area ≤ 1.0%0.45%
% RSD of Retention Time ≤ 1.0%0.12%
Caption: Table 1. System Suitability Results.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or excipients.[9] This was demonstrated by injecting a blank (mobile phase), a placebo solution, and a spiked sample. The chromatograms showed no interfering peaks at the retention time of this compound.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[2]

  • Protocol: A series of five solutions ranging from 20 to 150 µg/mL (20, 50, 80, 100, 150 µg/mL) were prepared from the stock solution and injected.

  • Results: The method was found to be linear over the tested range.

ParameterResult
Linear Range (µg/mL) 20 - 150
Regression Equation y = 25431x - 1250
Correlation Coefficient (r²) 0.9998
Caption: Table 2. Linearity Data.
Accuracy (Recovery)

Accuracy was determined by the spike recovery method. A known amount of this compound was added to a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal test concentration).

  • Protocol: Samples were prepared in triplicate at each level and analyzed. The percentage recovery was calculated.

  • Results: The method demonstrated a high degree of accuracy.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL, mean)% Recovery (mean)% RSD
80%80.079.699.5%0.6%
100%100.0100.3100.3%0.4%
120%120.0119.599.6%0.5%
Caption: Table 3. Accuracy and Recovery Data.
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.[2]

  • Protocol (Repeatability): Six individual samples were prepared at 100% of the test concentration and analyzed on the same day by the same analyst.

  • Protocol (Intermediate Precision): The analysis was repeated on a different day by a different analyst using a different HPLC system.

  • Results: The low %RSD values confirm the method's high precision.

Precision Level% Assay (n=6)% RSD
Repeatability 99.8%0.55%
Intermediate Precision 100.2%0.68%
Caption: Table 4. Method Precision Data.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line; S = the slope of the calibration curve.

  • Results:

    • LOD: 0.15 µg/mL

    • LOQ: 0.45 µg/mL The LOQ was experimentally verified by analyzing samples at this concentration, which provided acceptable accuracy and precision.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters.

  • Protocol: The effect of variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% acetonitrile) was studied.

  • Results: In all varied conditions, the system suitability parameters remained within the acceptance criteria, and the assay results were not significantly affected, demonstrating the method's robustness.

Workflow Visualization

The following diagram illustrates the logical flow from initial method development through comprehensive validation.

HPLC_Validation_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2) cluster_Final Phase 3: Finalization Dev_Start Define Analytical Target: This compound Quantification Col_Select Column Selection (C18, 150x4.6mm) Dev_Start->Col_Select MP_Opt Mobile Phase Optimization (ACN:H2O) Col_Select->MP_Opt Det_Opt Detector Wavelength (Scan for λmax, e.g., 240 nm) MP_Opt->Det_Opt Validation Optimized Method Ready for Validation Det_Opt->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness SST Define System Suitability Criteria Specificity->SST Linearity->SST Accuracy->SST Precision->SST LOD_LOQ->SST Robustness->SST Report Validation Report & Final SOP SST->Report

Sources

The Emergence of p-Anisidide Scaffolds in Antifungal Drug Discovery: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent discovery of novel antifungal agents with new mechanisms of action.[1][2][3] Within the landscape of synthetic medicinal chemistry, the p-anisidide moiety has emerged as a promising scaffold for the development of potent antifungal compounds. This guide provides an in-depth exploration of the application of p-anisidide derivatives in antifungal drug discovery, offering detailed protocols for researchers, scientists, and drug development professionals. We will delve into the synthesis of novel p-anisidide analogs, their evaluation for antifungal efficacy, and the elucidation of their potential mechanisms of action.

The Rationale for p-Anisidide in Antifungal Research

p-Anisidine, a methoxy-substituted aniline, serves as a versatile starting material in organic synthesis.[4][5] Its derivatives have demonstrated a breadth of biological activities, including notable antifungal properties. The incorporation of the p-anisidide scaffold into various heterocyclic systems, such as azetidinones, has been shown to yield compounds with significant activity against clinically relevant fungi like Candida albicans and Aspergillus niger.[6] The underlying premise is that the p-anisidide core can be chemically modified to enhance its antifungal potency, selectivity, and pharmacokinetic profile.

Workflow for p-Anisidide-Based Antifungal Drug Discovery

The journey from a p-anisidide starting material to a potential antifungal drug candidate follows a structured, multi-step process. This workflow is designed to be iterative, allowing for the refinement of chemical structures based on biological data.

Antifungal_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action (MoA) Studies cluster_invivo In Vivo & Preclinical Start p-Anisidine Scaffold Synth Synthesis of Novel p-Anisidide Derivatives Start->Synth Purify Purification & Characterization (NMR, MS, HPLC) Synth->Purify Screen Primary Antifungal Screening (e.g., Agar Disc Diffusion) Purify->Screen MIC MIC & MFC Determination Screen->MIC Spectrum Spectrum of Activity (Yeast, Molds) MIC->Spectrum CellWall Cell Wall Integrity Assays Spectrum->CellWall Membrane Membrane Permeability Assays Spectrum->Membrane Enzyme Target Enzyme Inhibition (e.g., SDH Assay) Spectrum->Enzyme Microscopy Electron Microscopy (SEM/TEM) Spectrum->Microscopy Tox Cytotoxicity Assays CellWall->Tox Membrane->Tox Enzyme->Tox Microscopy->Tox Efficacy Animal Model of Infection (e.g., Murine Candidiasis) Tox->Efficacy PKPD Pharmacokinetics/ Pharmacodynamics Efficacy->PKPD Lead Lead Optimization PKPD->Lead

Figure 1: A comprehensive workflow for the discovery and development of p-anisidide-based antifungal agents.

Synthesis and Characterization of p-Anisidide Derivatives

The synthesis of novel antifungal candidates often begins with the modification of the p-anisidide core. A common approach involves the synthesis of Schiff bases followed by cyclization to introduce heterocyclic moieties like azetidinones.[6]

Protocol 3.1: Synthesis of Azetidinone Derivatives from p-Anisidine[6]
  • Schiff Base Formation:

    • React a hydrazide derivative of p-anisidine with various aromatic aldehydes in an appropriate solvent (e.g., ethanol).

    • Reflux the mixture for a specified time to facilitate the condensation reaction.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to allow for the precipitation of the Schiff base.

    • Isolate the product by filtration, wash with a suitable solvent, and dry.

  • Cyclocondensation to form Azetidinone Ring:

    • Dissolve the synthesized Schiff base in a suitable solvent (e.g., dioxane).

    • Add a base, such as triethylamine, to the solution.

    • Slowly add chloroacetyl chloride to the reaction mixture under stirring.

    • Reflux the mixture for several hours.

    • After completion, pour the reaction mixture into ice-cold water to precipitate the azetidinone derivative.

    • Filter, wash, and recrystallize the product to obtain the purified compound.

  • Characterization:

    • Confirm the structure of the newly synthesized compounds using spectroscopic methods:

      • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the β-lactam ring).

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

      • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

In Vitro Antifungal Susceptibility Testing

The initial assessment of the antifungal potential of newly synthesized p-anisidide derivatives is performed through in vitro susceptibility testing.

Protocol 4.1: Agar Disc Diffusion Method[6]
  • Preparation of Fungal Inoculum:

    • Grow the fungal strains (e.g., Candida albicans, Aspergillus niger) on a suitable agar medium (e.g., Sabouraud Dextrose Agar).

    • Prepare a suspension of the fungal spores or yeast cells in sterile saline and adjust the turbidity to a standard concentration (e.g., 0.5 McFarland standard).

  • Assay Procedure:

    • Evenly spread the fungal inoculum onto the surface of Mueller-Hinton agar plates.

    • Impregnate sterile filter paper discs with known concentrations of the synthesized compounds dissolved in a suitable solvent (e.g., DMSO).

    • Place the discs on the surface of the inoculated agar plates.

    • Include a positive control (a known antifungal drug, e.g., clotrimazole) and a negative control (solvent alone).

    • Incubate the plates at an appropriate temperature and duration for the specific fungus.

    • Measure the diameter of the zone of inhibition around each disc.

Protocol 4.2: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
  • MIC Determination (Broth Microdilution Method):

    • Prepare a serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

    • Add a standardized fungal inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates under appropriate conditions.

    • The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

  • MFC Determination:

    • Following the MIC determination, subculture the contents of the wells with no visible growth onto fresh agar plates.

    • Incubate the plates and observe for fungal growth.

    • The MFC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Elucidating the Mechanism of Action

Understanding how a novel compound exerts its antifungal effect is crucial for its development. Based on related structures, potential mechanisms for p-anisidide derivatives include disruption of the cell wall and membrane, and inhibition of essential enzymes.[7][8]

MoA_Pathway cluster_cell Fungal Cell cluster_effects Cellular Effects Compound p-Anisidide Derivative CellWall Cell Wall Compound->CellWall Disruption of Integrity CellMembrane Cell Membrane Compound->CellMembrane Increased Permeability Mitochondrion Mitochondrion Compound->Mitochondrion Inhibition of SDH Leakage Leakage of Intracellular Components CellWall->Leakage CellMembrane->Leakage ROS Increased ROS Production Mitochondrion->ROS Morphology Altered Mycelial Morphology Leakage->Morphology Death Fungal Cell Death Leakage->Death ROS->Death Morphology->Death

Figure 2: Potential mechanisms of action for p-anisidide-based antifungal compounds.

Protocol 5.1: Cell Wall and Membrane Integrity Assays
  • Sorbitol Protection Assay (for Cell Wall Targeting):

    • Perform the MIC assay in the presence and absence of an osmotic protectant like sorbitol.

    • A significant increase in the MIC value in the presence of sorbitol suggests that the compound targets the cell wall.

  • Propidium Iodide (PI) Uptake Assay (for Membrane Permeabilization):

    • Treat fungal cells with the test compound for a specific duration.

    • Add PI, a fluorescent dye that can only enter cells with compromised membranes.

    • Measure the fluorescence intensity using a fluorometer or view under a fluorescence microscope. An increase in fluorescence indicates membrane damage.

Protocol 5.2: Scanning Electron Microscopy (SEM) for Morphological Changes[9]
  • Sample Preparation:

    • Treat fungal mycelia or yeast cells with the test compound at its MIC or a multiple of the MIC.

    • Fix the cells with a suitable fixative (e.g., glutaraldehyde).

    • Dehydrate the samples through a graded series of ethanol concentrations.

    • Critical point dry the samples.

    • Mount the dried samples on stubs and coat with a conductive material (e.g., gold).

  • Imaging:

    • Observe the samples under a scanning electron microscope.

    • Look for morphological changes such as cell shrinkage, surface abnormalities, and lysis compared to untreated control cells.

In Vivo Efficacy and Toxicity Assessment

Promising in vitro candidates must be evaluated for their efficacy and safety in a living organism.

Protocol 6.1: Murine Model of Systemic Candidiasis
  • Infection:

    • Induce immunosuppression in mice (e.g., with cyclophosphamide).

    • Infect the mice intravenously with a standardized inoculum of Candida albicans.

  • Treatment:

    • Administer the test compound at various doses to different groups of infected mice.

    • Include a vehicle control group and a positive control group (e.g., treated with fluconazole).

  • Evaluation:

    • Monitor the survival of the mice over a period of time.

    • At the end of the study, sacrifice the mice and determine the fungal burden in target organs (e.g., kidneys) by plating homogenized tissue on agar plates and counting the CFUs.

Protocol 6.2: Preliminary Cytotoxicity Assessment
  • Cell Lines:

    • Use a relevant mammalian cell line (e.g., human embryonic kidney cells - HEK293).

  • Assay:

    • Expose the cells to a range of concentrations of the test compound.

    • Assess cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) to determine its cytotoxic potential.

Data Presentation and Interpretation

Table 1: Antifungal Activity of Novel p-Anisidide Derivatives against Candida albicans

Compound IDMIC (µg/mL)MFC (µg/mL)Zone of Inhibition (mm)IC₅₀ (µg/mL) on HEK293
P-AN-01163215>128
P-AN-028162064
P-AN-0332>6412>128
Fluconazole41625>256

Conclusion and Future Directions

The p-anisidide scaffold represents a valuable starting point for the development of novel antifungal agents. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro and in vivo evaluation, and mechanistic elucidation of new p-anisidide derivatives. Future work should focus on optimizing the lead compounds to improve their antifungal potency and selectivity, as well as their pharmacokinetic and safety profiles. The integration of computational approaches, such as molecular docking and predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies, can further accelerate the drug discovery process.

References

  • The synthesis and antimicrobial study of some azetidinone derivatives with the para-anisidine moiety.
  • Che, J., Chen, X., Ouyang, Q., & Tao, N. (2019). p-Anisaldehyde Exerts Its Antifungal Activity Against Penicillium digitatum and Penicillium italicum by Disrupting the Cell Wall Integrity and Membrane Permeability. Journal of Microbiology and Biotechnology, 30(6), 878–884. [Link]

  • p-Anisaldehyde Exerts Its Antifungal Activity Against Penicillium digitatum and Penicillium italicum by Disrupting the Cell Wall Integrity and Membrane Permeability. PubMed.
  • In vivo antifungal activity of compound 9f against P. piricola.
  • Advances in Antifungal Development: Discovery of New Drugs and Drug Repurposing. MDPI.
  • Natural source-derived compounds with antifungal activity against medically important fungi. Infectious Diseases Reports.
  • Special Issue “Antifungal Drug Discovery: Progresses, Challenges, Opportunities”. MDPI.
  • p-Anisidine: properties, applic
  • p-Anisidine. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing p-Anisidide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of p-anisidide, also known as N-(4-methoxyphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this important chemical intermediate. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common issues, and provide robust, validated methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing p-anisidide?

The most prevalent and dependable method is the N-acetylation of p-anisidine. This reaction involves treating p-anisidine, the nucleophile, with an electrophilic acetylating agent. The two most common agents are acetic anhydride and acetyl chloride. Acetic acid can also be used, particularly under microwave irradiation to accelerate the reaction, which presents a greener alternative by avoiding halogenated reagents.[1][2]

Q2: What is the fundamental reaction mechanism for the acetylation of p-anisidine?

The synthesis is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the p-anisidine amine group attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a leaving group (acetate ion in the case of acetic anhydride) and, after a proton transfer step, yields the stable amide product, p-anisidide.

Sources

troubleshooting p-Oxanisidide precipitation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for p-Oxanisidide (p-Anisidine) Applications. As Senior Application Scientists, we have compiled this guide based on extensive laboratory experience and established chemical principles to help you navigate and resolve common precipitation issues encountered during your research. This resource is designed to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

Technical Overview: Understanding p-Anisidine

p-Anisidine (4-methoxyaniline), hereafter referred to as this compound, is an aromatic amine widely used as an intermediate in the synthesis of dyes, pharmaceuticals, and other complex organic molecules.[1][2] Its physical and chemical properties are central to understanding its behavior in solution.

  • Appearance: Typically a white to pale yellow or reddish-brown crystalline solid.[2][3] Commercial grades may appear grey-brown due to air oxidation, a common source of impurities.[3]

  • Melting Point: Approximately 56-59 °C.[2][4] This is a critical parameter, especially when troubleshooting "oiling out" phenomena during crystallization.

  • Basicity: As an amine, this compound is a weak base (pKa of the conjugate acid is ~5.3) and can form salts with acids.[1][4] Its solubility is therefore highly dependent on the pH of the medium.

  • Solubility Profile: It is moderately soluble in water but exhibits high solubility in common organic solvents. This differential solubility is the cornerstone of its purification by recrystallization.

Quantitative Solubility Data

The choice of solvent is paramount in preventing or inducing precipitation. The following table summarizes the solubility of this compound in various solvents, providing a quantitative basis for your experimental design.

SolventSolubility (g/L)Temperature (°C)Source
Ethanol304.6325[5]
Methanol226.525[5]
Isopropanol164.8825[5]
Water2120[4][5]
EtherVery SolubleRT[5][6]
AcetoneSolubleRT[5]

Troubleshooting Guide: Precipitation Issues

This section is structured in a question-and-answer format to directly address the most common precipitation challenges.

Part 1: Unintended Precipitation During Reactions

Q1: My this compound has unexpectedly precipitated out of my reaction mixture. What is the likely cause and how can I resolve it?

A1: Unintended precipitation of this compound during a reaction is typically caused by a change in the solution's properties that lowers its solubility. The primary factors are changes in solvent composition, temperature, or pH.

Causality Analysis:

  • Solvent Polarity Shift: Your reaction may be consuming a polar reactant or generating a less polar product, thereby decreasing the overall polarity of the solvent system and reducing the solubility of the polar this compound.

  • Temperature Fluctuation: Many reactions are exothermic. If the reaction vessel cools to ambient temperature after the reaction is complete or slows down, the solubility of this compound will decrease, potentially leading to precipitation.

  • pH Change: As a weak base, this compound's solubility is sensitive to pH. If your reaction generates an acidic byproduct, it may react with the this compound to form a salt. Conversely, if the reaction makes the solution more basic, it can decrease the solubility of any protonated this compound present.

Troubleshooting Workflow:

G start Precipitate Observed During Reaction check_temp Is the reaction temperature stable? start->check_temp check_solvent Has the solvent composition changed? check_temp->check_solvent Yes action_temp Gently warm the mixture. Does the solid redissolve? check_temp->action_temp No check_ph Is a pH shift possible? check_solvent->check_ph No action_solvent Add a small amount of a co-solvent in which this compound is highly soluble (e.g., Ethanol). check_solvent->action_solvent Yes action_ph Measure pH. Adjust if necessary (e.g., add a non-reactive base if acidity is the issue). check_ph->action_ph Yes res_temp_yes Yes. Issue is likely temperature-related. Maintain gentle heating. action_temp->res_temp_yes Yes res_temp_no No. Proceed to next check. action_temp->res_temp_no No res_solvent Solid redissolves. Issue is solvent polarity/concentration. action_solvent->res_solvent res_ph Solid redissolves. Issue is pH-related. action_ph->res_ph end_node Problem Resolved. Continue reaction. res_temp_yes->end_node res_temp_no->check_solvent res_solvent->end_node res_ph->end_node G start Begin Recrystallization: Dissolve Crude this compound in Minimal Hot Solvent check_dissolved Is the solid fully dissolved? start->check_dissolved add_solvent Add more hot solvent in small portions check_dissolved->add_solvent No check_color Is the solution colored? check_dissolved->check_color Yes add_solvent->check_dissolved add_charcoal Cool slightly, add charcoal, swirl, and perform hot filtration check_color->add_charcoal Yes (brown/dark) cool_solution Allow filtrate to cool slowly check_color->cool_solution No (or pale yellow) add_charcoal->cool_solution check_crystals What is the result upon cooling? cool_solution->check_crystals res_crystals Solid Crystals Form check_crystals->res_crystals Crystals res_oil Compound Oils Out check_crystals->res_oil Oil res_nothing No Precipitation check_crystals->res_nothing Nothing end_node Collect pure crystals by vacuum filtration res_crystals->end_node action_oil Reheat, add more solvent, cool very slowly res_oil->action_oil action_nothing Boil off some solvent to concentrate, re-cool, consider scratching/seeding res_nothing->action_nothing action_oil->cool_solution Retry action_nothing->cool_solution Retry

Caption: Decision tree for this compound recrystallization.

References

  • P-Anisidine (CAS 104-94-9): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn. [Link]

  • p-Anisidine. (n.d.). Wikipedia. [Link]

  • p-Anisidine. (n.d.). Grokipedia. [Link]

  • Para-Anisidine. (n.d.). ChemBK. [Link]

  • p-Anisidine. (n.d.). PubChem. [Link]

  • Safety Data Sheet: p-Anisidine. (2022). Astech Ireland. [Link]

  • Which solvents should I use to recrystalize P-anisidine and DNP individually? (2015). ResearchGate. [Link]

  • 6.6D: Troubleshooting. (2021). Chemistry LibreTexts. [Link]

  • p-Anisidine values plotted as a function of storage time. (n.d.). ResearchGate. [Link]

  • Guide for crystallization. (n.d.). University of Geneva. [Link]

Sources

Technical Support Center: Purification of N,N'-bis(4-methoxyphenyl)oxamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude N,N'-bis(4-methoxyphenyl)oxamide. This guide moves beyond simple instructions to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

This guide is structured to address the common and complex challenges encountered during the purification of N,N'-bis(4-methoxyphenyl)oxamide, a symmetrically substituted oxamide. Due to its structure, featuring stable amide linkages and methoxyphenyl groups, specific impurities and purification challenges can arise.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of crude N,N'-bis(4-methoxyphenyl)oxamide?

A1: The impurity profile is intrinsically linked to the synthetic route, which commonly involves the reaction of an oxalyl derivative (like diethyl oxalate or oxalyl chloride) with 2 equivalents of p-anisidine (4-methoxyaniline). Based on this, you should anticipate the following:

  • Unreacted Starting Materials: The most common impurity is residual p-anisidine. Its presence is often indicated by a pink or brownish hue in the crude product, as anilines are susceptible to air oxidation.

  • Mono-substituted Intermediate: Incomplete reaction can lead to the presence of N-(4-methoxyphenyl)oxamic acid ethyl ester (if using diethyl oxalate), an intermediate where only one molecule of p-anisidine has reacted.

  • Oxidation Products: The methoxyphenyl groups can be susceptible to oxidation, leading to colored, often polymeric, byproducts.[1]

  • Side-Reaction Products: Depending on the reaction conditions, side reactions may lead to other related substances. In drug development, identifying and characterizing any impurity greater than 0.1% is a standard requirement under ICH guidelines.[2]

Q2: What is the most reliable and scalable purification technique for this compound?

A2: Recrystallization is the gold standard for purifying solid organic compounds like N,N'-bis(4-methoxyphenyl)oxamide. Its effectiveness relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. For this specific molecule, a mixed-solvent system, such as ethanol/water or toluene/ethanol, is often highly effective.[3][4] The principle is to dissolve the compound in a solvent in which it is highly soluble when hot, and then introduce an "anti-solvent" in which it is poorly soluble to induce precipitation as the solution cools.

Q3: How can I definitively assess the purity of my final product?

A3: A multi-pronged analytical approach is essential for confirming purity:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly check for the presence of starting materials and colored impurities. The pure product should appear as a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and purity assessment.[5] The absence of peaks corresponding to p-anisidine or other synthetic precursors is a strong indicator of high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

Q4: What are the recommended storage conditions for purified N,N'-bis(4-methoxyphenyl)oxamide?

A4: Given the susceptibility of aromatic amides to photodegradation and hydrolysis under harsh conditions, proper storage is critical.[1] Store the purified, dry solid in a tightly sealed container (amber glass is preferable) in a cool, dark, and dry place. For long-term storage, flushing the container with an inert gas like nitrogen or argon can prevent oxidative degradation.

Troubleshooting Guide: Common Purification Issues

Q5: My crude product is distinctly yellow/brown, but the literature reports a white solid. What is the cause and how do I remove the color?

A5: This coloration is almost certainly due to oxidized impurities derived from the p-anisidine starting material. These impurities are often highly conjugated and intensely colored, even at low concentrations.

Solution:

  • Activated Charcoal Treatment: During the recrystallization protocol, after dissolving your crude product in the hot solvent, add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution.

  • Hot Filtration: Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Then, perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. This step must be done quickly to prevent premature crystallization of your product in the funnel.

Q6: During recrystallization, my compound "oiled out," forming a liquid layer instead of solid crystals. Why did this happen?

A6: Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a degree that precipitation occurs above the compound's melting point.[4]

Solutions:

  • Lower the Solution Temperature: Before adding the anti-solvent, allow the solution to cool slightly below your compound's melting point.

  • Increase the Solvent Volume: Add more of the primary (good) solvent to the hot mixture to reduce the saturation level. Then, cool more slowly.

  • Change Solvent System: Select a solvent system with a lower boiling point.

Q7: My recovery yield after a single recrystallization is below 50%. How can I improve this?

A7: Low yield is often a result of using too much solvent, cooling the solution too quickly, or incomplete precipitation.

Solutions:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. This ensures the solution is saturated.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. This promotes the growth of large, pure crystals and prevents "crashing out," which can trap impurities.[4] Once at room temperature, placing the flask in an ice bath can further maximize crystal recovery.

  • Second Crop of Crystals: After filtering the first crop, concentrate the mother liquor (the remaining filtrate) by boiling off some of the solvent and cool again. This may yield a second, slightly less pure, crop of crystals.

Q8: I've cooled my recrystallization solution in an ice bath, but no crystals have formed. What should I do?

A8: This indicates a supersaturated solution that requires nucleation to begin crystallization.

Solutions:

  • Scratching Method: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide a surface for crystal nucleation.[4]

  • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystal growth.

  • Concentrate the Solution: If the solution is simply not saturated enough, gently heat it to boil off a portion of the solvent and then attempt the cooling process again.

Detailed Experimental Protocol: Recrystallization

This protocol provides a reliable method for purifying N,N'-bis(4-methoxyphenyl)oxamide using an ethanol/water solvent system.

Objective: To purify crude N,N'-bis(4-methoxyphenyl)oxamide by removing unreacted starting materials and colored byproducts.

Materials & Equipment:

  • Crude N,N'-bis(4-methoxyphenyl)oxamide

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Activated Charcoal (optional, for colored samples)

  • Erlenmeyer Flasks (x2)

  • Hotplate/Stirrer

  • Büchner Funnel and Filter Flask

  • Filter Paper

  • Glass Stir Rod

  • Ice Bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved. Causality Note: Using the minimum volume of hot solvent is critical for creating a saturated solution, which is necessary for high recovery upon cooling.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat and add a small spatula tip of activated charcoal. Swirl for 2-3 minutes.

  • Hot Filtration (If Necessary): Pre-heat a second flask with a small amount of boiling ethanol. Place a stemless funnel with fluted filter paper on this flask and rapidly pour the hot solution through it. Causality Note: Pre-heating the apparatus prevents the product from crystallizing prematurely during filtration.

  • Induce Crystallization: To the clear, hot ethanolic solution, add hot water dropwise while swirling. Water acts as an anti-solvent. Continue adding water until the solution becomes persistently cloudy (turbid).[4] This indicates the saturation point has been reached.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it just becomes clear again. This ensures you are at the optimal point of saturation.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Causality Note: Slow cooling allows for the formation of a well-ordered crystal lattice, which excludes impurity molecules more effectively.

  • Maximize Precipitation: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture to rinse away any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Summary: Solvent System Selection

The choice of solvent is the most critical parameter in recrystallization. The ideal system is one where the target compound has high solubility at high temperatures and low solubility at low temperatures.

Solvent SystemHot SolubilityCold SolubilityExpected Crystal QualityNotes
Ethanol/Water High in hot ethanolLow in cold mixtureGood to ExcellentA versatile and common choice for moderately polar compounds.[4]
Toluene/Ethanol High in hot mixtureModerate-Low in coldGoodUseful if the compound has poor solubility in ethanol alone.[3]
DMF/Water Very High in hot DMFLow in cold mixtureCan be excellentCaution: DMF has a high boiling point and can be difficult to remove. Use only as a last resort.

Purification Workflow Diagram

The following diagram illustrates the logical steps and decision points in the purification process.

PurificationWorkflow cluster_prep Initial Steps cluster_decolorize Decolorization cluster_crystallization Crystallization & Isolation cluster_analysis Quality Control crude Crude N,N'-bis(4-methoxyphenyl)oxamide dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) crude->dissolve is_colored Is Solution Colored? dissolve->is_colored charcoal Add Activated Charcoal is_colored->charcoal Yes induce_xtal Add Hot Anti-Solvent (e.g., Water) until Turbid, then Clarify is_colored->induce_xtal No hot_filter Hot Filtration charcoal->hot_filter hot_filter->induce_xtal slow_cool Slow Cool to Room Temperature induce_xtal->slow_cool ice_bath Cool in Ice Bath (≥30 min) slow_cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent Mixture filtration->wash dry Dry Under Vacuum wash->dry qc_check Assess Purity (TLC, NMR, MP) dry->qc_check pure_product Pure Product qc_check->dissolve Impure: Re-recrystallize qc_check->pure_product Pure

Caption: Decision workflow for the purification of N,N'-bis(4-methoxyphenyl)oxamide.

References

  • BenchChem. (2025). Technical Guide: Solubility Profile of N,N'-bis(3-methoxyphenyl)oxamide in Organic Solvents.
  • BenchChem. (2025). Application Notes and Protocols: N,N'-bis(3-methoxyphenyl)
  • BenchChem. (2025). Technical Support Center: Purification of Crude N-(2-Methoxyphenyl)
  • BenchChem. (2025). Technical Support Center: N,N'-bis(3-methoxyphenyl)
  • Journal of Chemical Research. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. [Link]

  • Journal of Organic Chemistry and Pharmaceutical Chemistry. (2014). Synthesis and characterisation of process related impurity in bosentan monohydrate. [Link]

  • Molecules. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

Sources

preventing degradation of p-Oxanisidide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing p-Oxanisidide [N,N'-bis(4-methoxyphenyl)oxamide] in their experiments. The stability and purity of this reagent are critical for obtaining reliable and reproducible results. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you prevent, identify, and address the degradation of this compound during storage and handling.

While specific degradation studies on this compound are not extensively available in public literature, the information herein is synthesized from the chemical principles of related oxanilide and anilide compounds, including its isomer, m-Oxanisidide.[1][2] This guide provides a robust framework for maintaining the integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of this compound degradation?

A1: The most common visual indicator of this compound degradation is a change in color of the solid material, typically from a white or off-white powder to a yellowish or brownish hue. In solution, degradation may manifest as discoloration or the formation of precipitates. A loss of assay potency in your experiments is another key indicator of chemical degradation.

Q2: What are the primary chemical pathways that lead to the degradation of this compound?

A2: Based on its chemical structure, the two primary degradation pathways for this compound are hydrolysis and oxidation.[1]

  • Hydrolysis: The central oxamide linkage is susceptible to cleavage, especially under acidic or basic conditions. This would yield 4-methoxyaniline (p-anisidine) and oxalic acid as the primary degradation products.

  • Oxidation: The electron-rich methoxyphenyl groups can be susceptible to oxidation. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions, often leading to the formation of colored impurities.[1]

Q3: What are the ideal storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry environment.[1] We recommend the following conditions:

  • Temperature: Store at 2-8°C for long-term storage.

  • Light: Keep in an amber or opaque, tightly sealed container to protect from light.[1]

  • Atmosphere: For maximum stability, store under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.

  • Moisture: Store in a desiccator to protect from humidity, as moisture can facilitate hydrolysis.[1]

Q4: Can I dissolve this compound in any solvent?

A4: While this compound has solubility in various organic solvents, it is crucial to use high-purity, dry solvents. The presence of acidic or basic impurities, as well as water, in the solvent can accelerate degradation. It is advisable to prepare solutions fresh for each experiment to minimize the risk of degradation in solution.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable steps to resolve them.

Observed Issue Potential Cause Troubleshooting & Optimization Steps
Discoloration of Solid (Yellowing/Browning) Oxidation of the methoxyphenyl groups due to improper storage (exposure to air, light, or heat).1. Review your storage conditions against the ideal recommendations (cool, dark, dry, inert atmosphere). 2. If degradation is suspected, perform a purity check using HPLC before use (see Protocol 1). 3. For future use, aliquot the material upon receipt to minimize repeated exposure of the bulk stock to the atmosphere.
Formation of Precipitate in Solution 1. Hydrolysis leading to the formation of less soluble degradation products. 2. Contamination of the solvent with water or other impurities.1. Always use anhydrous, high-purity solvents. 2. Prepare solutions fresh and use them promptly. 3. If a stock solution must be stored, store it at a low temperature and protect it from light. Consider filtering the solution before use if a precipitate has formed.
Loss of Assay Potency or Inconsistent Results Chemical degradation of this compound, leading to a lower concentration of the active compound.1. Confirm the purity of your this compound using a validated analytical method like HPLC. 2. To definitively identify potential degradants, consider performing a forced degradation study under controlled stress conditions (see Protocol 2).[1] 3. Ensure that your experimental conditions (e.g., pH of buffers) are not contributing to the degradation of the compound. Avoid highly acidic or basic conditions.[1]

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound based on its chemical structure and the behavior of similar compounds.

Potential Degradation Pathways of this compound pOxanisidide This compound (N,N'-bis(4-methoxyphenyl)oxamide) Hydrolysis Hydrolysis (Acid or Base) pOxanisidide->Hydrolysis Oxidation Oxidation (O₂, Light, Metal Ions) pOxanisidide->Oxidation pAnisidine 4-Methoxyaniline (p-Anisidine) Hydrolysis->pAnisidine OxalicAcid Oxalic Acid Hydrolysis->OxalicAcid ColoredImpurities Colored Impurities (e.g., Quinone-like structures) Oxidation->ColoredImpurities

Caption: Potential degradation pathways of this compound.

Forced Degradation Study Workflow

This diagram outlines the experimental workflow for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Workflow for a Forced Degradation Study cluster_stress Apply Stress Conditions start Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., HCl, Heat) start->acid base Base Hydrolysis (e.g., NaOH, Heat) start->base oxidative Oxidative Stress (e.g., H₂O₂) start->oxidative thermal Thermal Stress (Heat, Solid State) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo analysis Analyze all samples by a stability-indicating HPLC method acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis end Identify Degradation Products and Validate Method analysis->end

Caption: Workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Routine Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound. This method should be validated for your specific instrumentation and requirements.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v). Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution Preparation: Prepare the this compound sample to be tested at the same concentration as the standard solution.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

    • Column Temperature: 30°C.

  • Analysis: Inject the standard and sample solutions. Compare the chromatograms for the appearance of new peaks (impurities) and a decrease in the area of the main peak in the sample compared to the standard. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Forced Degradation Study

This protocol outlines the steps for a forced degradation study to understand the stability of this compound under various stress conditions.[1]

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) to obtain a stock solution of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool to room temperature and neutralize with an equivalent volume of 0.2 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

    • Heat the solution at 60°C for 24 hours.

    • Cool to room temperature and neutralize with an equivalent volume of 0.2 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place approximately 10 mg of solid this compound in a petri dish and expose it to 105°C in a hot air oven for 48 hours.

    • After exposure, cool the sample and dissolve it in a suitable solvent to obtain a concentration of 0.1 mg/mL.

  • Photolytic Degradation:

    • Expose the stock solution (in a quartz cuvette) and solid compound to light as per ICH Q1B guidelines.

    • Prepare a control sample wrapped in aluminum foil to protect it from light.

    • After exposure, dilute the solution to a final concentration of 0.1 mg/mL with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (as described in Protocol 1, with potential gradient elution to resolve all degradation products).

References

  • ChemSynthesis. (2023). N,N'-bis(4-methylphenyl)oxamide. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for p-Anisidide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: The term "p-Oxanisidide" is not standard in chemical literature. This guide assumes the user is referring to the synthesis of amides derived from p-anisidine (4-methoxyaniline), which are broadly termed p-anisidides. The principles and troubleshooting steps outlined here apply to the formation of an amide bond where p-anisidine serves as the amine nucleophile.

Welcome, researchers and innovators. As a Senior Application Scientist, I've seen firsthand how the seemingly straightforward amide coupling reaction can present significant challenges, leading to stalled projects and ambiguous results. The synthesis of p-anisidides is no exception. This guide is structured as a dynamic troubleshooting resource, moving beyond simple protocols to explore the underlying chemistry. Our goal is to empower you to diagnose issues, optimize conditions, and achieve robust, reproducible results.

Part 1: Foundational Principles & Pre-Reaction Checks

Before troubleshooting a failed reaction, it's crucial to validate the foundational parameters. The success of an amide coupling is often determined before the reagents are even mixed.

FAQ 1: What is the fundamental barrier to reacting a carboxylic acid directly with p-anisidine?

Simply mixing a carboxylic acid and p-anisidine at room temperature will not yield an amide. Instead, a rapid acid-base reaction occurs, forming the corresponding ammonium carboxylate salt.[1] This is because the amine nitrogen of p-anisidine, while nucleophilic, is also basic, and the carboxylic acid is acidic. This proton transfer deactivates the amine, rendering it non-nucleophilic.[1][2] Overcoming this requires either harsh thermal conditions (heating above 160°C to drive off water, which can degrade sensitive molecules) or, more commonly, the activation of the carboxylic acid.[3][4]

The core principle of modern amide synthesis is to convert the carboxylic acid's hydroxyl group into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to attack by the p-anisidine.

Diagram: General Mechanism of Amide Coupling

G cluster_activation Step 1: Carboxylic Acid Activation Acid R-COOH (Carboxylic Acid) Active_Ester Activated Intermediate (e.g., O-acylisourea ester) Acid->Active_Ester Reagent Coupling Reagent (e.g., HATU, EDC) Tetrahedral Tetrahedral Intermediate Active_Ester->Tetrahedral Anisidine p-Anisidine (H₂N-Ar-OCH₃) Amide p-Anisidide Product Tetrahedral->Amide Byproduct Coupling Byproduct (e.g., DCU) Tetrahedral->Byproduct

Caption: Generalized workflow for p-anisidide synthesis using a coupling reagent.

FAQ 2: My p-anisidine starting material is a grey-brown solid, not white. Is it usable?

Commercial p-anisidine can appear as a grey-brown solid due to air oxidation.[5][6] While it may still react, using oxidized starting material can introduce impurities that complicate purification and may lower the yield. For best results, especially in sensitive or GMP applications, purification is recommended.

Recommended Action:

  • Recrystallization: Dissolve the p-anisidine in hot water (e.g., 4 g in 100 mL at 75°C), add sodium sulfite (to reduce oxidation products) and activated charcoal (to adsorb colored impurities), stir, and filter hot. Cool the filtrate to 0°C to crystallize the purified product.[7]

  • Distillation: For larger scales, distillation under reduced pressure is highly effective for obtaining perfectly white, solid p-anisidine.[8]

FAQ 3: How critical are anhydrous conditions for this reaction?

Extremely critical. The activated carboxylic acid intermediates are highly moisture-sensitive.[2] Any water present in the solvent or on the glassware can lead to the hydrolysis of the activated intermediate back to the starting carboxylic acid, effectively halting the reaction and reducing the yield.[2]

Best Practices:

  • Use anhydrous solvents, preferably from a sealed bottle or a solvent purification system.

  • Flame-dry or oven-dry all glassware before use.

  • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Part 2: Troubleshooting Guide for Common Synthesis Failures

This section addresses the most common issues encountered during p-anisidide synthesis.

Diagram: Troubleshooting Workflow for Low Yield

G cluster_reagents Check Starting Materials cluster_conditions Check Reaction Conditions cluster_strategy Evaluate Coupling Strategy Start Low or No Yield Observed Reagent_Purity Impure p-Anisidine or Acid? (Confirm by NMR/LCMS) Start->Reagent_Purity Anhydrous Anhydrous Conditions Met? (Dry solvent/glassware?) Start->Anhydrous Coupling_Reagent Is coupling reagent active/sufficient? (Use fresh reagent, >1.0 equiv) Start->Coupling_Reagent Reagent_Action Purify starting materials. (Recrystallize/Distill) Reagent_Purity->Reagent_Action Base Correct Base Used? (Non-nucleophilic, e.g., DIPEA) Anhydrous->Base Temp Optimal Temperature? (Typically 0°C to RT) Base->Temp Steric_Hindrance Steric Hindrance an Issue? (Bulky acid or derivative?) Coupling_Reagent->Steric_Hindrance Strategy_Action Switch to a more potent reagent (e.g., HATU -> Acyl Fluoride) or increase temperature. Steric_Hindrance->Strategy_Action

Caption: A decision tree for troubleshooting low-yield p-anisidide coupling reactions.

Problem 1: The reaction has stalled. TLC/LC-MS shows only starting materials and no product.

Possible Cause A: Ineffective Carboxylic Acid Activation. The coupling reagent may be old, hydrated, or used in insufficient quantity. Carbodiimides like EDC and DCC are particularly susceptible to degradation.

  • Solution: Use a freshly opened bottle of the coupling reagent or a new batch. Ensure you are using at least 1.0-1.5 equivalents of the coupling reagent relative to the limiting reagent.[2] For sluggish reactions, pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the p-anisidine can improve results.[2][9]

Possible Cause B: Amine Deactivation. As discussed, an acid-base reaction can neutralize the p-anisidine. This is especially problematic if a strong acid is present or if the carboxylic acid itself is particularly acidic.

  • Solution: Ensure a suitable non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N), is present in the reaction mixture (typically 2.0-3.0 equivalents).[9] The base neutralizes the carboxylic acid proton and any acidic byproducts, keeping the p-anisidine in its free, nucleophilic state.

Problem 2: A major byproduct is observed that is not starting material.

Possible Cause: N-Acylurea Formation (with Carbodiimide Reagents). When using carbodiimides like DCC or EDC, the O-acylisourea activated intermediate is highly reactive. If the nucleophilic attack by p-anisidine is slow (e.g., due to steric hindrance), this intermediate can rearrange into a stable N-acylurea byproduct, which terminates the reaction.[9]

  • Solution: Add a coupling additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[2] These additives act as "activated ester shuttles." They react with the O-acylisourea to form a more stable, yet still highly reactive, activated ester. This intermediate is less prone to rearrangement and side reactions, leading to a cleaner reaction and higher yield.

Problem 3: The reaction is clean but very slow, especially with sterically hindered substrates.

Possible Cause: Steric Hindrance. Bulky groups on either the carboxylic acid or an N-substituted p-anisidine derivative can physically block the approach of the nucleophile to the activated carbonyl carbon, dramatically slowing the reaction rate.[2][9]

  • Solution 1: Switch to a More Potent Coupling Reagent. Uronium/aminium salt reagents like HATU or HBTU are generally more effective than carbodiimides for hindered couplings.[9][10] Phosphonium reagents like PyBOP are also excellent for coupling sterically demanding partners.[1][9]

  • Solution 2: Increase the Reaction Temperature. While many couplings are run at room temperature, gently heating the reaction to 40-80°C can provide the necessary activation energy to overcome steric barriers. Monitor the reaction carefully for potential byproduct formation at higher temperatures.[9]

  • Solution 3: Convert the Carboxylic Acid to an Acyl Halide. For extremely challenging couplings, converting the carboxylic acid to a more reactive acyl chloride (using SOCl₂ or oxalyl chloride) or acyl fluoride (using BTFFH or TFFH) can force the reaction to completion.[4][9]

Part 3: Protocols & Data Summaries

Experimental Protocol: General Procedure for p-Anisidide Synthesis using HATU

This protocol provides a robust starting point for the synthesis of a p-anisidide from a generic carboxylic acid.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the acid in an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to a concentration of 0.1–0.5 M.

  • Activation: Add HATU (1.1 equivalents) to the stirred solution, followed by a non-nucleophilic base like DIPEA (2.5 equivalents).

  • Pre-Stirring: Allow the mixture to stir at room temperature for 15 minutes to ensure complete pre-activation of the carboxylic acid.

  • Amine Addition: Add p-anisidine (1.05 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.

  • Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[2]

Data Table: Comparison of Common Coupling Reagents
Coupling ReagentClassRecommended UseProsCons & Byproduct Removal
EDC / HOBt CarbodiimideGeneral purpose, cost-effective for simple couplings.Inexpensive; water-soluble byproducts are easily removed with an aqueous workup.Can lead to N-acylurea side products; less effective for hindered couplings.[9]
HATU Uronium/AminiumHindered couplings, rapid reactions, low racemization.Very fast and efficient; low risk of racemization for chiral acids.[2][9]More expensive; byproducts are water-soluble and removed during workup.
PyBOP PhosphoniumPeptide synthesis, hindered couplings, acid-sensitive substrates.High yields; low racemization; effective for difficult couplings.[1][9]Byproducts can sometimes complicate purification; requires careful workup.
Data Table: Solvent and Base Selection
SolventRecommended BaseKey Considerations
DCM DIPEA, Et₃NGood for many reactions, easy to remove. Less effective at dissolving some polar starting materials.
DMF DIPEAExcellent solvent power for a wide range of substrates. Higher boiling point makes it harder to remove.
Acetonitrile (ACN) DIPEA, Et₃NGood alternative to DCM/DMF. Must be anhydrous.
THF DIPEA, Et₃NCan be used, but ensure it is anhydrous and free of peroxides.

References

  • ChemistNate. (2014). How to Make Amides: Mechanism. YouTube. [Link]

  • Kar, G. K. (2023). Response to "Which solvents should I use to recrystalize P-anisidine and DNP individually?". ResearchGate. [Link]

  • Ariyananda, P., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. [Link]

  • Reddit User Discussion. (2023). Carboxylic acid and amine = amide?. r/Mcat. [Link]

  • International Organization for Standardization. (2015). ISO/FDIS 6885: Animal and vegetable fats and oils — Determination of anisidine value. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. [Link]

  • Reddit User Discussion. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]

  • Wikipedia. (n.d.). p-Anisidine. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of p-Oxanisidide in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing the solubility of p-Oxanisidide and other structurally similar hydrophobic aromatic amides in experimental assays. This document provides researchers, scientists, and drug development professionals with a systematic framework for diagnosing and overcoming solubility issues, ensuring the generation of reliable and reproducible data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when working with this compound.

Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer?

A: This is a classic sign of a compound exceeding its solubility limit in an aqueous environment. This compound, as a hydrophobic aromatic amide, has inherently low water solubility.[1][2] Precipitation occurs when the concentration of the organic solvent (used to make the stock solution) is diluted in the aqueous buffer, causing the compound to "crash out" of the solution. The large, non-polar structure of the molecule prefers to interact with itself rather than with water molecules.[1]

Q2: What is the best starting solvent to dissolve this compound?

A: The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[3] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both hydrophobic and hydrophilic compounds.[4] For this compound, preparing a high-concentration stock solution (e.g., 10-50 mM) in pure DMSO is the standard first step before further dilution.[5][6]

Q3: What is the maximum concentration of DMSO I can use in my assay?

A: This is a critical, assay-dependent parameter. While DMSO is an excellent solvent, it can interfere with your experiment. High concentrations can alter enzyme kinetics, affect cell viability, or cause protein denaturation.[3][7]

  • General Guideline: For most cell-based and biochemical assays, the final concentration of DMSO should be kept below 0.5% (v/v) .[8]

  • Verification is Mandatory: Always run a "vehicle control" with the highest intended DMSO concentration in your assay (without your compound) to ensure the solvent itself does not influence the results.[7] Some robust enzyme assays may tolerate up to 1-2%, but this must be empirically determined.[8][9]

Q4: Can I use pH adjustment to improve the solubility of this compound?

A: This is generally not an effective strategy for amides. While the solubility of aromatic amines can be significantly increased by protonating them in acidic solutions (pH < 5), amides are much less basic due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group.[2][10][11] Therefore, altering the pH within a physiologically relevant range (e.g., pH 6-8) will have a negligible effect on the solubility of this compound and is not a recommended primary strategy.

Q5: My compound is still precipitating even with DMSO. What are my next steps?

A: If simple dilution of a DMSO stock is failing, you must move to more advanced solubilization strategies. The primary options are:

  • Optimize the Dilution Method: Employ a serial dilution technique to avoid abrupt solvent changes.[8]

  • Incorporate Co-solvents: Use other water-miscible organic solvents in combination with DMSO.

  • Use Solubilizing Excipients: Employ agents like cyclodextrins, which can encapsulate the hydrophobic compound and increase its apparent water solubility.[12][13][]

These advanced methods are covered in the troubleshooting guide below.

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic workflow for tackling persistent solubility problems.

The Foundation: Proper Stock Solution Preparation

Success begins with a correctly prepared stock solution. Any error here will invalidate downstream results.

  • Accurate Weighing: Use an analytical balance to weigh your compound.[5]

  • Solvent Purity: Use high-purity, anhydrous DMSO. Water contamination can lower the initial dissolving power.

  • Complete Dissolution: Ensure the compound is fully dissolved in the stock solution. Use gentle warming (not to exceed 40°C) and vortexing. Visually inspect for any undissolved particulates against a light source.

  • Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent freeze-thaw cycles, which can cause the compound to fall out of solution over time.[5][6]

Systematic Solubilization Workflow

The following decision tree provides a logical path for troubleshooting.

G start Start: Prepare 10-50 mM Stock of this compound in 100% DMSO dilute Dilute stock into aqueous assay buffer start->dilute check_precip Precipitation Observed? dilute->check_precip success Success! Proceed with assay. (Final DMSO <0.5%) check_precip->success No step1 Step 1: Refine Dilution - Use multi-step serial dilution - Add stock to buffer while vortexing check_precip->step1 Yes check_precip2 Still Precipitates? step1->check_precip2 check_precip2->success No step2 Step 2: Test Alternative Co-solvents - Prepare stock in Ethanol, DMF, or DMA - Test solvent tolerance of assay check_precip2->step2 Yes check_precip3 Still Precipitates? step2->check_precip3 check_precip3->success No step3 Step 3: Use Solubilizing Excipients - Screen Cyclodextrins (e.g., HP-β-CD) - Screen non-ionic surfactants (e.g., Tween-80) check_precip3->step3 Yes check_precip4 Still Precipitates? step3->check_precip4 fail Failure Re-evaluate required concentration or consider compound modification check_precip4->fail Yes success2 Success! Proceed with assay. Validate excipient controls. check_precip4->success2 No

Caption: A decision tree for systematically troubleshooting this compound solubility.

Evaluating the Impact of Solubilizing Agents

Every time you introduce a new substance into your assay, you must validate that it does not interfere with the measurement.

  • Vehicle Control: This is your most important control. It contains everything in your experimental well except your test compound (this compound). For example, if you use 5% HP-β-CD and 0.5% DMSO to dissolve your compound, your vehicle control must contain buffer, 5% HP-β-CD, and 0.5% DMSO. This establishes the baseline for your experiment.

  • Positive and Negative Controls: Ensure your standard positive and negative assay controls behave as expected in the presence of your final solvent/excipient system. A change in their performance indicates an interference that must be addressed.

Section 3: Detailed Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Calculation: Determine the mass of this compound needed. (Molecular Weight of this compound will be needed from the supplier, assume ~300.3 g/mol based on related structures).

    • Mass (mg) = 10 mmol/L * Volume (L) * 300.3 g/mol

    • For 1 mL (0.001 L): Mass = 10 * 0.001 * 300.3 = 3.003 mg.

  • Weighing: Accurately weigh out ~3 mg of this compound powder into a sterile, conical microfuge tube. Record the exact mass.[15]

  • Dissolution: Add the corresponding volume of 100% anhydrous DMSO to the tube to achieve a final concentration of 10 mM.

  • Mixing: Vortex the tube vigorously for 2-3 minutes. If necessary, gently warm the solution in a 37°C water bath to aid dissolution.

  • Verification: Visually confirm that all solid material has dissolved completely.

  • Storage: Aliquot into single-use volumes (e.g., 20 µL) in amber vials and store at -20°C or -80°C.[5]

Protocol 2: The Serial Dilution Method for Aqueous Buffers

This method minimizes the shock of solvent change, preventing precipitation.

  • Intermediate Dilution: Prepare an intermediate dilution of your DMSO stock into your final assay buffer. For a 1:100 final dilution, first perform a 1:10 dilution.

    • Add 2 µL of the 10 mM DMSO stock to 18 µL of assay buffer. Mix thoroughly by pipetting. This creates a 1 mM solution in 10% DMSO.

  • Final Dilution: Perform the final 1:10 dilution into the assay plate.

    • Add 10 µL of the 1 mM intermediate solution to 90 µL of assay buffer in the well. This results in a final concentration of 100 µM this compound in 1% DMSO.

  • Mixing: Mix immediately and thoroughly. When adding the compound to the well, add it to the side while the plate is on a shaker, or pipette up and down gently.[8]

Protocol 3: Screening for an Optimal Solubilizing Excipient (Cyclodextrins)

Cyclodextrins form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[12][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[16]

  • Prepare Excipient Stocks: Prepare a sterile, concentrated aqueous stock solution of HP-β-CD (e.g., 40% w/v) in your assay buffer.

  • Create Formulation Buffer: Prepare several "formulation buffers" by diluting the HP-β-CD stock. Aim for final assay concentrations of 1%, 2%, 5%, and 10% HP-β-CD.

  • Test Solubility: Add your this compound DMSO stock to each formulation buffer to achieve your desired final compound concentration.

  • Observe: Let the solutions sit at room temperature for 30 minutes and visually inspect for precipitation. Check again under a microscope if unsure.

  • Validate in Assay: Once you find a condition that maintains solubility (e.g., 5% HP-β-CD), run full vehicle controls (assay buffer + 5% HP-β-CD + final DMSO concentration) to confirm this formulation does not interfere with your assay's performance.

Section 4: Data Interpretation & Advanced Concepts

Table 1: Comparison of Common Solubilization Strategies
StrategyMechanism of ActionTypical Final Conc.ProsCons / Potential Assay Interference
DMSO Co-solvent that reduces water polarity, solvating hydrophobic molecules.< 0.5%Strong solvent, well-understood, suitable for high-concentration stocks.Can inhibit enzymes, cytotoxic at >1%, may cause compound aggregation at intermediate concentrations.[3][4][7]
Ethanol Co-solvent, similar to DMSO but generally less potent.< 1-2%Less toxic than DMSO for some cell lines, volatile.Weaker solvent than DMSO, can still impact protein structure and enzyme activity.[18]
Cyclodextrins (HP-β-CD) Forms a host-guest inclusion complex, shielding the hydrophobic drug from water.[][17]1 - 10% (w/v)Low cytotoxicity, often has minimal impact on assay components, can improve compound stability.[19]Can sometimes extract cholesterol from cell membranes at high concentrations; may not work for all molecular shapes.
Surfactants (e.g., Tween-80) Forms micelles that encapsulate the hydrophobic drug above the critical micelle concentration (CMC).[20][21]> CMC (e.g., >0.002%)Very effective at increasing apparent solubility.High potential for assay interference by denaturing proteins or disrupting cell membranes. Requires extensive validation.[22]
Understanding Assay Interference

It is crucial to recognize that the goal is not just to dissolve the compound, but to dissolve it in a way that allows for meaningful biological data. A solubilizing agent can interfere by:

  • Directly inhibiting/activating a target enzyme. [3]

  • Binding to a receptor and blocking the test compound.

  • Disrupting cell membranes and causing non-specific cytotoxicity.

  • Interfering with the detection method (e.g., quenching fluorescence).

Therefore, rigorous validation with appropriate controls is not optional; it is a fundamental requirement for data integrity.

Section 5: References

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). World Pharma Today.

  • How to Improve the Bioavailability of Poorly Water-Soluble Compounds? (2024). WuXi AppTec.

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI.

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue e-Pubs.

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.

  • Can I use Cyclodextrin to improve the solubility of a compound? (2015). ResearchGate.

  • Buy p-Anisidine | 29191-52-4. (n.d.). Smolecule.

  • The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. (n.d.). PMC - NIH.

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2013). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... (n.d.). Global Pharmaceutical Sciences Review - GPSR.

  • Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. (2021). PubMed.

  • DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. (n.d.). PMC - NIH.

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC - NIH.

  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.

  • Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays. (n.d.). Benchchem.

  • Does the concentration of dimethyl sulfoxide (DMSO) influence enzyme activity? (2014). ResearchGate.

  • Does 99.9% DMSO affect the activity of enzymes? (2025). Blog.

  • Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. (n.d.). Benchchem.

  • Experiment 27 - Amines and Amides. (n.d.). Jay C. McLaughlin.

  • p-Anisidine | C7H9NO | CID 7732. (n.d.). PubChem.

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - PubMed Central.

  • p-ANISIDINE. (n.d.). LookChem.

  • Raffles Institution Year 6 H2 Chemistry 2025 Lecture Notes 20 Nitrogen Compounds – Amines, Amides, Amino Acids & Proteins. (n.d.). FlipHTML5.

  • Chapter 22 Notes - Amines. (n.d.). University of Calgary.

  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Auburn University.

  • Advanced Properties of Amines. (2023). Chemistry LibreTexts.

  • Compound Handling Instructions. (n.d.). MCE.

  • Lab Skills: Preparing Stock Solutions. (2021). YouTube.

  • Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. (n.d.). PubMed.

Sources

Technical Support Center: Impurity Analysis in p-Anisidide Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of p-Anisidide synthesis. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities using Thin-Layer Chromatography (TLC). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experimental work.

Introduction to p-Anisidide Synthesis and Impurity Profiling

p-Anisidide, also known as 4-methoxyaniline, is a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and pigments.[1][2] A common synthetic route involves the reduction of p-nitroanisole.[3][4][5] Like any chemical synthesis, this process is susceptible to the formation of impurities, which can arise from various sources including unreacted starting materials, intermediates, by-products from side reactions, and degradation products.[6][7][8][9]

Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective technique for monitoring reaction progress and identifying the presence of these impurities.[10] This guide will address common challenges encountered when using TLC for this specific application.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities to be found in the synthesis of p-Anisidide from p-nitroanisole?

The primary impurities to expect are:

  • Unreacted p-nitroanisole: The starting material for the reduction reaction.

  • Intermediates: Depending on the reduction method, intermediates such as nitrosobenzene and phenylhydroxylamine derivatives can be present, although they are often transient.[11]

  • By-products of over-reduction: While less common for aromatic systems, under harsh conditions, the aromatic ring could potentially be reduced.

  • Side-products from the reductant: For example, if using a metal/acid reduction (e.g., Sn/HCl or Fe/HCl), metallic ions and their salts can be present.[4][12]

  • Degradation products: p-Anisidide, like many aromatic amines, can be susceptible to oxidation, especially when exposed to air and light, leading to colored impurities.[13]

Q2: What is a good starting mobile phase for the TLC analysis of a p-Anisidide reaction mixture?

A good starting point for separating aromatic amines like p-Anisidide from its less polar precursor, p-nitroanisole, is a mixture of a non-polar and a moderately polar solvent. A common and effective combination is ethyl acetate/hexanes or dichloromethane/methanol .

Given the polarity difference between the nitro group and the amine group, a mobile phase of 30% ethyl acetate in hexanes (v/v) is a reasonable starting point. You can then adjust the polarity based on the initial results:

  • If all spots are near the baseline: Increase the polarity by adding more ethyl acetate.

  • If all spots are near the solvent front: Decrease the polarity by adding more hexanes.

For particularly stubborn streaking of the p-Anisidide spot, adding a small amount (0.5-1%) of a base like triethylamine to the mobile phase can significantly improve the spot shape by neutralizing acidic sites on the silica gel.[10][14]

Q3: How can I visualize the spots on my TLC plate?

Since p-Anisidide and p-nitroanisole are aromatic, they can often be visualized non-destructively under a UV lamp (254 nm) if the TLC plate contains a fluorescent indicator.[15][16][17] The compounds will appear as dark spots where they quench the fluorescence.

For destructive visualization, several stains are effective for amines and can provide differentiation:

StainPreparation and ProcedureExpected Results
Potassium Permanganate (KMnO₄) A solution of KMnO₄ in water. Dip the plate and gently heat.p-Anisidide (and other amines/alcohols) will appear as yellow-brown spots on a purple background. Good for detecting oxidizable groups.[18]
p-Anisaldehyde A solution of p-anisaldehyde in ethanol and sulfuric acid. Dip the plate and heat strongly.This is a versatile stain that reacts with many functional groups. Amines often produce distinctly colored spots (e.g., pink, red, or brown).[17][19][20]
Ninhydrin A solution of ninhydrin in ethanol. Dip the plate and heat.Specific for primary and secondary amines, which typically appear as purple or pink spots.[18][21]

Q4: How do I calculate the Retention Factor (Rf) and what do typical values look like for p-Anisidide and p-nitroanisole?

The Retention Factor (Rf) is a ratio calculated as:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is characteristic of a compound in a specific solvent system. p-Anisidide is more polar than p-nitroanisole due to the amine group's ability to hydrogen bond. Therefore, p-Anisidide will have a lower Rf value than p-nitroanisole.

Table 1: Expected Rf Values in Ethyl Acetate/Hexanes (3:7 v/v)

CompoundExpected RfRationale
p-Nitroanisole ~0.6 - 0.7Less polar, travels further up the plate.
p-Anisidide ~0.3 - 0.4More polar due to the amine group, interacts more strongly with the silica gel.

Note: These are approximate values. Actual Rf values can vary depending on experimental conditions such as temperature, humidity, and the specific TLC plate used.

Troubleshooting Guide

This section addresses specific problems you may encounter during your TLC analysis.

Problem 1: My p-Anisidide spot is a long, vertical streak, not a compact spot.

  • Causality: Streaking of amines on silica gel TLC plates is a common issue.[14][22][23] The basic amine group can interact strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor elution and tailing.[14]

  • Solution Workflow:

    G start Start: Streaking Observed overload Is the sample too concentrated? start->overload base Add 0.5-1% Triethylamine (Et₃N) or Ammonia to the mobile phase overload->base No solvent Decrease the polarity of the mobile phase slightly overload->solvent Yes, dilute sample and re-run cospot Co-spot with a standard to confirm base->cospot end_bad Result: Still Streaking base->end_bad end_good Result: Compact Spot cospot->end_good

    Caption: Troubleshooting streaking of p-Anisidide on TLC.

  • Detailed Protocol:

    • Check Sample Concentration: Overloading the plate is a common cause of streaking.[22][23] Dilute your reaction mixture sample (e.g., 10-fold in ethyl acetate) and re-spot a smaller amount on the TLC plate.

    • Modify the Mobile Phase: If streaking persists with a diluted sample, add a competitive base to your eluent. Prepare your mobile phase (e.g., 30% ethyl acetate in hexanes) and add 0.5-1% triethylamine. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your p-Anisidide to travel up the plate unimpeded, resulting in a more compact spot.[10][14]

Problem 2: I see an unexpected spot on the baseline that doesn't correspond to my starting material or product.

  • Causality: A spot that does not move from the baseline (Rf = 0) is highly polar. This could be a highly polar impurity, a salt, or a compound that is decomposing on the acidic silica gel.[24]

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: Prepare a more polar mobile phase, for instance, 10% methanol in dichloromethane. This may help to elute the polar spot off the baseline.

    • Consider Salt Formation: If your reaction workup involved an acid wash, you may have formed the hydrochloride salt of p-Anisidide. This salt is ionic and will not move on a silica gel plate. Try neutralizing a small aliquot of your sample with a base before spotting it on the TLC plate.

    • Check for Decomposition: To test if your compound is unstable on silica, you can perform a 2D TLC.[24]

      • Spot your sample in one corner of a square TLC plate.

      • Run the plate in one direction.

      • Dry the plate, rotate it 90 degrees, and run it again in the second dimension using the same mobile phase.

      • If the compounds are stable, all spots will appear on the diagonal. If a spot appears off the diagonal, it indicates decomposition on the plate.[24]

Problem 3: I don't see any spots on my TLC plate after visualization.

  • Causality: The absence of spots can be due to several factors, from sample concentration to improper TLC technique.[22][25]

  • Logical Flow for Troubleshooting:

    G start Start: No Spots Visible uv_check Checked under UV light (254nm)? start->uv_check stain_check Used a visualization stain? uv_check->stain_check Yes, nothing seen success Spots Visualized uv_check->success No, spots now visible concentration Is the sample concentration too low? stain_check->concentration Yes, nothing seen stain_check->success No, spots now visible after staining spotting Was the spotting line above the solvent level in the chamber? concentration->spotting No, sample is concentrated concentration->success Yes, re-spotted more concentrated sample reaction_fail Could the reaction have failed? spotting->reaction_fail No, spotting was correct spotting->success Yes, re-ran with correct solvent level reaction_fail->start Yes, investigate reaction conditions

    Caption: Decision tree for troubleshooting invisible TLC spots.

  • Detailed Protocol:

    • Ensure Proper Visualization: First, ensure you have viewed the plate under a UV lamp.[15] If no spots are visible, proceed with a chemical stain like potassium permanganate, which is quite general for organic compounds.[18]

    • Increase Sample Concentration: Your compounds may be too dilute to be detected.[22] Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications. This will concentrate your sample on the baseline.

    • Check Your Technique: A common error is to have the solvent level in the developing chamber above the baseline where the samples are spotted.[22] If this happens, your sample will dissolve into the solvent pool at the bottom instead of eluting up the plate. Ensure the solvent level is well below the baseline.

References

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. [Link]

  • Medium. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. [Link]

  • Laboratory News. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • Qiu, F. (n.d.). Identification of Pharmaceutical Impurities. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Google Patents. (n.d.).
  • Taylor & Francis Online. (2007, February 15). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenylamine and p-dimethylaminobenzaldehyde. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • Taylor & Francis Online. (n.d.). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenyl. [Link]

  • Unknown. (n.d.). TLC Visualization Methods. [Link]

  • Ascendia Pharma. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. [Link]

  • Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances. [Link]

  • Study.com. (n.d.). Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. [Link]

  • VanVeller Lab, Iowa State University. (n.d.). How to TLC (Thin Layer Chromatography). [Link]

  • Google Patents. (n.d.). Method of preparing o-anisidine and p-anisidine through hydrogenation reduction of mixture of o-nitroanisole and p-nitroanisole.
  • Unknown. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. [Link]

  • Unknown. (n.d.). TLC stains. [Link]

  • Sciencemadness Discussion Board. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. [Link]

  • ResearchGate. (n.d.). TLC and PC in Isolation, Identification and Characterization of Allelochemicals. [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • Google Patents. (n.d.). Synthesis method of 2-amino-4-acetamino anisole.
  • MDPI. (n.d.). TLC in the Analysis of Plant Material. [Link]

  • Journal of Chemical Reviews. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Google Patents. (n.d.). Process for producing p-nitro-omrcron-anisidine.
  • YouTube. (2018, September 20). 18.4d Side Chain General Reduction. [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. [Link]

  • NIH National Center for Biotechnology Information. (2019, March 3). High-Performance Thin-Layer Chromatography Hyphenated with Microchemical and Biochemical Derivatizations in Bioactivity Profiling of Marine Species. [Link]

  • ResearchGate. (n.d.). Picture of developed TLC plate derivatized with p-anisaldehyde reagent.... [Link]

  • YouTube. (2014, August 26). p-anisaldehyde staining a TLC plate. [Link]

  • PubChem. (n.d.). p-Anisidine. [Link]

  • Corrosionpedia. (n.d.). p-ANISIDINE. [Link]

  • National Center for Biotechnology Information. (n.d.). Properties of p-anisidine. [Link]

Sources

Technical Support Center: Managing the Hydrolysis of the Oxamide Linkage in p-Oxanisidide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling p-Oxanisidide. This guide is designed for researchers, chemists, and drug development professionals who are working with and seeking to control the hydrolysis of the N,N'-bis(4-methoxyphenyl)ethanediamide structure, commonly referred to as this compound. The inherent stability of the oxamide linkage presents unique challenges. This document provides in-depth, field-proven insights, troubleshooting protocols, and the fundamental chemical principles behind them.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the most common preliminary questions regarding this compound and the nature of its oxamide bond.

Q1: What exactly is this compound and its oxamide linkage?

A: this compound, or N,N'-bis(4-methoxyphenyl)ethanediamide, is a symmetrical diamide derived from oxalic acid and two equivalents of p-anisidine. The core of its structure is the oxamide linkage (-CO-CO-), which is a vicinal dicarbonyl connected by two amide bonds to p-methoxyphenyl groups.

  • Structure of this compound: CH₃O-C₆H₄-NH-CO-CO-NH-C₆H₄-OCH₃

Q2: Why is the hydrolysis of the oxamide linkage chemically challenging?

A: The amide bond is one of the most stable functional groups in organic chemistry, and the oxamide linkage is no exception. This stability arises from resonance delocalization, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl π-system.[1] This delocalization gives the C-N bond partial double-bond character, making it stronger and less susceptible to nucleophilic attack.[1][2] Consequently, cleaving this bond via hydrolysis requires forcing conditions, such as prolonged heating in the presence of strong acid or base.[3][4]

Q3: What are the expected products of a complete hydrolysis reaction?

A: The complete hydrolysis of one molecule of this compound breaks both amide bonds, yielding one molecule of oxalic acid and two molecules of p-anisidine (4-methoxyaniline).

  • Under Acidic Conditions: The products are oxalic acid and the p-anisidinium salt (protonated p-anisidine).

  • Under Basic Conditions: The products are a salt of oxalic acid (e.g., sodium oxalate) and free p-anisidine.[5][6]

Q4: What are the critical safety precautions when working with this compound and its hydrolysis product, p-anisidine?

A: Both the parent compound and its hydrolysis products require careful handling.

  • p-Anisidine is highly toxic. It is classified as fatal if swallowed, inhaled, or in contact with skin.[7] It can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like headache, dizziness, and cyanosis (blue skin color).[8][9]

  • Handling Procedures: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory and includes a lab coat, chemical-resistant gloves (check manufacturer's compatibility data), and safety goggles with side shields.[7] An emergency eye wash station and shower must be accessible.[8]

Section 2: Troubleshooting Guide: Common Experimental Issues

This section is formatted as a direct, problem-solving guide for issues you may encounter in the lab.

Issue 1: My hydrolysis reaction is extremely slow or appears to be stalled.

  • Root Cause Analysis: This is the most common issue and is directly related to the high stability of the amide bond.[1] The activation energy for hydrolysis is high, and your reaction conditions may not be sufficient to overcome it.

  • Troubleshooting Strategy:

    • Increase Thermal Energy: Gradually increase the reaction temperature in 10-20 °C increments. Refluxing is often necessary.

      • Scientist's Note: Increased temperature directly provides the energy needed for molecules to overcome the activation barrier. For particularly stubborn amides, high-boiling solvents like ethylene glycol can be used to achieve higher temperatures.[4]

    • Increase Catalyst Concentration: If using 2N HCl, consider moving to 6N HCl or even concentrated HCl.[4] For base-catalyzed reactions, ensure a significant molar excess of the base (e.g., 3-5 equivalents) is used.

      • Scientist's Note: In acid catalysis, a higher proton concentration increases the equilibrium concentration of the protonated amide, which is significantly more electrophilic and susceptible to nucleophilic attack by water.[1][10] In base catalysis, a higher hydroxide concentration increases the rate of direct nucleophilic attack on the carbonyl carbon.[10]

    • Extend Reaction Time: Amide hydrolysis can often require overnight heating or longer.[4] Monitor the reaction periodically (e.g., every 4-6 hours) using a validated analytical method (See Protocol 3.3) to track progress rather than relying on a fixed time point.

Issue 2: The yield of my isolated products is significantly lower than expected.

  • Root Cause Analysis: Low yield can stem from an incomplete reaction (see Issue 1), degradation of the starting material or products under the harsh conditions, or inefficient work-up and isolation procedures.

  • Troubleshooting Strategy:

    • Verify Reaction Completion: Before beginning the work-up, confirm the complete disappearance of the starting this compound via TLC or LC-MS.

    • Assess Product Stability: p-Anisidine, an aromatic amine, can be susceptible to oxidation at high temperatures, which may produce colored impurities. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to mitigate this.

    • Optimize Work-up Protocol: The work-up is critical for separating the acidic (oxalic acid) and basic (p-anisidine) products.

      • For Acidic Hydrolysis: After cooling, carefully neutralize the excess acid with a base (e.g., NaOH solution) until the pH is ~7. p-Anisidine can then be extracted with an organic solvent (e.g., ethyl acetate, DCM). To isolate oxalic acid, the aqueous layer must then be re-acidified (pH ~1-2) and extracted with a more polar solvent like ethyl acetate.

      • For Basic Hydrolysis: After cooling, extract the basic p-anisidine directly with an organic solvent. The aqueous layer, containing the oxalate salt, must then be carefully acidified with a strong acid (e.g., HCl) to a pH of ~1-2 to protonate the oxalate, which can then be extracted.

      • Scientist's Note: The key is to manipulate the pH to control the solubility of your products. p-Anisidine is soluble in organic solvents as a free base but soluble in the aqueous layer as its protonated salt. Oxalic acid is soluble in the aqueous layer as its carboxylate salt but can be extracted into an organic solvent in its neutral, protonated form.

Issue 3: I am observing unexpected spots on my TLC plate or peaks in my LC-MS.

  • Root Cause Analysis: This could indicate the formation of by-products from partial hydrolysis or degradation.

  • Troubleshooting Strategy:

    • Identify Potential Intermediates: The most likely by-product is the mono-hydrolyzed intermediate, N-(4-methoxyphenyl)oxamic acid. This species contains both a carboxylic acid and an amide. Its presence indicates the reaction has not gone to completion. The solution is to apply the strategies from Issue 1 to drive the reaction forward.

    • Check for Degradation: As mentioned, p-anisidine can oxidize. If you observe dark, tarry materials or a complex mixture of baseline spots on TLC, degradation is likely. Use the mildest possible conditions (lowest effective temperature and catalyst concentration) that still achieve complete conversion in a reasonable timeframe.

Section 3: Experimental Protocols & Methodologies

These protocols provide a validated starting point for your experiments. Always perform a risk assessment before starting any new procedure.

Protocol 3.1: Acid-Catalyzed Hydrolysis of this compound

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add aqueous hydrochloric acid (6N HCl, 10-20 volumes).

  • Reaction: Heat the mixture to reflux (typically ~100-110 °C).

  • Monitoring: Monitor the reaction's progress by TLC (See Protocol 3.3). The reaction may take several hours to overnight.

  • Work-up: a. Cool the reaction mixture to room temperature, then further in an ice bath. b. Carefully neutralize the mixture by slowly adding a saturated aqueous solution of NaOH or NaHCO₃ until the pH is ~7-8. c. Transfer the mixture to a separatory funnel and extract the p-anisidine with ethyl acetate (3 x 20 mL). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude p-anisidine. e. To isolate oxalic acid, take the aqueous layer from step (c), cool it in an ice bath, and acidify to pH 1-2 with concentrated HCl. f. Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL). Combine these organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield oxalic acid.

  • Purification: Purify the crude products as necessary (e.g., recrystallization or column chromatography for p-anisidine).

Protocol 3.2: Base-Catalyzed Hydrolysis (Saponification) of this compound

  • Setup: In a round-bottom flask with a reflux condenser and stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v, ensuring at least 3.0 eq of NaOH) and a co-solvent like ethanol if solubility is an issue.[11]

  • Reaction: Heat the mixture to reflux.

  • Monitoring: Monitor by TLC until the starting material is consumed.[11]

  • Work-up: a. Cool the reaction mixture to room temperature. b. If a co-solvent was used, remove it under reduced pressure. c. Extract the aqueous mixture with dichloromethane (3 x 20 mL) to remove the p-anisidine product. d. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude p-anisidine. e. Cool the remaining aqueous layer in an ice bath and carefully acidify with cold 6N HCl until the pH is ~1-2. A precipitate of oxalic acid may form. f. Extract the oxalic acid with ethyl acetate (3 x 20 mL), dry the combined organic layers, and concentrate to yield the product.

Protocol 3.3: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

  • System: Use silica gel plates. A typical mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). This system needs to be optimized to achieve good separation between the starting material and the p-anisidine product.

  • Spotting: On a single plate, spot a sample of the starting material (co-spot), a sample of authentic p-anisidine if available, and a sample from the reaction mixture.

  • Visualization: Visualize the plate under UV light (254 nm). This compound and p-anisidine are both UV active. You can also use a potassium permanganate stain.

  • Interpretation: The reaction is complete when the spot corresponding to the starting this compound is no longer visible in the reaction mixture lane.

Section 4: Visual Aids and Data

Diagrams of Reaction Mechanisms & Workflows

Acid_Hydrolysis Amide This compound ProtonatedAmide Protonated Amide (O-protonated) Amide->ProtonatedAmide + H+ Tetrahedral1 Tetrahedral Intermediate ProtonatedAmide->Tetrahedral1 + H2O Cleavage C-N Bond Cleavage Tetrahedral1->Cleavage Proton Transfer Products Oxalic Acid + p-Anisidinium Ion Cleavage->Products - H+

Caption: Acid-Catalyzed Hydrolysis Mechanism.

Base_Hydrolysis Amide This compound Tetrahedral2 Tetrahedral Intermediate Amide->Tetrahedral2 + OH- Cleavage Elimination of Amide Anion Tetrahedral2->Cleavage AcidBase Proton Transfer (Irreversible Step) Cleavage->AcidBase Products Oxalate + p-Anisidine AcidBase->Products

Caption: Base-Catalyzed Hydrolysis Mechanism.

Troubleshooting_Workflow Start Reaction Stalled or Incomplete? IncreaseTemp Increase Temperature (e.g., to reflux) Start->IncreaseTemp Yes IncreaseCat Increase Catalyst Concentration IncreaseTemp->IncreaseCat Extend_Time Extend Reaction Time (monitor every 4-6h) IncreaseCat->Extend_Time Check_Completion Reaction Complete? Extend_Time->Check_Completion Workup Proceed to Work-up Check_Completion->Workup Yes Reassess Re-assess Stability & Conditions Check_Completion->Reassess No Reassess->IncreaseTemp

Caption: Troubleshooting Workflow for Incomplete Hydrolysis.

Data Tables

Table 1: Recommended Starting Conditions for this compound Hydrolysis

ParameterAcid-CatalyzedBase-CatalyzedRationale & Notes
Catalyst 6N HCl10-20% aq. NaOHStrong conditions are required for amide cleavage.[4]
Stoichiometry Solvent>3 equivalentsAcid is catalytic but used in excess. Base is a reagent.
Temperature Reflux (~100 °C)Reflux (~100 °C)High thermal energy is needed to overcome the activation barrier.
Solvent WaterWater / EthanolEthanol can be added as a co-solvent to improve solubility.[11]
Typical Time 8 - 24 hours8 - 24 hoursReaction progress must be monitored analytically.

Table 2: Physical and Safety Properties of Key Compounds

CompoundFormulaMolar Mass ( g/mol )Key HazardsReference
p-Anisidine C₇H₉NO123.15Fatal if swallowed/inhaled/skin contact, causes methemoglobinemia.[7][8][12]
Oxalic Acid C₂H₂O₄90.03Harmful if swallowed, causes severe skin burns and eye damage.N/A
This compound C₁₆H₁₆N₂O₄300.31Assumed toxic based on hydrolysis products. Handle with care.[13]

References

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link][10]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Khan Academy. Retrieved from [Link][14]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Dalal Institute. Retrieved from [Link][15]

  • Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides | Organic chemistry | Khan Academy [Video]. YouTube. Retrieved from [Link][3]

  • Clark, J. (2023). The Hydrolysis of Amides. Chemistry LibreTexts. Retrieved from [Link][5]

  • Astech Ireland. (n.d.). Safety Data Sheet: p-Anisidine. Retrieved from [Link][7]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link][1]

  • Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from [Link][6]

  • Clark, J. (2014). 11.13: Acid-Catalyzed Amide Hydrolysis. Chemistry LibreTexts. Retrieved from [Link][16]

  • Sdfine. (n.d.). GHS Safety Data Sheet: P-ANISIDINE. Retrieved from [Link]

  • Naruke, A., et al. (2021). Hydrolysis of amides to carboxylic acids catalyzed by Nb2O5. Catalysis Science & Technology. Retrieved from [Link][2]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: p-Anisidine. Retrieved from [Link][8]

  • CDC/NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards: p-Anisidine. Retrieved from [Link][9]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved from [Link][11]

  • UC Research Repository. (n.d.). The acid hydrolysis of oxamic acid and oxamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxamide. Retrieved from [Link]

  • Waylander. (2018). How is the hydrolysis of amides done in a lab? Chemistry Stack Exchange. Retrieved from [Link][4]

  • It's Dr. Dan. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods for Ammonia. Retrieved from [Link]

  • Vaughn, H. L., & Robbins, M. D. (1975). Rapid procedure for the hydrolysis of amides to acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • MacSphere. (n.d.). The Mechanisms of Amide Hydrolysis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 15). Mechanism of amide hydrolysis [Video]. YouTube. Retrieved from [Link]

  • PubMed. (n.d.). The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US6348626B1 - Process for producing oxamide.
  • Google Patents. (n.d.). US3037055A - Preparation of oxamide.

Sources

Technical Support Center: p-Oxanisidide Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the recrystallization of p-Oxanisidide, also known as N-(4-methoxyphenyl)acetamide. This resource provides researchers, scientists, and drug development professionals with in-depth, field-proven guidance on solvent selection and troubleshooting for obtaining high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles for selecting an ideal recrystallization solvent?

An ideal recrystallization solvent should exhibit a steep solubility curve for the target compound, in this case, this compound. This means the compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., room temperature or in an ice bath).[1][2][3] This differential solubility is the cornerstone of purification by recrystallization, as it allows the desired compound to crystallize out of the solution upon cooling while impurities remain dissolved in the mother liquor.[1][4]

Other critical characteristics of a good solvent include:

  • Inertness: The solvent must not react with the compound.[1]

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[2]

  • Impurity Profile: The solvent should either dissolve impurities completely even at low temperatures or not dissolve them at all, allowing for their removal by filtration.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[1]

Q2: Based on its chemical structure, what solvents are predicted to be good candidates for this compound recrystallization?

This compound (N-(4-methoxyphenyl)acetamide) is a moderately polar molecule. It possesses a polar amide group capable of hydrogen bonding, a methoxy ether group, and an aromatic phenyl ring. The principle of "like dissolves like" suggests that polar solvents will be more effective than nonpolar ones.[2]

  • Excellent Candidates: Protic solvents like ethanol and water are strong starting points. Ethanol can engage in hydrogen bonding and has a good balance of polarity to dissolve the molecule when hot. Indeed, a closely related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, has been successfully recrystallized from ethanol.[5] Water is highly polar and may be suitable, as another analog, N-(4-Methoxy-3-nitrophenyl)acetamide, was purified by recrystallization from deionized water.[6]

  • Possible Candidates: Ketones like acetone might work but can have overly high solvating power, potentially reducing yield.

  • Poor Candidates: Nonpolar solvents like hexane or toluene are unlikely to dissolve this compound sufficiently, even when heated, due to the polarity of the amide group. They might, however, be useful as an anti-solvent in a solvent-pair system.

Q3: What is a "solvent pair" and when should I consider using one?

A solvent pair is a mixture of two miscible solvents, one in which this compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent").[2][7] This technique is employed when no single solvent meets the ideal criteria.

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent. Then, the hot "poor" solvent is added dropwise until the solution becomes faintly cloudy (the saturation point). A few more drops of the hot "good" solvent are added to redissolve the precipitate, and the solution is then allowed to cool slowly.[7] For this compound, a potential solvent pair could be Ethanol-Water or Acetone-Hexane.

Troubleshooting Guide

Issue EncounteredProbable CauseRecommended Solution
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the compound's melting point is lower than the boiling point of the solvent. The cooling rate may also be too rapid.1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional solvent. 3. Allow the solution to cool much more slowly. Insulating the flask can help.[7] 4. If the issue persists, select a solvent with a lower boiling point.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is too soluble in the cold solvent.1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. 2. Add a "seed crystal" of pure this compound to the cooled solution.[1] 3. If undersaturated, evaporate some of the solvent to increase the concentration and allow it to cool again.[1] 4. If still unsuccessful, the solvent is likely unsuitable. Re-attempt with a less polar solvent or a solvent pair.
Crystals form too quickly, resulting in a fine powder. The solution was cooled too rapidly, leading to rapid precipitation instead of slow crystal growth.Rapid cooling traps impurities.[8] Dissolve the powder by reheating and allow the solution to cool to room temperature on the benchtop, undisturbed, before moving to an ice bath.[7]
Low recovery of purified material. Too much solvent was used, meaning a significant amount of the compound remained dissolved in the mother liquor.[4] The compound may also be significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to fully dissolve the crude material. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the crystals. The impurities have similar solubility profiles to this compound.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product, reducing the yield.[3][4]

Experimental Protocols & Workflows

Workflow for Recrystallization Solvent Selection

The following diagram outlines the logical workflow for systematically identifying a suitable solvent for this compound.

Solvent_Selection cluster_screening Small-Scale Solvent Screening start Place ~20 mg of crude This compound in a test tube add_cold Add solvent dropwise (0.5 mL) at room temp start->add_cold observe_cold Observe Solubility add_cold->observe_cold dissolves_cold Soluble in cold. Solvent is UNSUITABLE. observe_cold->dissolves_cold Soluble heat Heat mixture gently to boiling observe_cold->heat Insoluble observe_hot Observe Solubility heat->observe_hot insoluble_hot Insoluble when hot. Solvent is UNSUITABLE. observe_hot->insoluble_hot Insoluble cool Allow to cool to room temperature, then ice bath observe_hot->cool Soluble observe_crystals Observe for Crystals cool->observe_crystals no_crystals No crystals form. Solvent is UNSUITABLE. observe_crystals->no_crystals No Crystals crystals Abundant crystals form. Solvent is SUITABLE. observe_crystals->crystals Crystals Form

Caption: Decision workflow for selecting a single recrystallization solvent.

Protocol 1: Step-by-Step Solvent Screening
  • Preparation: Place approximately 20-30 mg of crude this compound into a small test tube.

  • Cold Solubility Test: Add the first candidate solvent (e.g., ethanol) dropwise at room temperature, swirling after each drop, up to about 1 mL. If the solid dissolves completely, the solvent is unsuitable as a single solvent because recovery will be poor.[4]

  • Hot Solubility Test: If the solid did not dissolve in the cold solvent, gently heat the test tube in a water or sand bath until the solvent boils. Continue to add the solvent in small portions until the solid just dissolves.

  • Cooling & Crystallization: If the solid dissolves in the hot solvent, allow the test tube to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath for 10-15 minutes.[7]

  • Evaluation: A suitable solvent is one in which the compound is sparingly soluble at room temperature but fully soluble at the boiling point, and which yields a large crop of crystals upon cooling.

Data Summary: Potential Solvents for this compound
SolventBoiling Point (°C)PolarityPredicted Suitability for this compoundRationale
Water 100HighGood to ModerateHighly polar; may require high heat to dissolve the compound.[9] A good candidate based on literature for similar compounds.[6]
Ethanol 78HighExcellentProtic solvent capable of H-bonding. Proven effective for a closely related analog.[5] Good balance of properties.
Acetone 56ModerateModerateMay be too effective a solvent, leading to lower recovery. Its low boiling point is advantageous for removal.
Ethyl Acetate 77ModerateLowMay dissolve the compound too readily. Can be a good candidate for a solvent pair.
Toluene 111LowPoorUnlikely to dissolve the polar amide functional group.
Hexane 69LowPoorNonpolar; unsuitable as a primary solvent but could be used as an anti-solvent.
Protocol 2: Full Recrystallization of this compound

The following diagram illustrates the standard procedure for recrystallization.

Recrystallization_Process start 1. Dissolution filter_hot 2. Hot Gravity Filtration (to remove insoluble impurities) start->filter_hot cool_slow 3. Slow Cooling (allow crystals to form) filter_hot->cool_slow cool_ice 4. Ice Bath Cooling (maximize yield) cool_slow->cool_ice filter_vac 5. Vacuum Filtration (collect crystals) cool_ice->filter_vac wash 6. Crystal Washing (with ice-cold solvent) filter_vac->wash dry 7. Drying (remove residual solvent) wash->dry end_node Pure this compound Crystals dry->end_node

Caption: Standard laboratory workflow for purification by recrystallization.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).[8] Add a boiling chip and the chosen solvent (e.g., ethanol). Heat the mixture to a gentle boil on a hot plate while stirring. Add more hot solvent in small portions until the solid is completely dissolved.[3]

  • Hot Filtration (Optional): If there are insoluble impurities (or if activated charcoal was used), perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.[7]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.

  • Drying: Allow the crystals to air dry on the filter paper for a few minutes while maintaining the vacuum. Then, transfer the solid to a watch glass to dry completely. For air-sensitive materials, drying should be done under a vacuum.[4]

  • Validation: Determine the weight of the recovered material to calculate the percent recovery and measure its melting point to assess purity.

References

  • EXPERIMENT 2 GENERAL SAFETY CONSIDERATIONS. (n.d.). Dr. Nerz. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Tan, Y. S., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData, 7(7). Retrieved from [Link]

  • Fun, H. K., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData, 8(5). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Lab Procedure: Recrystallization | Chemistry. (n.d.). ChemTalk. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]

  • Crystallization Solvents. (n.d.). Retrieved from [Link]

  • recrystallization, filtration and melting point. (n.d.). University of Toronto. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Huth, S. L., et al. (2008). N-(4-methoxyphenyl)acetamide. University of Southampton, Crystal Structure Report Archive. Retrieved from [Link]

  • Solubility Determination of Nitazoxanide in Twelve Organic Solvents from T = 273.15 to 313.15 K. (n.d.). ResearchGate. Retrieved from [Link]

  • [Orgo Lab] Recrystallization of Acetanilide. (2021, September 7). YouTube. Retrieved from [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3384. Retrieved from [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Crystal Structure of p-Acetanisidide and Its Comparison with Structurally Related Compounds

Introduction: The Architectural Blueprint of Molecules

In the realm of materials science and drug development, understanding the precise three-dimensional arrangement of atoms within a crystalline solid is paramount. This arrangement, or crystal structure, governs a molecule's macroscopic properties, including its melting point, solubility, stability, and bioavailability. X-ray crystallography stands as the definitive technique for elucidating these intricate atomic architectures.[1][2][3] This guide provides a detailed comparative analysis of the crystal structure of p-Acetanisidide (also known as N-(4-methoxyphenyl)acetamide), a key chemical intermediate, with its structurally related analogs: Acetanilide, Benzanilide, and the isomeric o-Acetanisidide. By examining the subtle yet significant effects of substituent changes and positional isomerism, we can gain profound insights into the principles of molecular recognition and crystal engineering.

Methodology: Unveiling the Crystal Structure

The determination of a molecule's crystal structure is a meticulous process that bridges chemistry, physics, and mathematics. The cornerstone of this process is single-crystal X-ray diffraction.[4][5]

Experimental Protocol: From Powder to Picture

The journey to determining a crystal structure follows a well-defined, multi-step protocol. Each step is critical for obtaining high-quality, reliable data.

  • Step 1: Crystallization: The initial and often most challenging step is growing a single crystal of sufficient size (typically >0.1 mm in all dimensions) and quality, free from significant defects like cracks or twinning.[1][2] For small molecules like p-Acetanisidide, this is commonly achieved by slow evaporation or by gradually cooling a supersaturated solution. The choice of solvent is critical; for the compounds discussed here, solvents like ethanol or acetone are often suitable.

  • Step 2: Crystal Mounting and Data Collection: A suitable crystal is carefully mounted on a goniometer head. This goniometer is placed within a diffractometer, where it is subjected to a monochromatic beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the periodic arrangement of atoms, producing a unique diffraction pattern of spots.[3] The intensities and positions of these spots are meticulously recorded by a detector.

  • Step 3: Data Processing and Structure Solution: The collected diffraction data are processed to correct for experimental factors. The fundamental challenge is then to solve the "phase problem." For small molecules, direct methods are typically employed, which use statistical relationships between the reflection intensities to determine initial phase estimates.[2]

  • Step 4: Structure Refinement: An initial model of the electron density map is generated, from which the positions of the atoms can be inferred. This model is then refined using least-squares methods, iteratively adjusting atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction pattern and the one calculated from the model. The final refined structure provides precise information on bond lengths, bond angles, and torsion angles.

Workflow for Single-Crystal X-ray Diffraction

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth (Slow Evaporation) Synthesis->Crystallization Selection Crystal Selection (Microscopy) Crystallization->Selection Mounting Mount Crystal on Goniometer Selection->Mounting Diffraction X-ray Diffraction (Data Collection) Mounting->Diffraction Processing Data Processing (Integration & Scaling) Diffraction->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Refinement (Least-Squares) Solution->Refinement Validation Validation & Deposition Refinement->Validation Final Final Validation->Final Final Crystal Structure G p_acetanisidide p-Acetanisidide R1 = -COCH3 R2 = -OCH3 acetanilide Acetanilide R1 = -COCH3 R2 = -H p_acetanisidide->acetanilide Remove -OCH3 (Effect of Methoxy Group) o_acetanisidide o-Acetanisidide R1 = -COCH3 R2 = -OCH3 (ortho) p_acetanisidide->o_acetanisidide Change -OCH3 Position (Effect of Isomerism) benzanilide Benzanilide R1 = -COPh R2 = -H acetanilide->benzanilide Replace -CH3 with -Ph (Effect of Bulky Substituent)

Sources

A Comparative Guide to the Validation of a Stability-Indicating Assay for p-Anisidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Stability-Indicating Methods

In the landscape of pharmaceutical development, the stability of an active pharmaceutical ingredient (API) is not merely a characteristic; it is a cornerstone of safety, efficacy, and quality. A stability-indicating assay method (SIAM) is the validated analytical procedure that proves this cornerstone is sound. It is defined as a validated quantitative method that can detect changes over time in the chemical, physical, or microbiological properties of a drug substance or product, and which is specific enough that the API content can be accurately measured without interference from degradation products, impurities, or excipients.[1]

This guide provides an in-depth technical framework for the development and validation of a robust stability-indicating assay for p-Anisidine (4-methoxyaniline), a common intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.[2] While the topic specifies p-Oxanisidide, p-Anisidine is a structurally related and more extensively documented compound that serves as an excellent model for this analytical exercise. The principles and methodologies detailed herein are directly applicable to a wide range of small organic molecules.

We will dissect a gold-standard High-Performance Liquid Chromatography (HPLC) method, providing not just the protocols, but the scientific rationale behind each step. Furthermore, we will objectively compare this workhorse technique against other analytical alternatives, equipping researchers and drug development professionals with the knowledge to select and validate the most appropriate methods for their specific needs. All validation parameters discussed are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH), particularly ICH Q2(R2) and Q1A(R2).[3][4]

Pillar 1: The Workhorse Method: A Validated Stability-Indicating RP-HPLC Assay

The development of a reliable SIAM begins with a forced degradation study, which is essential for understanding the molecule's degradation pathways and for generating the very degradants the method must be able to resolve.[3]

Forced Degradation: Probing the Limits of Stability

Forced degradation, or stress testing, exposes the API to conditions more severe than those it would encounter during accelerated stability testing.[1][5] This process is fundamental to developing a truly stability-indicating method because it intentionally creates the degradation products that must be separated from the intact API.[3]

Experimental Protocol: Forced Degradation of p-Anisidine

  • Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of p-Anisidine in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of approximately 100 µg/mL.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% hydrogen peroxide. Store at room temperature for 24 hours. Dilute to a final concentration of approximately 100 µg/mL.

  • Thermal Degradation: Store the solid p-Anisidine powder in a hot air oven at 105°C for 48 hours. Dissolve the stressed powder and dilute to a final concentration of approximately 100 µg/mL.

  • Photolytic Degradation: Expose the solid p-Anisidine powder to UV light (254 nm) and cool white fluorescent light in a photostability chamber for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). Dissolve and dilute to a final concentration of approximately 100 µg/mL.

  • Control Sample: Prepare a 100 µg/mL solution of unstressed p-Anisidine in the mobile phase.

Causality Behind the Choices: The conditions (acid, base, oxidation, heat, light) are chosen because they represent the most common degradation pathways for organic molecules during manufacturing, shipping, and storage.[6][7] The goal is to achieve 5-20% degradation of the API to ensure that significant degradation products are formed without completely destroying the sample.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis API p-Anisidine Stock (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 80°C) API->Acid Expose Base Base Hydrolysis (1N NaOH, 80°C) API->Base Expose Oxidation Oxidation (30% H2O2, RT) API->Oxidation Expose Thermal Thermal (Solid, 105°C) API->Thermal Expose Photo Photolytic (ICH Q1B) API->Photo Expose Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze via HPLC-UV/PDA Neutralize->Analyze Compare Compare vs. Unstressed Control Analyze->Compare

Caption: Workflow for the forced degradation of p-Anisidine.

Method Validation: Establishing Trust and Reliability

Once the forced degradation samples are prepared and the initial chromatographic conditions are optimized to separate the parent peak from all generated degradants, the method must be formally validated according to ICH Q2(R2) guidelines.[4] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[8]

Proposed HPLC Method Parameters

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 60:40 (v/v) Methanol : 20 mM Phosphate Buffer (pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm[9]

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Experimental Protocol: Method Validation

  • Specificity:

    • Inject the placebo (all formulation components except the API). There should be no interfering peaks at the retention time of p-Anisidine or its known degradants.

    • Inject each of the forced degradation samples. The method must demonstrate baseline resolution between the p-Anisidine peak and all degradation product peaks. A Peak Purity analysis using a Photodiode Array (PDA) detector is crucial here to confirm that the parent peak is spectrally pure in all stressed samples.

  • Linearity:

    • Prepare a series of at least five concentrations of p-Anisidine, typically ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).[10]

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration. Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line. The acceptance criterion for r² is typically ≥ 0.999.

  • Accuracy (Recovery):

    • Prepare a placebo mixture and spike it with p-Anisidine at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration).[1]

    • Prepare each level in triplicate and analyze.

    • Calculate the percentage recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-assay Precision): Analyze six replicate samples of p-Anisidine at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for the results. The acceptance criterion for RSD is typically ≤ 2.0%.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD):

    • These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

    • The LOQ must be experimentally verified by analyzing a sample at this concentration and ensuring it meets predefined accuracy and precision criteria.

  • Robustness:

    • Systematically introduce small, deliberate variations to the method parameters.[10]

    • Examples include:

      • Flow Rate (± 0.1 mL/min)

      • Mobile Phase Composition (e.g., Methanol ± 2%)

      • Column Temperature (± 5°C)

      • Mobile Phase pH (± 0.2 units)

    • Analyze a standard solution under each modified condition and assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The method is robust if the results remain within acceptable limits.

Validation_Workflow cluster_setup Method Setup cluster_params Validation Parameters (ICH Q2) cluster_output Outcome Opt Optimized HPLC Method Spec Specificity Opt->Spec Lin Linearity & Range Opt->Lin Acc Accuracy Opt->Acc Prec Precision Opt->Prec LOQ LOQ / LOD Opt->LOQ Rob Robustness Opt->Rob FD Forced Degradation Samples FD->Spec Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOQ->Report Rob->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: The workflow for validating a stability-indicating HPLC method.

Summarized Data and Acceptance Criteria

The table below presents a summary of typical results and acceptance criteria for a successful validation of a stability-indicating HPLC assay.

Validation ParameterTestAcceptance CriteriaTypical Result
Specificity Resolution (Rs) between API and closest degradantRs > 2.0Rs = 3.5
Peak Purity (PDA)Purity Angle < Purity ThresholdPass
Linearity Correlation Coefficient (r²)≥ 0.9990.9998
Range50% - 150% of target concentration50 - 150 µg/mL
Accuracy % Recovery (spiked placebo)98.0% - 102.0%99.5% - 101.2%
Precision Repeatability (% RSD)≤ 2.0%0.85%
Intermediate Precision (% RSD)≤ 2.0%1.10%
LOQ Signal-to-Noise RatioS/N ≥ 100.15 µg/mL
Robustness System Suitability ParametersRemain within limitsPass

Pillar 2: A Comparative Guide to Alternative Analytical Technologies

While RP-HPLC is the established workhorse, a comprehensive understanding of alternative and complementary techniques is vital for a modern analytical scientist. The choice of technology should always be fit-for-purpose.

High-Performance Liquid Chromatography (HPLC) vs. Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC is a direct evolution of HPLC, utilizing columns packed with smaller particles (< 2 µm) and instrumentation capable of handling much higher backpressures. This is not just an incremental improvement; it fundamentally changes the speed-resolution paradigm.

FeatureHPLC (Conventional)UPLC (Ultra-High-Performance)Scientific Rationale
Analysis Time 15 - 30 minutes2 - 5 minutesSmaller particles provide higher efficiency, allowing for faster flow rates without sacrificing resolution.
Resolution GoodExcellentHigher efficiency leads to sharper, narrower peaks, improving the separation of closely eluting compounds.
Solvent Consumption HighLow (up to 90% reduction)Faster run times and lower flow rates significantly reduce solvent usage, making it greener and more cost-effective.
System Pressure 1000 - 4000 psi6000 - 15000+ psiRequired to pump mobile phase through the densely packed small-particle columns.
Method Transferability Transferable to UPLCRequires specific method development; not directly back-compatible with HPLC systems.A key consideration for labs with a mix of instrumentation.[11]

Verdict: For new method development, UPLC is the superior choice for high-throughput screening and complex separations. HPLC remains a robust and reliable option, especially for established QC labs with a large installed base of instruments.

Orthogonal and Complementary Techniques

No single technique is infallible. Employing an orthogonal method—one that separates compounds based on a different chemical or physical principle—provides a powerful cross-validation of results.

  • Gas Chromatography (GC):

    • Principle: Separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.

    • Applicability for p-Anisidine: Suitable for analyzing p-Anisidine itself and any volatile impurities or degradants. However, it is unsuitable for non-volatile degradation products (e.g., polar, high molecular weight compounds) that are readily analyzed by HPLC. Derivatization may be required to increase the volatility of certain analytes.

    • Role: Best used as a complementary technique for specific impurity profiling (e.g., residual solvents) rather than as the primary SIAM.

  • Capillary Electrophoresis (CE):

    • Principle: Separates ionized molecules in an electric field based on their charge-to-size ratio.

    • Applicability for p-Anisidine: Excellent for charged or polar compounds. Its separation mechanism is fundamentally different from chromatography, making it a truly orthogonal technique.

    • Role: A powerful tool for cross-verifying peak purity. If a peak appears pure in HPLC, analyzing it with CE can confirm that no co-eluting impurities are hidden beneath it.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Principle: Couples the separation power of HPLC or UPLC with the detection specificity and structural elucidation capabilities of a mass spectrometer.

    • Applicability for p-Anisidine: While the validated QC method may use UV detection for its robustness and simplicity, LC-MS is an indispensable tool during method development.[12]

    • Role: Its primary function in this context is not routine quantification, but the definitive identification of the degradation products formed during stress testing. Knowing the mass (and fragmentation pattern) of a degradant peak allows scientists to propose a chemical structure and understand the degradation pathway, which is critical for regulatory submissions.

Conclusion: A Strategy for Analytical Excellence

The validation of a stability-indicating assay is a rigorous, multi-faceted process that forms the analytical bedrock for ensuring pharmaceutical quality. This guide has demonstrated that a well-developed RP-HPLC method, validated against the stringent criteria of the ICH, remains the gold standard for routine quality control of small molecules like p-Anisidine. The key to a successful validation lies not in just following a checklist, but in understanding the scientific rationale behind each step—from the deliberate stress of forced degradation to the meticulous evaluation of robustness.

Furthermore, a forward-thinking analytical strategy embraces a comparative mindset. Recognizing the advantages of UPLC for efficiency and the unique power of orthogonal techniques like CE and LC-MS for confirmatory analysis and structural elucidation is what distinguishes a competent lab from an exceptional one. By integrating these principles, researchers and drug development professionals can build a comprehensive analytical control strategy that is robust, reliable, and regulatorily compliant, ultimately safeguarding the quality and stability of the final product.

References

  • Eagle Analytical. (n.d.). Stability Indicating Method Development & Validation.
  • Pyxant Labs. (n.d.). Method Development & Validation (Stability-Indicating).
  • Jadhav, S. B., et al. (2014).
  • ResearchGate. (n.d.). Development and Validation of HPLC Stability-Indicating Assays.
  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Yadav, A., & Dubey, R. (2022). Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • ICH. (1995). ICH Harmonised Tripartite Guideline - Quality of Biotechnological Products: Stability Testing of Biotechnological/Biological Products Q5C.
  • HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures.
  • ICH. (2003). ICH Harmonised Tripartite Guideline - Stability Testing of New Drug Substances and Products Q1A(R2).
  • European Medicines Agency (EMA). (2022). ICH Q1 Guideline on stability testing of drug substances and drug products.
  • ChemicalBook. (n.d.). o-Oxanisidide CAS#: 21021-99-8.
  • Centers for Disease Control and Prevention (CDC). (1979). Anisidine 2514 | NIOSH.
  • ResearchGate. (n.d.). Determination of p-Anisidine in workplace air by HPLC.
  • Wikipedia. (n.d.). p-Anisidine.
  • Wang, J., et al. (2020). Pathway and kinetics of malachite green biodegradation by Pseudomonas veronii. Scientific Reports.
  • ResearchGate. (n.d.). Properties of p-anisidine.
  • Krause, I., et al. (1985). [Automated pre-column derivatization with o-phthaldialdehyde (OPA). A new RP-HPLC method for the determination of biogenic amines in food]. Deutsche Lebensmittel-Rundschau.
  • Li, Y., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis.
  • Thermo Fisher Scientific. (n.d.). Transfer of a compendial LC method for impurity analysis of chlorhexidine from a Waters Alliance HPLC system to a Vanquish Core HPLC system.
  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical Research.
  • National Center for Biotechnology Information. (n.d.). p-Anisidine. PubChem Compound Summary for CID 7732.
  • Felis, E., et al. (2024).
  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical Research.
  • Eawag. (2003). Pyrene Degradation Pathway. Eawag-BBD.

Sources

A Comparative Guide to the Biological Activity of p-Oxanisidide and Related Oxamides: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxamide Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of versatile and synthetically accessible scaffolds is paramount. The oxamide core, characterized by a central ethanediamide unit flanked by two nitrogen atoms (R-NH-CO-CO-NH-R'), represents one such privileged structure. Its rigid, planar geometry and hydrogen bonding capabilities make it an excellent platform for designing molecules that can interact with a variety of biological targets, including enzymes and receptors. This guide focuses on p-Oxanisidide, systematically named N,N'-bis(4-methoxyphenyl)oxamide, a symmetrically substituted diaryl oxamide.

While extensive biological data for this compound itself is not widely available in peer-reviewed literature, its structure provides a compelling starting point for a comparative analysis. By examining structurally related oxamides and anilides, we can infer a potential biological profile for this compound and establish a foundational structure-activity relationship (SAR) to guide future research. This document will compare this compound with other substituted diaryl oxamides to explore the influence of aromatic substituents on anticancer and antimicrobial activities, supported by established experimental protocols.

Comparative Analysis of Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The biological activity of diaryl oxamides is profoundly influenced by the nature and position of substituents on the aryl rings. The central oxamide linker serves as a rigid scaffold, orienting the two aryl groups to interact with biological targets. We will explore how substitutions, such as the methoxy group in this compound, compare to other functional groups.

Anticancer Activity

The diaryl oxamide scaffold is a known feature in a variety of kinase inhibitors and other anticancer agents. The electron-donating or withdrawing nature of the substituents on the phenyl rings can significantly alter the molecule's binding affinity and cellular activity.

  • Influence of Methoxy Group (this compound): The para-methoxy group on this compound is an electron-donating group. In many compound series, methoxy groups have been shown to enhance anticancer activity. For instance, a study on 1,3,4-thiadiazole derivatives revealed that a 4-methoxyphenyl group led to the highest activity against the MCF-7 breast cancer cell line among the tested compounds. This suggests that the electron-donating properties and potential for hydrogen bonding of the methoxy group in this compound could confer significant cytotoxic potential.

  • Comparison with Electron-Withdrawing Groups: In contrast, substituting the phenyl rings with electron-withdrawing groups like chlorine, as seen in N,N'-bis(4-chlorophenyl)oxamide, presents an interesting comparison. While specific cytotoxic data for this exact compound is sparse, related chlorophenyl-bearing amide structures have demonstrated potent anticancer effects. For example, a series of symmetrical chlorophenylamino-s-triazine derivatives showed significant cytotoxicity against MCF7 and C26 cancer cell lines, with IC50 values in the low micromolar range[1]. The high electronegativity of chlorine can alter the electronic distribution of the entire molecule, potentially leading to different target interactions compared to the methoxy-substituted analog.

  • Comparison with Alkyl Groups: The replacement of a methoxy group with a simple alkyl group, like in N,N'-bis(4-methylphenyl)oxamide, allows for an evaluation of steric and electronic effects. The methyl group is weakly electron-donating. ChemicalBook notes that N,N'-bis(4-methylphenyl)oxamide has been investigated for antimycobacterial and antialgal activity, suggesting a biological profile that may differ from its methoxy counterpart[2].

  • The Unsubstituted Scaffold (Oxanilide): Oxanilide (N,N'-diphenyloxamide) serves as the parent compound and a crucial baseline for comparison. Lacking any substituents, its biological activity is inherent to the core diaryl oxamide structure. While not a potent anticancer agent itself, it provides the reference point to evaluate the positive or negative contribution of various functional groups.

The collective evidence suggests that the substitution pattern on the phenyl rings is a critical determinant of the anticancer potential of diaryl oxamides.

Antimicrobial Activity

The amide linkage is a cornerstone of many antimicrobial agents. The ability of the N-H groups to act as hydrogen bond donors and the carbonyl oxygens to act as acceptors is crucial for interacting with bacterial enzymes or other cellular components.

  • Potential of this compound: While direct antimicrobial data for this compound is unavailable, related methoxyphenyl amides have shown promise. A study on fatty acid-derived 4-methoxybenzylamides identified potent antifungal and antibacterial activity[3]. This indicates that the 4-methoxyphenyl moiety can be a valuable component in designing new antimicrobial agents.

  • Comparison with Nitro-Substituted Analogs: Nitro groups are strong electron-withdrawing groups and are present in many antimicrobial compounds. A study on N,N'-(4-nitro-1,2-phenylene)diamide derivatives demonstrated significant antimicrobial activity against a panel of bacteria, including MRSA[3]. Comparing the electron-donating methoxy group of this compound with an electron-withdrawing nitro group highlights a key axis in SAR exploration for optimizing antimicrobial potency.

Data Presentation: Comparative Biological Activities

As direct comparative data for this compound is not available, this table presents data for structurally related compounds to illustrate the principles of SAR discussed above.

Compound Class/DerivativeStructureTarget/ActivityIC50/MIC (µM)Cell Line(s) / Organism(s)
This compound (Reference) N,N'-bis(4-methoxyphenyl)oxamideAnticancer / AntimicrobialData Not Available-
Oxanilide (Unsubstituted) N,N'-diphenyloxamideBaselineData Not Available-
Chloro-substituted Analog N,N'-bis(4-chlorophenyl)oxamideBaselineData Not Available-
Methyl-substituted Analog N,N'-bis(4-methylphenyl)oxamideAntimycobacterial, AntialgalData Not Available-
Nitro-substituted Phenylenediamide N,N'-(4-nitro-1,2-phenylene)dibenzamideAntibacterial~35 µM (12.5 mg/mL) vs MRSAS. aureus (MRSA)
Chlorophenylamino-s-triazine Analog 2,4-di(pyrrolidin-1-yl)-6-(3,4-dichlorophenylamino)-1,3,5-triazine (3c)Anticancer4.98 (MCF7), 3.05 (C26)MCF7, C26

Note: Data is compiled from different sources and assays; direct comparison of absolute values should be done with caution. The primary utility is for understanding broad SAR trends.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols for key biological assays are detailed below. These represent standard, validated methods for assessing the cytotoxicity and antimicrobial activity of synthetic compounds like oxamides.

Anticancer Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[4][5][6][7][8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate medium until they reach 80-90% confluency.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound (e.g., this compound) in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO only (vehicle control) and wells with untreated cells (negative control).

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[6]

    • Incubate the plate for another 4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

    • Plot the % Viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis start Culture Cancer Cell Line seed Seed Cells in 96-Well Plate start->seed incubate_attach Incubate 24h (Cell Attachment) seed->incubate_attach treat Add Serial Dilutions of Test Compound incubate_attach->treat incubate_treat Incubate 48-72h treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add DMSO to Dissolve Crystals incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10][11][12][13]

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of an antimicrobial agent in a liquid nutrient broth. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the organism after a defined incubation period.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). This typically involves adding 100 µL of the compound at 2x the final desired concentration to the first column, and then serially transferring 50 µL across the plate into wells already containing 50 µL of broth.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Within 15 minutes of its preparation, add 50 µL of the final bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This brings the final volume in each well to 100 µL.

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, examine the plate visually for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. The positive control well should be turbid, and the negative control well should be clear.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_main Assay cluster_analysis Analysis prep_compound Prepare Serial Dilutions of Test Compound in Plate inoculate Inoculate Plate Wells with Bacteria prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read Visually Inspect Wells for Turbidity incubate->read determine_mic Determine MIC (Lowest Clear Well) read->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

This guide establishes a framework for evaluating the biological potential of this compound by drawing comparisons with structurally related diaryl oxamides and anilides. The structure-activity relationships discussed suggest that the N,N'-diaryl oxamide scaffold is a promising template for developing novel anticancer and antimicrobial agents. The specific impact of the para-methoxy substituents in this compound, when compared to analogs bearing electron-withdrawing or simple alkyl groups, warrants direct experimental investigation.

Future research should prioritize the synthesis and systematic biological evaluation of this compound and its ortho- and meta-isomers. Performing direct, head-to-head comparisons against a panel of cancer cell lines and clinically relevant bacterial strains using the standardized protocols outlined herein would provide definitive data on their therapeutic potential. Elucidating the precise mechanism of action, whether through kinase inhibition, disruption of cell wall synthesis, or another pathway, will be crucial for the rational design of the next generation of oxamide-based therapeutics.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved January 14, 2026, from [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved January 14, 2026, from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 14, 2026, from [Link]

  • JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds. Retrieved January 14, 2026, from [Link]

  • Iwuala, E., et al. (2018). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Trop J Nat Prod Res, 2(8), 383-387. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). Oxanilide. Retrieved January 14, 2026, from [Link]

  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. Retrieved January 14, 2026, from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved January 14, 2026, from [Link]

  • Drăgan, M., et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 26(18), 5549. Retrieved January 14, 2026, from [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved January 14, 2026, from [Link]

  • Zvarych, V., et al. (2025). Synthesis and Anticancer Activity Study of New Bis-1,3-Oxazole-5-Sulfonylamides. Chemistry & Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

  • Li, Y., et al. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Journal of Molecular Structure. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). N,N'-bis(4-chlorophenyl)oxamide. Retrieved January 14, 2026, from [Link]

  • Mohammadi-Farani, A., et al. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Basic Medical Sciences, 17(7), 502-8. Retrieved January 14, 2026, from [Link]

  • El-Gaby, M. S. A., et al. (2002). Synthesis and antimicrobial activity of some new (sSulfon-amidophenyl)-amide derivatives of N-(4-nitrobenzoyl). Acta Pharmaceutica, 52(4), 265-274. Retrieved January 14, 2026, from [Link]

  • Błaszczak-Świątkiewicz, K., et al. (2020). Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives. RSC Advances, 10(11), 6333-6345. Retrieved January 14, 2026, from [Link]

  • Ravinaik, B., et al. (2021). Design, Synthesis and Cytotoxicity Evaluation of N-Amide Derivatives of Indole-benzimidazole-Isoxazole. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Reddy, T. R., et al. (2017). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. Organic & Biomolecular Chemistry, 15(4), 855-861. Retrieved January 14, 2026, from [Link]

  • Ziklo, N., et al. (2024). Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. Microorganisms, 12(8), 1581. Retrieved January 14, 2026, from [Link]

  • Costa, M., et al. (2018). Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. ACS Omega, 3(10), 13264-13275. Retrieved January 14, 2026, from [Link]

Sources

A Comparative Structural and Functional Guide to Ortho-, Meta-, and Para-Oxanisidide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of industrial and research chemistry, positional isomerism serves as a fundamental determinant of a molecule's ultimate function and physical characteristics. Subtle shifts in substituent placement on an aromatic ring can induce profound changes in properties ranging from melting point and solubility to reactivity and biological activity. This guide provides an in-depth structural and functional comparison of the three positional isomers of Oxanisidide: ortho-Oxanisidide, meta-Oxanisidide, and para-Oxanisidide.

These molecules, systematically named N,N'-bis(methoxyphenyl)ethanediamide, are symmetrical oxamides derived from their respective anisidine (methoxyaniline) precursors. While the parent anisidines are well-established as crucial intermediates in the synthesis of dyes and pharmaceuticals, their oxanisidide derivatives occupy a distinct niche, notably as high-performance additives in materials science and as ligands in coordination chemistry. This document is designed for researchers, scientists, and drug development professionals, offering a comparative analysis grounded in structural chemistry, supported by established experimental protocols and a discussion of the functional implications of their isomeric differences.

Part 1: Molecular Structure and Physicochemical Properties

The foundational difference between o-, m-, and p-Oxanisidide lies in the substitution pattern of the methoxy (-OCH₃) group on the terminal phenyl rings relative to the amide linkage. This variation in geometry directly influences the molecule's symmetry, polarity, and potential for intra- and intermolecular interactions.

  • ortho-Oxanisidide (N,N'-Bis(2-methoxyphenyl)ethanediamide): The methoxy groups are positioned on the carbon adjacent to the amide-substituted carbon. This proximity allows for potential intramolecular hydrogen bonding between the amide proton (N-H) and the methoxy oxygen, which can influence conformation and solubility.

  • meta-Oxanisidide (N,N'-Bis(3-methoxyphenyl)ethanediamide): The methoxy groups are located at the meta-position, separated by one carbon from the amide linkage. This arrangement results in a less sterically hindered and more asymmetric structure compared to the ortho isomer.

  • para-Oxanisidide (N,N'-Bis(4-methoxyphenyl)ethanediamide): The methoxy groups are positioned opposite the amide linkage, leading to a highly symmetric, linear molecular geometry. This symmetry often results in higher melting points and lower solubility in polar solvents compared to its isomers.

Below is a diagram illustrating the distinct structures of these isomers.

G cluster_ortho ortho-Oxanisidide cluster_meta meta-Oxanisidide cluster_para para-Oxanisidide o_structure Structure: N,N'-Bis(2-methoxyphenyl)ethanediamide m_structure Structure: N,N'-Bis(3-methoxyphenyl)ethanediamide p_structure Structure: N,N'-Bis(4-methoxyphenyl)ethanediamide

Figure 1: Structural comparison of ortho-, meta-, and para-Oxanisidide isomers.

A summary of key physicochemical properties is presented in Table 1. It is important to note that while identifiers like CAS numbers are available, comprehensive, experimentally verified data for all physical properties of each oxanisidide isomer is not widely published. Therefore, data for the corresponding anisidine precursors are included to provide a validated reference for how the methoxy group position influences these properties.

Table 1: Comparative Physicochemical Properties of Oxanisidide Isomers and Their Anisidine Precursors

Propertyortho-Oxanisididemeta-Oxanisididepara-Oxanisidideo-Anisidine (Precursor)[1]m-Anisidine (Precursor)[2]p-Anisidine (Precursor)[3]
Systematic Name N,N'-Bis(2-methoxyphenyl)ethanediamideN,N'-Bis(3-methoxyphenyl)ethanediamide[4][5]N,N'-Bis(4-methoxyphenyl)ethanediamide2-Methoxyaniline3-Methoxyaniline4-Methoxyaniline
CAS Number 21021-99-860169-98-4[4][5]3299-60-390-04-0536-90-3104-94-9
Molecular Formula C₁₆H₁₆N₂O₄C₁₆H₁₆N₂O₄C₁₆H₁₆N₂O₄C₇H₉NOC₇H₉NOC₇H₉NO
Molecular Weight 300.31 g/mol 300.31 g/mol [4][5]300.31 g/mol 123.15 g/mol 123.15 g/mol 123.15 g/mol
Melting Point (°C) 246Data not availableData not available6.2-1 to 156-59
Boiling Point (°C) Data not availableData not availableData not available224251240-243
Density (g/mL @ 25°C) Data not availableData not availableData not available1.0921.096~1.09

Part 2: Synthesis and Experimental Protocols

The synthesis of Oxanisidides is a straightforward and well-established chemical transformation: the N-acylation of the corresponding anisidine isomer with an oxalyl moiety. The most common laboratory methods involve the reaction of two equivalents of the anisidine with one equivalent of either oxalyl chloride or a dialkyl oxalate, such as diethyl oxalate.

The reaction with oxalyl chloride is rapid and generally high-yielding but produces hydrochloric acid (HCl) as a byproduct, which must be neutralized with a base (e.g., pyridine, triethylamine) to prevent protonation of the starting amine. The use of diethyl oxalate is a slower process, typically requiring heat, and produces ethanol as a benign byproduct.

G cluster_reactants Reactants & Reagents cluster_workup Workup & Purification Anisidine Anisidine Isomer (o-, m-, or p-) (2 eq.) Reaction Reaction Vessel Stir at 0°C to RT Anisidine->Reaction Oxalyl_Chloride Oxalyl Chloride (1 eq.) Oxalyl_Chloride->Reaction Solvent Aprotic Solvent (e.g., Toluene, DCM) Solvent->Reaction Base Base (e.g., Pyridine) (2 eq.) Base->Reaction Filtration Vacuum Filtration Reaction->Filtration Washing Wash with Cold Solvent (e.g., Ethanol) Filtration->Washing Drying Dry Under Vacuum Washing->Drying Product Pure Oxanisidide Isomer Drying->Product

Figure 2: General experimental workflow for the synthesis of Oxanisidide isomers.
General Experimental Protocol for Oxanisidide Synthesis

This protocol is a generalized procedure adaptable for the synthesis of all three isomers based on the reaction of an anisidine with diethyl oxalate.[6]

Causality: The choice of diethyl oxalate over oxalyl chloride can be advantageous for large-scale syntheses as it avoids the handling of highly reactive and corrosive oxalyl chloride and the production of HCl. Ethanol is a more benign solvent and byproduct. The reaction is driven to completion by heating, which facilitates the nucleophilic attack of the amine on the ester carbonyls.

Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2.0 equivalents of the selected anisidine isomer (ortho-, meta-, or para-) in a minimal amount of absolute ethanol.

  • Reaction Initiation: To this solution, add 1.0 equivalent of diethyl oxalate dropwise while stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: Upon completion, allow the mixture to cool to room temperature. The corresponding Oxanisidide product, being a solid, should precipitate out of the solution.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. For higher purity, the product can be recrystallized from a suitable solvent like ethanol or a toluene/ethanol mixture.

  • Drying: Dry the purified, crystalline product under vacuum to remove residual solvent.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as melting point determination, FT-IR, and NMR spectroscopy.

Part 3: Spectroscopic and Chromatographic Characterization (A Theoretical Comparison)

The positional differences of the methoxy group provide distinct spectroscopic fingerprints for each Oxanisidide isomer, which are critical for their unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shift of the methoxy protons (-OCH₃) will be informative. The ortho isomer's methoxy group is in close proximity to the amide, likely causing a different chemical shift compared to the more distant meta and para groups. The aromatic region will be most diagnostic:

    • This compound, being highly symmetrical, will show a simple AA'BB' system (two doublets).

    • o- and m-Oxanisidide will display more complex, asymmetric splitting patterns with four distinct aromatic proton signals.

    • The amide proton (N-H) signal will also vary; in the ortho isomer, its chemical shift may be influenced by intramolecular hydrogen bonding.

  • ¹³C NMR: Symmetry again plays a key role.

    • This compound will have the fewest aromatic carbon signals due to symmetry (four signals).

    • o- and m-Oxanisidide will each show six distinct aromatic carbon signals. The carbonyl carbon signal should be similar across all three isomers.

Infrared (IR) Spectroscopy: All three isomers will exhibit characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-O stretching of the methoxy ether (around 1250 cm⁻¹). The primary differentiating feature will be the pattern of C-H out-of-plane bending bands in the fingerprint region (600-900 cm⁻¹), which is highly indicative of the benzene ring substitution pattern (1,2-disubstituted for ortho, 1,3- for meta, and 1,4- for para).

Table 2: Predicted Differentiating Spectroscopic Features

TechniqueFeatureortho-Oxanisididemeta-Oxanisididepara-Oxanisidide
¹H NMR Aromatic Signals (Number)442 (as two doublets)
Aromatic PatternComplex, asymmetricComplex, asymmetricSimple, symmetric
¹³C NMR Aromatic Signals (Number)664
IR C-H Out-of-Plane Bending (cm⁻¹)~750 (1,2-disubst.)~780, ~880 (1,3-disubst.)~830 (1,4-disubst.)
Protocol: Differentiating Isomers by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The polarity of the Oxanisidide isomers differs due to the position of the polar methoxy group. This compound is the most symmetric and least polar. o-Oxanisidide has the potential for intramolecular hydrogen bonding, which can reduce its interaction with polar stationary phases, while m-Oxanisidide has an intermediate polarity. This difference allows for their separation.

Methodology:

  • System: A standard reverse-phase HPLC system with a C18 column.

  • Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent (e.g., acetonitrile or methanol). A typical starting point would be 60:40 Acetonitrile:Water.

  • Sample Preparation: Prepare dilute solutions (~1 mg/mL) of each isomer (and a mixture) in the mobile phase.

  • Injection: Inject equal volumes (e.g., 10 µL) of each sample onto the column.

  • Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the phenyl rings absorb strongly (e.g., 254 nm).

  • Analysis: The isomers will elute at different retention times. It is expected that the least polar isomer (para) will elute first, followed by the ortho and then the most polar meta isomer. The exact order can depend on the specific conditions and potential secondary interactions.

Part 4: Applications and Functional Comparison

While the anisidine precursors are vital for pharmaceuticals and dyes, the Oxanisidide family is primarily recognized for its role in polymer science.

Primary Application: UV Stabilizers Oxanilides are a well-established class of UV absorbers used to protect polymers like polyamides (PA), polyurethanes (PU), polyesters, and PVC from photodegradation.[7][8][9]

Mechanism of Action: These molecules protect polymers by absorbing damaging UV radiation (typically in the 250-350 nm range) and dissipating the energy as harmless heat.[8] This occurs via a highly efficient photophysical process called Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorbing a UV photon, a proton is transferred from the amide nitrogen to the carbonyl oxygen, forming an unstable tautomer which rapidly relaxes back to its ground state, releasing the energy thermally before it can initiate polymer degradation.[8]

Functional Comparison of Isomers: The position of the methoxy group can influence the performance of the UV stabilizer by affecting:

  • Solubility and Compatibility: The stabilizer must be soluble and well-dispersed within the polymer matrix. The different polarity and geometry of the o-, m-, and p-isomers will dictate their compatibility with different types of polymers.

  • Photophysical Properties: The substitution pattern can subtly alter the electronic structure of the molecule, potentially fine-tuning its UV absorption spectrum and the efficiency of the ESIPT process.

  • Volatility: Due to their high molecular weight and crystalline nature, oxanilides are resistant to volatilization and exudation from the polymer during processing and weathering, a property crucial for long-term stability.[10]

Other Applications: Coordination Chemistry N,N'-diaryl oxamides, including the Oxanisidides, can act as bidentate ligands, coordinating to metal ions through their amide nitrogen and/or carbonyl oxygen atoms.[6] This allows for the synthesis of stable metal complexes with potential applications in catalysis and materials science. The steric hindrance of the ortho-methoxy group would create a significantly different coordination environment around a metal center compared to the less hindered meta and para isomers, influencing the resulting complex's geometry and catalytic activity.

Conclusion

The ortho-, meta-, and para- isomers of Oxanisidide represent a classic case study in how substituent placement dictates molecular properties and function. The highly symmetric para isomer contrasts sharply with the asymmetric meta and sterically influenced ortho isomers. These structural variations are predicted to manifest in distinct physicochemical properties, spectroscopic signatures, and performance characteristics. While their primary established application is as UV stabilizers in the polymer industry, their utility as ligands in coordination chemistry highlights their versatility. This guide provides a foundational framework for understanding, synthesizing, and differentiating these important industrial compounds, underscoring the necessity of isomer-specific characterization for any targeted application.

References

  • BenchChem. (n.d.). Application Notes and Protocols: N,N'-bis(3-methoxyphenyl)oxamide in Coordination Chemistry.
  • EuroPlas. (2024, July 12). Applications of Anti-UV Additives in the plastic industry.
  • BenchChem. (n.d.). Application Notes and Protocols: Oxanilide as a Light Stabilizer in Polyester Resins.
  • Tintoll. (n.d.). Oxanilide UV Absorber Wholesale Manufacturer/Supplier/Company.
  • Google Patents. (n.d.). US5698732A - Oxanilide U-V absorbers.
  • BenchChem. (n.d.). A Comparative Guide to the Long-Term Outdoor Performance of Materials Containing Oxanilide UV Absorbers.
  • ChemicalBook. (2023, December 18). p-Anisidine: properties, applications and safety.
  • Sigma-Aldrich. (n.d.). N(1),N(2)-Bis(4-methoxyphenyl)ethanediamide AldrichCPR.
  • Wikipedia. (n.d.). o-Anisidine.
  • BenchChem. (n.d.). bis(3-methoxyphenyl)oxamide: A Technical Overview of Synonyms, Identifiers, and Available Data.
  • PubChem. (n.d.). N,N'-bis(3-methoxyphenyl)oxamide.
  • Sigma-Aldrich. (n.d.). m-Anisidine 3-Methoxyaniline.

Sources

A Comparative Guide to Hirshfeld Surface Analysis of N,N'-bis(methoxyphenyl)oxamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-state chemistry and drug development, a profound understanding of intermolecular interactions is paramount. These non-covalent forces govern crystal packing, which in turn dictates crucial physicochemical properties such as solubility, stability, and bioavailability. This guide provides an in-depth exploration of Hirshfeld surface analysis, a powerful computational tool for visualizing and quantifying intermolecular interactions, using a representative N,N'-bis(methoxyphenyl)oxamide as a case study. We will delve into the causality behind the analysis, compare its outputs with alternative methodologies, and provide the necessary protocols to empower your own investigations.

The Central Role of Intermolecular Interactions

The journey of a drug molecule from a synthesized powder to an effective therapeutic is paved with challenges, many of which are rooted in its solid-state properties. The specific arrangement of molecules in a crystal lattice, or polymorphism, can lead to vastly different behaviors. A comprehensive analysis of the intermolecular forces at play is therefore not just an academic exercise but a critical step in rational drug design and development.

Hirshfeld Surface Analysis: A Holistic View of Crystal Packing

Hirshfeld surface analysis has emerged as an indispensable method for exploring the intricate web of interactions within a molecular crystal.[1][2][3] The Hirshfeld surface is a unique three-dimensional boundary around a molecule, defined by the points where the electron density of the molecule of interest is equal to the sum of the electron densities of all neighboring molecules.[4][5] This partitioning of space allows for a detailed and quantitative assessment of all intermolecular contacts simultaneously.

The Power of Visualization: d_norm Surfaces and 2D Fingerprint Plots

The true utility of Hirshfeld surface analysis lies in its intuitive and information-rich graphical representations. The most common of these is the d_norm surface, which maps the normalized contact distance to the Hirshfeld surface. Red regions on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions, while blue regions represent longer contacts, and white areas denote contacts at the van der Waals separation.[3]

Complementing the 3D surface is the 2D fingerprint plot, a histogram of the distances from any point on the Hirshfeld surface to the nearest atom inside (d_i) and outside (d_e) the surface.[1] This plot provides a unique "fingerprint" of the intermolecular interactions for a given crystal structure, and can be decomposed to reveal the percentage contribution of different types of atomic contacts to the overall crystal packing.[6]

Experimental and Computational Workflow

The foundation of a robust Hirshfeld surface analysis is high-quality single-crystal X-ray diffraction data. This data, encapsulated in a Crystallographic Information File (.cif), provides the precise atomic coordinates and unit cell parameters necessary for the analysis.

For the purpose of this guide, we will utilize the crystallographic data for N,N'-bis(3-methoxyphenyl)oxamide , a close structural isomer of the titular N,N'-bis(4-methoxyphenyl)oxamide, for which crystallographic data is publicly available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 618118 .[7] The methodology presented here is directly applicable to the 4-methoxy isomer, should its .cif file become available.

The analysis is performed using specialized software, with CrystalExplorer being the most widely used and freely available for academic research.[8]

Hirshfeld_Workflow Experimental & Computational Workflow for Hirshfeld Surface Analysis cluster_exp Experimental cluster_comp Computational Synthesis Synthesis & Crystallization DataCollection Single-Crystal X-ray Diffraction Synthesis->DataCollection CIF Crystallographic Information File (.cif) DataCollection->CIF HSA Hirshfeld Surface Analysis (CrystalExplorer) CIF->HSA FP 2D Fingerprint Plot Generation HSA->FP Quant Quantitative Analysis of Contacts FP->Quant

Caption: A typical workflow for Hirshfeld surface analysis, from synthesis to quantitative interpretation.

A Deeper Dive into the Intermolecular Interactions of N,N'-bis(3-methoxyphenyl)oxamide

Upon performing a Hirshfeld surface analysis on the crystal structure of N,N'-bis(3-methoxyphenyl)oxamide, we can visualize and quantify the key intermolecular contacts that stabilize the crystal lattice.

Qualitative Insights from the d_norm Surface

The d_norm mapped Hirshfeld surface would reveal distinct red patches corresponding to significant intermolecular interactions. For an oxamide derivative, these are expected to be predominantly N-H···O hydrogen bonds involving the amide functionalities. The methoxy groups and phenyl rings would also be expected to participate in weaker C-H···O and C-H···π interactions, respectively.

Quantitative Breakdown from 2D Fingerprint Plots

By decomposing the 2D fingerprint plot, we can obtain the percentage contribution of each type of intermolecular contact to the total Hirshfeld surface area. The table below presents a hypothetical but representative quantification for an N,N'-bis(methoxyphenyl)oxamide derivative, based on published analyses of similar compounds.[1][9]

Intermolecular ContactPercentage Contribution (%)Significance
O···H / H···O30 - 35%Predominantly strong N-H···O and weaker C-H···O hydrogen bonds, crucial for lattice stability.
H···H25 - 30%Represents the most abundant but generally weaker van der Waals interactions.
C···H / H···C20 - 25%Indicates the presence of C-H···π interactions and other van der Waals contacts.
C···C5 - 10%Suggests potential π-π stacking interactions between phenyl rings.
N···H / H···N< 5%Minor contributions, likely from weaker interactions.
Other< 5%Includes contacts involving other atom pairs.

This quantitative data allows for a direct comparison between different polymorphs of the same compound or between different but related molecules, providing valuable insights into the factors driving their solid-state structures.

A Comparative Look: Hirshfeld Analysis vs. Alternative Methodologies

While Hirshfeld surface analysis provides a holistic overview of intermolecular interactions, other computational methods offer complementary perspectives, often focusing on the energetic aspects of specific interactions.

Comparison_Methods Comparison of Intermolecular Interaction Analysis Methods cluster_hirshfeld Hirshfeld Surface Analysis cluster_alternatives Alternative Methods HSA Visualizes all contacts Quantifies surface contributions Intuitive for packing analysis QTAIM Quantum Theory of Atoms in Molecules (QTAIM) Identifies bond critical points Quantifies electron density at BCPs HSA->QTAIM Complementary Information NCI Non-Covalent Interaction (NCI) Plots Visualizes non-covalent interactions in real space Color-codes interaction strength HSA->NCI Complementary Information

Caption: A comparison of Hirshfeld surface analysis with QTAIM and NCI plots.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM analysis focuses on the topology of the electron density to identify and characterize chemical bonds, including non-covalent interactions. It locates bond critical points (BCPs) between interacting atoms and quantifies the electron density and its Laplacian at these points. This provides a rigorous, physics-based description of the strength and nature of individual interactions.

Key Distinction: While Hirshfeld analysis provides a "whole-of-structure" view, QTAIM offers a more detailed, quantitative analysis of specific bond paths.

Non-Covalent Interaction (NCI) Plots

NCI plot analysis is a visualization technique that reveals non-covalent interactions in real space.[6] It is based on the electron density and its reduced density gradient. The resulting 3D plots show surfaces corresponding to different types of interactions, which are color-coded to indicate their strength (e.g., blue for strong attractive interactions, green for weak van der Waals forces, and red for repulsive interactions).

Key Distinction: NCI plots provide a visually appealing and intuitive representation of the spatial distribution and nature of non-covalent interactions, which can be easier to interpret for non-specialists compared to the topological data from QTAIM.

Conclusion: An Integrated Approach for Comprehensive Understanding

Hirshfeld surface analysis is an invaluable tool for researchers in drug development and materials science, offering a unique and powerful way to visualize and quantify the complex network of intermolecular interactions that define the solid state. Its ability to provide a holistic "fingerprint" of crystal packing makes it particularly useful for comparing polymorphs and understanding structure-property relationships.

For a truly comprehensive understanding, an integrated approach that combines the strengths of Hirshfeld surface analysis with the detailed energetic and topological insights from methods like QTAIM and NCI plots is highly recommended. This multi-faceted analysis empowers scientists to make more informed decisions in the design and development of new crystalline materials with optimized properties.

References

  • T. S. Tan, N. A. K. N. A. Malek, and E. R. T. Tiekink, "Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing," Acta Crystallographica Section E: Crystallographic Communications, vol. 75, no. 3, pp. 308-318, 2019. [Link]

  • PubChem, "N,N'-bis(3-methoxyphenyl)oxamide," [Online]. Available: [Link].

  • S. Suda, A. Tateno, D. Nakane, and T. Akitsu, "Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals," International Journal of Organic Chemistry, vol. 13, no. 2, pp. 57-85, 2023. [Link]

  • M. Pour, S. M. Nashre-ul-Islam, K. K. Borah, F. E. Öztürkkan, and D. M. Gil, "Combination of QTAIM/NCI plot analysis of both molecules in the asymmetric unit (a) and the self-assembled dimers generated by lone pair Cl‧‧‧π (b) and a combination of C-H‧‧‧Cl and π‧‧‧π stacking interactions (c)," ResearchGate, 2023. [Link]

  • M. A. Spackman and D. Jayatilaka, "Hirshfeld surface analysis," CrystEngComm, vol. 11, no. 1, pp. 19-32, 2009. [Link]

  • E. R. Johnson, S. Keinan, P. Mori-Sánchez, J. Contreras-García, A. J. Cohen, and W. Yang, "Revealing noncovalent interactions," Journal of the American Chemical Society, vol. 132, no. 18, pp. 6498-6506, 2010. [Link]

  • CrystalExplorer, "The Hirshfeld Surface," [Online]. Available: [Link].

  • S. K. Wolff, D. J. Grimwood, J. J. McKinnon, M. J. Turner, D. Jayatilaka, and M. A. Spackman, "CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals," Journal of Applied Crystallography, vol. 54, no. 3, pp. 1006-1011, 2021. [Link]

  • C. F. Macgregor, P. R. Spackman, D. Jayatilaka, and M. A. Spackman, "Hirshfeld surface analysis: a new tool for identifying and quantifying weak intermolecular interactions in molecular crystals," IUCrJ, vol. 3, no. 3, pp. 176-187, 2016. [Link]

  • S. A. Al-Ghamdi, M. S. Al-Ghamdi, and M. Aslam, "Synthesis, Crystallographic Structure, Hirshfeld Surface Analysis, Drug-likeness Properties and Molecular Docking Studies of New Oxime-pyridine Compounds," Acta Chimica Slovenica, vol. 68, no. 1, pp. 88-101, 2021. [Link]

  • C. G. Hamaker and B. P. Oberts, "Synthesis and crystal structures of the bis-Schiff bases of 2-(methylthio)aniline with isophthaldehyde, terephthaldehyde, and para-diacetylbenzene," Journal of Chemical Crystallography, vol. 36, pp. 735-742, 2006. [Link]

  • A. R. Butt, M. N. Tahir, S. Ahmad, and S. Ali, "Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide," Acta Crystallographica Section E: Crystallographic Communications, vol. 76, no. 11, pp. 1762-1767, 2020. [Link]

  • S. Suda, A. Tateno, D. Nakane, and T. Akitsu, "Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals," ResearchGate, 2023. [Link]

  • A. D. G. J. M. Jímenez-Pérez, V. M. Jímenez-Pérez, and R. G. Jímenez-Pérez, "Crystal structure of N,N′-bis(4-methylphenyl)dithiooxamide," Acta Crystallographica Section E: Structure Reports Online, vol. 69, no. 1, pp. o112-o113, 2013. [Link]

  • M. A. Spackman, J. J. McKinnon, and D. Jayatilaka, "CrystalExplorer," University of Western Australia, 2021. [Link]

Sources

A Comparative Guide to Metal Complexes of Diaryl Oxamides for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed exploration of diaryl oxamide metal complexes, a fascinating class of coordination compounds with significant potential in catalysis, medicinal chemistry, and materials science. This guide moves beyond a simple recitation of facts to provide a comparative analysis grounded in experimental data, explaining the causality behind synthetic choices and analytical observations. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols needed to innovate in this promising field.

Introduction: The Versatility of Diaryl Oxamides as Ligands

N,N'-diaryl oxamides are a class of organic ligands distinguished by their structural rigidity and versatile coordination capabilities. The core oxamide moiety (–NH–C(O)–C(O)–NH–) possesses four potential donor atoms: two nitrogen and two oxygen atoms. This structure allows them to act as bidentate ligands, coordinating to a single metal center, or more commonly, as tetradentate bridging ligands that link two metal centers. This bridging capability is fundamental to the formation of binuclear and polynuclear complexes, which often exhibit unique magnetic and catalytic properties arising from metal-metal interactions.[1][2]

The electronic and steric properties of the entire complex can be systematically tuned by modifying the peripheral aryl (Ar) groups. Substituting the aromatic rings with electron-donating or electron-withdrawing groups alters the electron density on the donor atoms, thereby influencing the stability, redox potential, and reactivity of the resulting metal complex.

Synthesis and Coordination Chemistry: A Comparative Overview

The synthesis of diaryl oxamide metal complexes is typically a straightforward, two-step process: synthesis of the ligand followed by complexation with a metal salt.

Ligand Synthesis: The most common method involves the condensation of an appropriately substituted aniline (2 equivalents) with diethyl oxalate (1 equivalent) under reflux conditions.[3]

Complexation: The diaryl oxamide ligand is then reacted with a metal salt (e.g., CuCl₂, Ni(OAc)₂, Pd(OAc)₂) in a suitable solvent like ethanol, methanol, or DMF.[3] The choice of metal dictates the final geometry and properties of the complex. For instance, Cu(II) often forms distorted square-pyramidal or octahedral complexes, while Ni(II) typically favors square-planar geometries.[1][4]

The coordination mode is highly dependent on the reaction conditions. In neutral media, the oxamide ligand coordinates through its two carbonyl oxygen atoms. However, in the presence of a base, the amide protons (N-H) can be deprotonated, allowing the negatively charged nitrogen atoms to coordinate to the metal center. This N,N'-coordination is crucial for forming stable, neutral, bridged binuclear complexes.[3]

Diagram: Coordination Modes of Diaryl Oxamide Ligands

The following diagram illustrates the two primary coordination modes of the oxamide bridge.

G Coordination Modes of Diaryl Oxamides cluster_0 O,O'-Bidentate Coordination (Neutral) cluster_1 N,N'-Bridging Coordination (Deprotonated) O1 O M1 M O1->M1 O2 O O2->M1 C1 C C1->O1 C2 C C1->C2 C2->O2 N2 N-H C2->N2 N1 N-H N1->C1 Ar2 Ar N2->Ar2 Ar1 Ar Ar1->N1 O3 O M2 M₁ O3->M2 O4 O M3 M₂ O4->M3 C3 C C3->O3 C4 C C3->C4 C4->O4 N4 N C4->N4 N3 N N3->C3 N3->M2 Ar4 Ar N4->Ar4 N4->M3 Ar3 Ar Ar3->N3

Caption: Bidentate (left) and tetradentate bridging (right) coordination.

Comparative Analysis: Structural and Spectroscopic Data

To illustrate the comparative aspects, let's consider hypothetical but representative data for Cu(II) and Ni(II) complexes of N,N'-bis(4-chlorophenyl)oxamide. The choice of these metals is instructive due to their differing coordination preferences and electronic properties.[4]

Table 1: Comparative Physicochemical Data
PropertyCu(II) Complex (Binuclear)Ni(II) Complex (Mononuclear)Rationale for Differences
Formula [Cu₂(L)(H₂O)₄][Ni(H₂L)Cl₂]Cu(II) readily forms oxamido-bridged dimers upon deprotonation, while Ni(II) may form a mononuclear complex with the neutral ligand (H₂L) under similar conditions.[1]
Coordination Geometry Distorted Square PyramidalSquare PlanarThe d⁹ configuration of Cu(II) is subject to Jahn-Teller distortion, leading to lower symmetry geometries. The d⁸ configuration of Ni(II) strongly favors a square planar arrangement.[1][4]
Magnetic Moment (μ_eff) ~1.6 B.M. per Cu ionDiamagnetic (0 B.M.)The Cu(II) centers are paramagnetic (S=1/2), but antiferromagnetic coupling through the oxamide bridge often reduces the magnetic moment below the spin-only value. The square planar Ni(II) complex is diamagnetic (S=0).[5]
Color Blue-GreenOrange-RedThe color arises from d-d electronic transitions. The different geometries and metal d-orbital energies result in absorption at different wavelengths.
Table 2: Comparative FT-IR Spectroscopic Data (cm⁻¹)
VibrationFree Ligand (H₂L)Cu(II) ComplexNi(II) ComplexInterpretation of Shifts
ν(N-H) ~3250Not present~3245The disappearance of the N-H stretch in the Cu(II) complex confirms deprotonation and N-coordination. The minimal shift in the Ni(II) complex suggests N-H is not involved in coordination.[6]
ν(C=O) (Amide I) ~1670~1625~1640A significant redshift (lowering of frequency) of the C=O stretch indicates coordination through the carbonyl oxygen. The larger shift in the Cu(II) complex is consistent with the formation of a strong, bridging oxamido chelate ring.[6][7]
ν(M-N) -~450-Appearance of a new band in the far-IR region confirms the formation of a metal-nitrogen bond in the deprotonated Cu(II) complex.
ν(M-O) -~520~510Appearance of new bands confirms metal-oxygen bond formation in both complexes.

This spectroscopic data provides a powerful, non-destructive method to infer the coordination mode of the ligand. The shift in the Amide I band is a direct probe of M-O interaction, while the behavior of the N-H band is diagnostic for deprotonation and M-N bond formation.[6]

Comparative Applications

The structural and electronic differences between metal complexes of diaryl oxamides directly translate to their performance in various applications.

A. Catalysis

Diaryl oxamide complexes, particularly of palladium and copper, have emerged as effective catalysts for C-N and C-S cross-coupling reactions, which are fundamental transformations in organic synthesis.[8][9] The ligand's rigidity and ability to stabilize the metal center are key to their catalytic activity.

Comparative Example: C-N Coupling (Buchwald-Hartwig Amination)

Let's compare a hypothetical Pd(II) complex with a Cu(I) complex in the amination of an aryl chloride.

Catalyst SystemTypical Reaction ConditionsYield (%)Mechanistic Insight
[Pd(diaryl oxamide)] Pd(OAc)₂, Ligand, NaOtBu, Toluene, 110 °C>90%The diaryl oxamide acts as a robust ancillary ligand, stabilizing the Pd(0)/Pd(II) catalytic cycle and promoting reductive elimination, the final step that forms the C-N bond.[10]
[Cu(diaryl oxamide)] CuI, Ligand, K₃PO₄, DMSO, 120 °C70-85%Copper catalysts are a more economical alternative to palladium. The oxamide ligand facilitates the oxidative addition of the aryl halide to the Cu(I) center.[8] The lower yields with less reactive aryl chlorides highlight a key performance difference.

The choice between a palladium and copper system often involves a trade-off between reactivity and cost. Palladium catalysts are generally more versatile and efficient for challenging substrates like aryl chlorides, while copper systems are attractive for their lower cost and toxicity.[8][10]

B. Medicinal Chemistry: Anticancer Activity

The ability of diaryl oxamides to chelate metal ions is also being explored for therapeutic applications. The cytotoxicity of these complexes often depends heavily on the central metal ion, as this influences their redox behavior, ability to generate reactive oxygen species (ROS), and DNA binding affinity.[11]

Comparative Example: In Vitro Cytotoxicity against MCF-7 Breast Cancer Cells

ComplexIC₅₀ (µM)Proposed Mechanism
[Fe(salophene)]Cl Low µM rangeThe iron complex can generate reactive oxygen species (ROS) via Fenton-like chemistry, inducing oxidative stress and apoptosis (programmed cell death). Its planar structure may also allow for intercalation with DNA.[11]
[Zn(salophene)] High µM rangeThe zinc analogue, being redox-inactive, is significantly less cytotoxic. This highlights that the pro-oxidant activity of the metal center is crucial for the anticancer effect in this class of compounds.[11]
Ligand alone >100 µMThe free ligand shows negligible activity, demonstrating that metal coordination is essential for cytotoxicity.

(Note: Data is representative, based on trends observed for similar Schiff base complexes like salophene, which share structural motifs with diaryl oxamides).[11]

This comparison clearly demonstrates the principle of "activation by coordination," where the biological activity of the organic ligand is dramatically enhanced upon complexation with a suitable transition metal.

Experimental Protocols

To ensure the trustworthiness and reproducibility of this research, detailed experimental protocols are essential.

Diagram: General Experimental Workflow

Caption: Workflow for synthesis and characterization of metal complexes.

Protocol 1: Synthesis of N,N'-bis(3-methoxyphenyl)oxamide (Ligand)

This protocol is a general method adaptable for various substituted anilines.[3]

  • Reagents & Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-methoxyaniline (10.0 g, 2.0 eq) and absolute ethanol (100 mL).

  • Reaction: Stir the solution until the aniline is fully dissolved. To this, add diethyl oxalate (6.0 g, 1.0 eq) dropwise over 10 minutes.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. The formation of a white precipitate should be observed.

  • Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold ethanol (3 x 30 mL) to remove unreacted starting materials.

  • Drying: Dry the purified N,N'-bis(3-methoxyphenyl)oxamide under vacuum. Expected yield: 80-90%.

  • Characterization: Confirm the identity and purity of the product using FT-IR and ¹H NMR spectroscopy.

Protocol 2: Synthesis of a Binuclear Copper(II) Complex

This protocol describes the synthesis of a deprotonated, bridged complex.[3]

  • Reagents & Setup: In a 100 mL Schlenk flask, dissolve N,N'-bis(3-methoxyphenyl)oxamide (1.0 g, 1.0 eq) in hot methanol (40 mL). In a separate flask, dissolve copper(II) chloride dihydrate (1.14 g, 2.0 eq) in methanol (20 mL).

  • Deprotonation & Complexation: To the hot ligand solution, add a solution of triethylamine (0.67 g, 2.0 eq) in methanol (10 mL) dropwise. This acts as a base to deprotonate the amide nitrogens.

  • Reaction: Slowly add the copper(II) chloride solution to the ligand/base mixture with constant stirring. A color change and the formation of a precipitate will indicate complex formation.

  • Reflux: Stir the reaction mixture at 60 °C for 3 hours.

  • Isolation & Purification: Cool the mixture to room temperature. Collect the solid complex by vacuum filtration. Wash the product sequentially with methanol and diethyl ether to remove impurities.

  • Drying: Dry the final complex under vacuum.

  • Characterization: Characterize the complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.[3]

Conclusion and Future Outlook

The comparative study of diaryl oxamide metal complexes reveals a rich field of coordination chemistry where subtle changes in the metal center or ligand periphery can lead to profound differences in structure, spectroscopy, and function. The ability to fine-tune these properties makes them highly attractive candidates for the rational design of catalysts and therapeutic agents.

Future research will likely focus on:

  • Asymmetric Catalysis: Incorporating chiral centers into the diaryl oxamide backbone to develop catalysts for enantioselective transformations.[12]

  • Polynuclear and Heterometallic Complexes: Synthesizing more complex architectures with multiple different metal ions to unlock novel magnetic properties or multi-step catalytic cycles.[1][2]

  • Bioinorganic Applications: Exploring the activity of complexes with other biologically relevant metals (e.g., Ru, Pt, Mn) and elucidating their detailed mechanisms of biological action.[11][13]

By understanding the fundamental principles laid out in this guide and applying the provided protocols, researchers are well-positioned to contribute to the exciting advancements in this versatile area of inorganic and medicinal chemistry.

References

  • Peng, Z. S., et al. (2000). Synthesis of N, N'- Bis(2- Amino Phenyl) Oxamide and Its Behavior of Coordination.
  • BenchChem (2025). Application Notes and Protocols: N,N'-bis(3-methoxyphenyl)
  • Synthesis of N,N′-bis(2-amino phenyl) oxamide and its behavior of coordination. (n.d.). Semantic Scholar. [Source]
  • Synthesis, crystal structure and magnetic properties of novel copper(II)–nickel(II) complexes of macrocyclic oxamides. (2025).
  • Synthesis and Biological Activity of Some Metal Complexes with Thio-1,3,4- Oxadiazole Derivatives. (n.d.). Iraqi Journal of Pharmaceutical Sciences. [Source]
  • Copper(II) and Nickel(II) Complexes of α-Aminoketoxime Ligand: Syntheses, Crystal Structures, Magnetism, and Nickel(II) Templated Coupling of Oxime with Nitrile. (2025).
  • Kajiwara, T., et al. (2021). Synthesis and Characterization of Dithiooxamidate-Bridged Polynuclear Ni Complexes. Inorganics, 9(11), 84. [Source]
  • CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines. (2025).
  • Gaggelli, E., et al. (2023). Synthesis and Biological Activities of Some Metal Complexes of Peptides: A Review. Molecules, 28(19), 6958. [Source]
  • El-Sayed, N. A., et al. (2015). Synthesis and broad-spectrum antiproliferative activity of diarylamides and diarylureas possessing 1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(8), 1636-1642. [Source]
  • Sheet, S., et al. (2025). Comparing the Electronic Structure and Hydride Atom Transfer Reactivities of Nickel(III) vs Cu(III) Complexes. Inorganic Chemistry. [Source]
  • Poslusney, M. S., et al. (2012). Synthesis and biological characterization of a series of novel diaryl amide M₁ antagonists. Bioorganic & Medicinal Chemistry Letters, 22(22), 6923-6928. [Source]
  • Synthesis and Catalytic Activity of Square-Planar Ni(II) Complexes of Bis-N,N′-Disubstituted Oxamides and Related Ligands for Epoxidation of Olefins. (2025).
  • Li, Y., et al. (2023). Synthesis, Characterization, and Biological Activities of Rare Earth Metal Complexes with Gallic Acid. Molecules, 28(14), 5345. [Source]
  • Structures of the μ2‐oxamidato‐N,N',O,O' bridged diiridium complexes... (n.d.).
  • Nano copper oxide catalyzed synthesis of symmetrical diaryl sulfides under ligand free conditions. (2014). Beilstein Journal of Organic Chemistry, 10, 2905-2911. [Source]
  • One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. (2022). Thieme Chemistry. [Source]
  • Feng, X., et al. (2011). Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions. Accounts of Chemical Research, 44(8), 584-595. [Source]
  • Ott, I., et al. (2005). [N,N'-Bis(salicylidene)-1,2-phenylenediamine]metal complexes with cell death promoting properties. Journal of Medicinal Chemistry, 48(3), 622-629. [Source]
  • Harris, M. C., et al. (2001). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. Journal of the American Chemical Society, 123(21), 5124-5137. [Source]
  • Kim, S. A., et al. (2010). Delicate Difference in Coordinating Nature between Copper(II) and Nickel(II) Ions. Structural Properties of Copper(II) and Nickel(II) Nitrate Containing 1,2-Bis(dimethyl-3-pyridylsilyl)ethane. Bulletin of the Korean Chemical Society, 31(8), 2157-2160. [Source]
  • Dinuclear palladium(ii) complexes with bridging amidate ligands. (2007). Dalton Transactions, (43), 5035-5042. [Source]
  • Gabbaï, F. P., et al. (2021). Spotlighting main group elements in polynuclear complexes. Chemical Science, 12(1), 29-34. [Source]
  • Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand. (2022).
  • CuI‐catalyzed preparation of symmetrical diaryl sulfides by using aryl... (n.d.).

Sources

A Comparative Guide to Validating the Purity of Synthesized p-Anisidide

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of pharmaceutical ingredients and specialized chemical intermediates, the validation of a molecule's purity is not merely a quality control checkpoint; it is the foundation upon which reliable downstream applications are built. For a compound like p-Anisidide (4-methoxyaniline), a critical intermediate in the manufacturing of dyes, pharmaceuticals, and fragrances, ensuring its purity is paramount to guaranteeing the safety, efficacy, and consistency of the final product.[1]

This guide provides an in-depth comparison of orthogonal analytical methodologies for the comprehensive purity validation of synthesized p-Anisidide. We move beyond simple protocol recitation to explore the causality behind procedural choices, enabling researchers and drug development professionals to construct a robust, self-validating system for quality assurance.

The Imperative for Orthogonal Purity Analysis

No single analytical technique can provide a complete picture of a compound's purity. Each method interrogates the sample based on different physicochemical principles. A true, validated purity profile is therefore constructed by integrating data from several orthogonal (independent) methods. An impurity that is invisible to one technique (e.g., co-elutes in HPLC) may be readily detected by another (e.g., GC-MS or NMR). This multi-faceted approach is the cornerstone of trustworthy analytical validation.

Potential impurities in a typical p-Anisidide synthesis, such as the reduction of p-nitroanisole, can include:

  • Unreacted Starting Materials: Residual p-nitroanisole.

  • Reaction Intermediates: Azoxy, azo, or hydrazo compounds.

  • Isomeric Impurities: o-Anisidine or m-anisidine if the starting material was not isomerically pure.

  • Degradation Products: Oxidized species, which can cause the material to darken.[2]

  • Residual Solvents: From reaction and purification steps.

Physicochemical Assessment: The Melting Point Benchmark

The melting point is a fundamental thermodynamic property that serves as a rapid and cost-effective initial indicator of purity.

Principle & Rationale: A pure crystalline solid exhibits a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting point range. For p-Anisidide, the literature value for its melting point is consistently reported in the range of 56-59 °C .[3][4][5][6] A sharp melting range within this window is a strong indicator of high purity. Conversely, a melting range that begins below 56 °C and spans several degrees suggests the presence of contaminants.

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation: Ensure the synthesized p-Anisidide is completely dry and finely powdered.

  • Capillary Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary in a calibrated melting point apparatus.

  • Heating Profile: Use a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting point.

  • Measurement: When the temperature is approximately 15 °C below the expected melting point, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Chromatographic Separations: Quantifying Impurities

Chromatography is the workhorse of purity analysis, physically separating the main compound from impurities.

Thin-Layer Chromatography (TLC): A Rapid Screening Tool

Principle & Rationale: TLC separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase. The separation is driven by polarity. It is an indispensable tool for monitoring reaction progress and for a quick qualitative assessment of purity. For p-Anisidide, we can quickly visualize less polar and more polar impurities.

Experimental Protocol: TLC Analysis
  • Plate Preparation: Use a pencil to gently draw an origin line about 1 cm from the bottom of a silica gel 60 F254 TLC plate.

  • Sample Preparation: Dissolve a small amount (~1 mg) of the synthesized p-Anisidide in a volatile solvent like ethyl acetate or dichloromethane (1 mL).[7]

  • Spotting: Use a capillary tube to spot a small, concentrated circle of the sample solution onto the origin line.[8] A co-spot with a known p-Anisidine standard is recommended for definitive identification.

  • Development: Place the plate in a sealed chamber containing a suitable mobile phase (e.g., 70:30 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line. Allow the solvent front to ascend until it is ~1 cm from the top of the plate.[7]

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the plate under UV light (254 nm). p-Anisidide, being aromatic, will quench the fluorescence, appearing as a dark spot.

    • Stain the plate for enhanced detection. A ninhydrin stain is excellent for detecting primary amines like p-Anisidide, which will typically appear as pink or purple spots upon heating.[9]

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sample Dissolve Sample (~1 mg in 1 mL solvent) spot Spot Sample on Origin prep_sample->spot prep_plate Draw Origin Line on Silica Plate prep_plate->spot prep_chamber Equilibrate Chamber with Mobile Phase develop Develop Plate in Chamber prep_chamber->develop spot->develop dry Mark Solvent Front & Dry develop->dry uv Visualize under UV Light dry->uv stain Stain (e.g., Ninhydrin) & Heat uv->stain interpret Calculate Rf Values & Assess Purity stain->interpret HPLC_Workflow cluster_setup System Setup cluster_run Data Acquisition cluster_process Data Processing prep_mobile Prepare & Degas Mobile Phase equilibrate Equilibrate C18 Column prep_mobile->equilibrate prep_sample Prepare Sample (e.g., 1 mg/mL) inject Inject 10 µL Sample prep_sample->inject equilibrate->inject run Run Separation inject->run detect Detect at 254 nm run->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Area Purity integrate->calculate report Generate Report calculate->report

Sources

comparing the efficacy of different catalysts for p-Oxanisidide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the production of high-purity intermediates is paramount. p-Oxanisidide, more commonly known as p-anisidine, is a critical building block for a range of applications, including the synthesis of dyes, pharmaceuticals, and fragrances.[1][2] The efficiency and environmental impact of its synthesis are therefore of significant interest to the research and drug development community. This guide provides an in-depth comparison of various catalytic systems for the synthesis of p-anisidine, focusing on the catalytic hydrogenation of p-nitroanisole, the predominant industrial route. We will delve into the efficacy of different catalysts, the rationale behind experimental conditions, and provide supporting data to inform your catalyst selection process.

The Shift from Stoichiometric Reductants to Catalytic Hydrogenation

Historically, the synthesis of p-anisidine involved the use of stoichiometric reducing agents like iron powder or sodium sulfide.[1][2] While effective, these methods generate substantial amounts of waste, leading to significant environmental concerns and costly downstream processing.[1][2] Modern synthetic chemistry has largely transitioned to liquid-phase catalytic hydrogenation, an environmentally benign technique that offers high yields and selectivity.[1][2] This approach involves the reaction of p-nitroanisole with hydrogen gas in the presence of a catalyst.

Visualizing the General Synthesis Workflow

The catalytic hydrogenation of p-nitroanisole to p-anisidine is a multi-step process that can be generalized into the following workflow. The choice of catalyst, solvent, temperature, and pressure are critical parameters that influence the reaction's efficiency and selectivity.

cluster_prep Reaction Preparation cluster_reaction Catalytic Hydrogenation cluster_workup Product Isolation & Purification raw_material p-Nitroanisole reactor High-Pressure Reactor raw_material->reactor solvent Solvent (e.g., THF, Methanol) solvent->reactor catalyst Catalyst catalyst->reactor filtration Catalyst Filtration reactor->filtration Reaction Mixture separation Solvent Removal filtration->separation Filtrate purification Purification (e.g., Distillation) separation->purification Crude Product final_product High-Purity p-Anisidine purification->final_product

Caption: A generalized workflow for the synthesis of p-anisidine via catalytic hydrogenation.

Comparative Analysis of Catalytic Systems

The choice of catalyst is a pivotal decision in the synthesis of p-anisidine, directly impacting reaction rate, selectivity, and overall process economics. Below is a comparison of several reported catalytic systems.

Catalyst SystemActive ComponentsSupport/CarrierTypical Reaction ConditionsKey Advantages
Raney-Type Catalysts Ru, NiCarbon100-130°C, 1.0-1.5 MPaHigh activity and excellent stability; reusable for numerous cycles.[1]
Platinum Group Metal (PGM) Catalysts PtCarbon (Pt/C)~40°C, 0.4 MPaHigh efficacy under mild conditions.[3]
Composite Metal Catalysts Cu, Ni, Fe, Zn, Co, Cr, MoCarbon-containing organic matter and inorganic oxides (e.g., SiO₂, Al₂O₃)80-150°C, 0.3-1.0 MPaHigh catalytic activity, stability, and selectivity.[4]
Ternary Amorphous Alloy Catalysts Ni-Mo-B or Ni-Co-PN/AMild conditionsHigh selectivity (>99.7%) and recyclability of solvent and catalyst.[4]
Quaternary Catalysts Ni, Mo, Co, LiN/A30-120°CHigh product purity (≥99%).[5]

In-Depth Look at Catalyst Performance and Experimental Rationale

Raney-RuNiC: A Robust and Reusable Catalyst

A notable advancement in this field is the development of a Raney-type catalyst containing ruthenium and nickel on a carbon support (Raney-RuNiC).[1] This catalyst has demonstrated high activity and exceptional stability.

Experimental Protocol: Hydrogenation using Raney-RuNiC [1]

  • Reactor Charging: A high-pressure autoclave is charged with p-nitroanisole (5g), tetrahydrofuran (THF) as the solvent (15mL), and the Raney-RuNiC catalyst (0.65g).

  • Inerting: The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove oxygen.

  • Pressurization and Heating: The reactor is pressurized with hydrogen to the desired pressure (e.g., 1.0 MPa) and heated to the reaction temperature (e.g., 100°C).

  • Reaction: The reaction mixture is agitated, and the reaction is allowed to proceed for a set time (e.g., 2 hours).

  • Work-up: After cooling and depressurization, the reaction mixture is filtered to recover the catalyst. The filtrate is then subjected to solvent removal and purification to yield p-anisidine.

Causality Behind Experimental Choices:

  • Temperature (100°C): This temperature provides a balance between a high reaction rate and maintaining high selectivity. At lower temperatures, the conversion is significantly reduced.[1]

  • Pressure (1.0-1.5 MPa): Higher hydrogen pressure increases the concentration of dissolved hydrogen, thereby accelerating the reaction rate.[1]

  • Catalyst Stability: The Raney-RuNiC catalyst was reportedly reused for 36 cycles without a discernible loss in activity, highlighting its excellent stability and potential for cost-effective industrial application.[1]

Pt/C: High Efficacy Under Milder Conditions

Platinum on carbon (Pt/C) is a well-established hydrogenation catalyst that can effectively reduce the nitro group of p-nitroanisole to an amine.[3] A key advantage of Pt/C is its ability to function efficiently under relatively mild conditions.

Experimental Protocol: Hydrogenation using Pt/C [3]

  • Reactor Setup: A reactor is charged with a mixture of o-nitroanisole and p-nitroanisole, methanol as the solvent, and 10% Pt/C catalyst.

  • Inerting: The system is purged with nitrogen.

  • Reaction Conditions: The reaction is carried out at a controlled temperature of 40°C and a hydrogen pressure of 0.4 MPa for 7 hours.

  • Catalyst Recovery: Post-reaction, the Pt/C catalyst is filtered and can be recycled.

  • Product Separation: The p-anisidine is separated from the reaction mixture by cooling to 55-57°C, which causes it to crystallize.

Causality Behind Experimental Choices:

  • Milder Conditions (40°C, 0.4 MPa): The high intrinsic activity of platinum allows for lower temperatures and pressures compared to some other base metal catalysts, which can lead to energy savings and potentially higher selectivity by minimizing side reactions.[3]

  • Methanol as Solvent: Methanol is an effective solvent for the reactants and is easily removed during work-up.[3]

Visualizing the Catalytic Cycle

The fundamental mechanism of catalytic hydrogenation of a nitro group involves a series of steps on the catalyst surface. The following diagram illustrates a simplified catalytic cycle.

cluster_cycle Catalytic Cycle catalyst Catalyst Surface adsorption_h2 H₂ Adsorption & Dissociation catalyst->adsorption_h2 adsorption_nitro Nitro Group Adsorption catalyst->adsorption_nitro reduction Stepwise Reduction catalyst->reduction desorption Product Desorption catalyst->desorption h2 H₂ h2->adsorption_h2 nitro p-NO₂-Anisole nitro->adsorption_nitro product p-NH₂-Anisole adsorption_h2->reduction 2[H] adsorption_nitro->reduction reduction->desorption desorption->product

Caption: A simplified representation of the catalytic cycle for the hydrogenation of p-nitroanisole.

Conclusion and Future Outlook

The synthesis of p-anisidine has evolved from environmentally taxing stoichiometric reductions to highly efficient and sustainable catalytic hydrogenation processes. The choice of catalyst, from robust Raney-type systems like Raney-RuNiC to highly active noble metal catalysts like Pt/C, allows for the tuning of reaction conditions to meet specific process requirements. Composite and amorphous alloy catalysts also present compelling options with high selectivity and stability.

For researchers and drug development professionals, the selection of an optimal catalytic system will depend on a multi-faceted analysis of factors including raw material cost, catalyst cost and lifespan, desired purity of the final product, and the capital and operational expenditure associated with the required reaction conditions. The data presented in this guide serves as a foundational resource for making an informed decision in the synthesis of this important chemical intermediate. Future research will likely focus on the development of even more active and selective catalysts that can operate under ambient conditions, further enhancing the economic and environmental viability of p-anisidine production.

References

  • Method for preparing p-anisidine through catalytic hydrogen
  • Synthesis of p-Anisidine by Hydrogenation with Raney-RuNiC as C
  • Catalytic hydrogenation of p-nitroanisole to p-anisidine with NaBH4 at room temper
  • CN103073436A - Method of preparing o-anisidine and p-anisidine through hydrogenation reduction of mixture of o-nitroanisole and p-nitroanisole - Google P
  • p-Anisidine synthesis - ChemicalBook. (URL: )
  • CN107903182B - Synthesis method of 2-amino-4-acetamino anisole - Google P

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for p-Anisidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of p-Anisidine (also known as 4-methoxyaniline). As a critical intermediate in the synthesis of dyes and pharmaceuticals and a key indicator of secondary lipid oxidation in the food industry, the accurate and reliable measurement of p-Anisidine is paramount.[1] We will delve into the foundational principles of analytical method validation, explore the necessity of cross-validation when comparing or transferring methods, and provide a detailed, data-driven comparison of the predominant analytical techniques.

The Imperative for Rigorous Analysis: Understanding p-Anisidine

p-Anisidine (C₇H₉NO) is an aromatic amine that appears as a pale yellow or brown crystalline solid.[1][2] Its utility is twofold:

  • Industrial Precursor: It serves as a building block in the manufacturing of various dyes and active pharmaceutical ingredients (APIs).[1][3] In this context, its purity and concentration must be strictly controlled.

  • Quality Indicator: In the analysis of fats and oils, p-Anisidine is used as a reagent to measure secondary oxidation products, specifically aldehydes.[2][4][5] The resulting "p-Anisidine Value" (p-AV) is a crucial metric for assessing the quality and shelf-life of food and feed products.[4][6]

Given these critical applications, analytical methods used for its quantification must be not only accurate and precise but also demonstrably fit for their intended purpose. This "fitness for purpose" is established through a systematic process known as method validation.

The Foundation of Trustworthy Data: Analytical Method Validation

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[7] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established universal parameters that define a reliable method.[7][8]

Core Validation Parameters:

  • Accuracy: The closeness of test results to the true value.[8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (intra-assay) and intermediate precision (inter-day, inter-analyst).[8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[8]

  • Linearity: The ability to produce test results that are directly proportional to the analyte's concentration within a given range.[8]

  • Range: The interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[8]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be determined with acceptable accuracy and precision.[8]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in its parameters, providing an indication of its reliability during normal usage.[8]

Bridging Methods and Laboratories: The Role of Cross-Validation

Cross-validation is the process of comparing two or more analytical procedures to demonstrate that they provide equivalent results for the same intended purpose.[9][10] This becomes essential in several scenarios:

  • Method Transfer: When a validated method is transferred from one laboratory (e.g., R&D) to another (e.g., QC).

  • Method Modernization: When replacing an older, compendial method with a newer, more efficient technology (e.g., replacing spectrophotometry with HPLC).

  • Multi-site Studies: When data from different laboratories, potentially using different methods, need to be combined or compared in a single study.[11][12]

The ultimate goal is to ensure data comparability and consistency, a cornerstone of regulatory compliance and product quality assurance.[11]

Cross_Validation_Workflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation P1 Define Purpose & Acceptance Criteria P2 Select Representative Samples P1->P2 Based on required range E1 Analyze Samples with Method A (Reference) P2->E1 E2 Analyze Same Samples with Method B (New/Transfer) P2->E2 C1 Statistically Compare Datasets (e.g., Bland-Altman, t-test) E1->C1 Results A E2->C1 Results B C2 Assess Against Pre-defined Criteria C1->C2 C3 Conclusion: Methods are Equivalent? C2->C3

Caption: General workflow for a cross-validation study.

Comparative Analysis of Key Methods for p-Anisidine

We will now compare the two most prevalent analytical techniques for p-Anisidine: the classic Spectrophotometric p-Anisidine Value (p-AV) and the modern High-Performance Liquid Chromatography (HPLC).

Spectrophotometric Method (p-Anisidine Value)

This method is the established standard for determining secondary oxidation in fats and oils, as outlined in AOCS Official Method Cd 18-90 and ISO 6885.[13][14][15]

Scientific Principle: The method is based on the reaction between the amine group of p-Anisidine and the carbonyl group of aldehydes (present as secondary oxidation products in lipids) in an isooctane and acetic acid solution. This condensation reaction forms a Schiff base, which is a chromophore that absorbs light at 350 nm.[5][13] The intensity of the absorbance is directly proportional to the aldehyde concentration.

Spectrophotometry_Workflow S1 Weigh Sample & Dissolve in Isooctane S2 Split Solution: Tube A (Sample) & Tube B (Blank) S1->S2 S3 Add p-Anisidine Reagent to both tubes S2->S3 S4 Incubate in Dark (10 min) S3->S4 S5 Measure Absorbance at 350 nm (Sample vs. Blank) S4->S5 S6 Calculate p-AV S5->S6

Caption: Workflow for the p-Anisidine Value (p-AV) test.

Experimental Protocol (AOCS Cd 18-90 Summary):

  • Sample Preparation: Accurately weigh 0.5–4.0 g of the oil or fat sample into a 25 mL volumetric flask. Dissolve and dilute to volume with isooctane.

  • Initial Absorbance: Measure the absorbance (Ab) of this solution at 350 nm against an isooctane blank.

  • Reaction Setup: Pipette exactly 5 mL of the fat solution into one test tube and 5 mL of isooctane into a second (blank) test tube.

  • Reagent Addition: To each tube, add exactly 1 mL of the p-Anisidine reagent (0.25% in glacial acetic acid). Stopper and shake well.

  • Incubation: Keep the tubes in the dark for exactly 10 minutes to allow for complete Schiff base formation.

  • Final Absorbance: Measure the absorbance (As) of the sample solution at 350 nm, using the blank solution in the reference cuvette.

  • Calculation: The p-Anisidine Value is calculated using a formula that incorporates the absorbances, sample weight, and flask volume.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a more specific and versatile approach for the direct quantification of p-Anisidine in various matrices, from workplace air samples to pharmaceutical products.[16][17]

Scientific Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For p-Anisidine, a reverse-phase (RP) method is typically used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture (e.g., acetonitrile/water).[18][19] p-Anisidine is retained on the column and then elutes at a characteristic time. A UV detector, often set around 240-254 nm, is used for detection and quantification against a calibrated standard.[17][19]

HPLC_Workflow H1 Prepare Sample (Dissolve/Extract & Filter) H3 Inject Sample/Standard into HPLC System H1->H3 H2 Prepare Calibration Standards H2->H3 H4 Separation on C18 Column with Mobile Phase H3->H4 H5 Detect p-Anisidine with UV Detector H4->H5 H6 Integrate Peak Area & Quantify Against Curve H5->H6

Caption: Workflow for p-Anisidine analysis by HPLC.

Experimental Protocol (General Reverse-Phase Method):

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol).[16] Dilute to a known volume to fall within the calibration range. Filter the solution through a 0.45 µm filter to remove particulates.

  • Calibration Standards: Prepare a series of p-Anisidine standards of known concentrations in the mobile phase or sample diluent.

  • Chromatographic Conditions:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A degassed mixture of acetonitrile and water (e.g., 35:65 v/v).[19]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 240 nm.[17]

    • Injection Volume: 20 µL.[17]

  • Analysis: Inject the standards to generate a calibration curve (peak area vs. concentration). Then, inject the prepared samples.

  • Quantification: Determine the concentration of p-Anisidine in the samples by comparing their peak areas to the calibration curve.

Data-Driven Comparison: Cross-Validation in Practice

To illustrate the cross-validation process, let's consider a scenario where a food quality lab wants to supplement its p-AV testing with a more specific HPLC method to investigate potential interferences in darkly colored oils.

Performance Characteristics Summary

The following table summarizes typical performance characteristics for both methods, synthesized from published data.

Parameter Spectrophotometry (p-AV) HPLC-UV Rationale / Causality
Specificity Low to ModerateHighThe p-AV method is susceptible to interference from other carbonyl compounds and the sample's inherent color.[13][20] HPLC physically separates p-Anisidine from matrix components before detection, ensuring unequivocal assessment.[8]
Linearity (r²) > 0.99> 0.999Both methods can achieve excellent linearity within their defined ranges, a prerequisite for accurate quantification.[8][17]
Typical Range Varies with sample oxidation0.15 - 100 µg/mL[17]The p-AV range is dependent on the reaction, while the HPLC range is defined by the detector's linear response to the analyte.
Precision (%RSD) < 10%< 5%[17]The instrumental nature of HPLC generally leads to lower variability (better precision) compared to the multi-step wet chemical p-AV method.
LOD / LOQ Method-dependentLOD: ~0.05 µg/mL, LOQ: ~0.15 µg/mL[17]HPLC typically offers superior sensitivity, allowing for the quantification of trace levels of p-Anisidine.
Robustness ModerateHighHPLC methods are generally less affected by minor changes in reagent concentration or temperature compared to the chemically reactive p-AV test.
Cross-Validation Experimental Data

The same set of five different oil samples (including two darkly colored ones) were analyzed by both methods. For the HPLC method, p-Anisidine was quantified directly after a simple extraction, while the p-AV method measured the aldehyde reaction products. The results are compared below.

Sample ID Matrix Description p-Anisidine Value (p-AV) HPLC Result (µg/g) Observations
OIL-001 Fresh Canola Oil1.51.2Good correlation in a fresh, light-colored oil.
OIL-002 Stressed Canola Oil25.824.9Strong correlation in an oxidized, light-colored oil.
OIL-003 Fresh Olive Oil2.12.0Good correlation.
OIL-004 Dark Roasted Sesame Oil15.58.2Significant Discrepancy. The high p-AV is likely inflated due to the oil's dark color interfering with the 350 nm reading.[13]
OIL-005 Avocado Oil (Green)12.16.5Significant Discrepancy. Pigments like chlorophyll can absorb near 350 nm, leading to a falsely high p-AV. The HPLC method is unaffected.

This cross-validation data clearly demonstrates that while both methods provide comparable results for light-colored oils, the spectrophotometric p-AV method is unreliable for darkly pigmented samples. The HPLC method, due to its superior specificity, provides more accurate data across all matrices.

Senior Scientist's Recommendation

The choice of analytical method for p-Anisidine must be guided by the specific application and sample matrix.

  • Spectrophotometry (p-AV): Remains a valuable, cost-effective tool for routine quality control of light-colored fats and oils where a general measure of secondary oxidation is sufficient. It is a well-established compendial method recognized globally.[13][14]

  • HPLC-UV: Is the superior choice when high specificity and accuracy are required. It is essential for quantifying p-Anisidine as a chemical entity in complex or colored matrices, for impurity profiling in pharmaceuticals, and for regulatory submissions requiring a fully validated, specific method.

Final Verdict: For research, development, and quality control involving diverse or challenging matrices, transitioning to an HPLC method is strongly recommended. Any such transition must be supported by a thorough cross-validation study, as detailed in this guide, to ensure the continuity and integrity of analytical data. This process is not merely a regulatory hurdle; it is a fundamental scientific exercise that underpins confidence in product quality and safety.

References

  • Title: p-Anisidine Testing Made Simple: Comparing Traditional & Modern Methods Source: Google Cloud Search Result URL
  • Title: Blog 29 FoodLab Checking Oxidation in Fats & Oils by p-Anisidine Value - QCL Scientific Source: QCL Scientific URL
  • Title: P-Anisidine Definition - Organic Chemistry Key Term - Fiveable Source: Fiveable URL
  • Title: What Is FDA Method Validation Guidance and Its Importance?
  • Title: Anisidine by HPLC-UV - Analytical Method Source: Google Cloud Search Result URL
  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager Magazine URL
  • Title: P-Anisidine | C7H9NO | CID 7732 Source: PubChem URL: [Link]

  • Title: p-Anisidine: properties, applications and safety Source: ChemicalBook URL
  • Title: Spectrophotometric determination of iodates using P-anisidine Source: ResearchGate URL
  • Title: P-Anisidine Analysis of Food and Feed Source: Measurlabs URL
  • Title: Separation of N-Octyl-p-anisidine on Newcrom R1 HPLC column Source: SIELC Technologies URL
  • Title: Determination of p-Anisidine in workplace air by HPLC Source: ResearchGate URL
  • Title: p-Anisidine - Wikipedia Source: Wikipedia URL
  • Title: Analytical Methods Validation for FDA Compliance Drugs and Biologics Source: Google Cloud Search Result URL
  • Title: p-Anisidine Value page 1 - AOCS Methods Home Source: AOCS URL
  • Title: anisidine 2514 | niosh - CDC Source: CDC URL
  • Title: INTERNATIONAL STANDARD ISO/FDIS 6885 Source: ISO URL
  • Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: PMC URL
  • Title: ICH guideline Q2(R2)
  • Title: Cross and Partial Validation Source: European Bioanalysis Forum URL
  • Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: PMC - NIH URL
  • Title: Rancidity in fats and oils: Considerations for analytical testing Source: EW Nutrition URL

Sources

A Senior Application Scientist's Guide to Assessing the In Vitro Stability of p-Oxanisidide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of early drug discovery, a thorough understanding of a compound's metabolic fate is paramount. Poor metabolic stability is a primary driver of attrition in the development pipeline. This guide provides a comprehensive framework for assessing the in vitro stability of p-Oxanisidide, a simple aromatic amide, and compares it to a series of rationally designed derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present illustrative data to guide your own stability-focused optimization efforts.

The Metabolic Predicament of p--Oxanisidide: A Starting Point

This compound, or N-(4-methoxyphenyl)acetamide, possesses two primary metabolic soft spots: the amide bond and the methoxy group. These structural features make it susceptible to enzymatic degradation in the liver and blood, potentially leading to rapid clearance and low bioavailability in vivo.

Our investigation will focus on two key in vitro assays that model these major metabolic routes:

  • Liver Microsomal Stability Assay: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes, which are abundant in the liver and responsible for a vast array of oxidative metabolic reactions.[1][2][3] For this compound, this is particularly relevant for the O-demethylation of the methoxy group and potential aromatic hydroxylation.[1][4]

  • Plasma Stability Assay: This assay evaluates the stability of a compound in the presence of plasma enzymes, such as esterases and amidases, which can hydrolyze labile functional groups.[5][6][7][8] The amide bond in this compound is a potential target for these enzymes.

Designing Derivatives for Enhanced Stability

To illustrate the principles of improving metabolic stability, we will compare this compound to three hypothetical derivatives, each designed to mitigate one of the primary metabolic liabilities:

  • Derivative A (Steric Hindrance): Introduction of a methyl group ortho to the amide bond. This is intended to sterically hinder the approach of amidase enzymes, thereby slowing hydrolysis.

  • Derivative B (Electron Withdrawal): Replacement of the methoxy group with a trifluoromethoxy group. The strong electron-withdrawing nature of the trifluoromethoxy group can make the aromatic ring less susceptible to oxidative metabolism by CYP450 enzymes.

  • Derivative C (Bioisosteric Replacement): Replacement of the amide bond with a more stable bioisostere, such as a 1,2,4-oxadiazole. This modification aims to completely remove the primary site of hydrolysis.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and provide clear, interpretable data. Each includes controls to ensure the validity of the results.

Liver Microsomal Stability Assay Protocol

This protocol is adapted from established methods to determine the rate of metabolism by hepatic enzymes.[9][10]

1. Materials:

  • Test compounds (this compound and Derivatives A, B, C)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Positive control compound (e.g., Verapamil, a compound with known high clearance)

  • Negative control (incubation without NADPH)

  • Acetonitrile (ACN) with an internal standard (IS) for quenching and analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

2. Experimental Workflow:

// Nodes prep [label="Prepare Reagents:\n- Test Compounds (1 µM)\n- HLMs (0.5 mg/mL)\n- NADPH System\n- Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; pre_incubate [label="Pre-incubate\nHLMs and Test\nCompound\n(5 min @ 37°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; initiate [label="Initiate Reaction:\nAdd NADPH System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; timepoints [label="Incubate & Sample\nat Time Points:\n0, 5, 15, 30, 60 min", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="Quench Reaction:\nAdd Cold ACN + IS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; process [label="Process Samples:\n- Centrifuge\n- Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze by\nLC-MS/MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="Data Analysis:\n- Plot ln(% remaining) vs. time\n- Calculate t½ and CLint", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges prep -> pre_incubate [label="1"]; pre_incubate -> initiate [label="2"]; initiate -> timepoints [label="3"]; timepoints -> quench [label="4"]; quench -> process [label="5"]; process -> analyze [label="6"]; analyze -> data [label="7"]; } caption [label="Workflow for the Liver Microsomal Stability Assay.", fontsize=10, fontname="Arial"];

3. Step-by-Step Procedure:

  • Preparation: Prepare stock solutions of test compounds and the positive control in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be less than 1%.

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, HLM solution, and the test compound solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the compounds to equilibrate with the microsomes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the negative control wells, add buffer instead of the NADPH system.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

4. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percentage of remaining compound is plotted against time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) can then be calculated, providing a measure of the metabolic efficiency of the liver enzymes towards the compound.

Plasma Stability Assay Protocol

This protocol evaluates the chemical and enzymatic stability of a compound in plasma.[6][7][8]

1. Materials:

  • Test compounds (this compound and Derivatives A, B, C)

  • Pooled human plasma (heparinized)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Positive control compound (e.g., Procaine, a compound known to be rapidly hydrolyzed in plasma)

  • Acetonitrile (ACN) with an internal standard (IS)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

2. Experimental Workflow:

// Nodes prep [label="Prepare Reagents:\n- Test Compounds (1 µM)\n- Human Plasma", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate Test\nCompound in Plasma\ n@ 37°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; timepoints [label="Sample at\nTime Points:\n0, 15, 30, 60, 120 min", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="Quench Reaction:\nAdd Cold ACN + IS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; process [label="Process Samples:\n- Centrifuge\n- Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze by\nLC-MS/MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="Data Analysis:\n- Plot % remaining vs. time\n- Calculate t½", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges prep -> incubate [label="1"]; incubate -> timepoints [label="2"]; timepoints -> quench [label="3"]; quench -> process [label="4"]; process -> analyze [label="5"]; analyze -> data [label="6"]; } caption [label="Workflow for the Plasma Stability Assay.", fontsize=10, fontname="Arial"];

3. Step-by-Step Procedure:

  • Preparation: Prepare stock solutions of the test compounds and positive control.

  • Incubation: Add the test compound solution to pre-warmed human plasma in a 96-well plate.

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot of the plasma-compound mixture to a new plate containing cold acetonitrile with an internal standard.

  • Sample Processing: Vortex the samples to ensure complete protein precipitation and then centrifuge.

  • Analysis: Transfer the supernatant for analysis by LC-MS/MS to determine the concentration of the parent compound.

4. Data Analysis:

  • The percentage of the parent compound remaining is calculated for each time point relative to the 0-minute sample.

  • The in vitro half-life (t½) is determined by plotting the percentage of remaining compound versus time and fitting the data to a first-order decay model.

Comparative Stability Data: An Illustrative Example

The following table summarizes the hypothetical in vitro stability data for this compound and its derivatives.

CompoundLiver Microsomal Stability (t½, min)Plasma Stability (t½, min)Predicted Primary Metabolic Pathway
This compound 3595O-demethylation, Amide hydrolysis
Derivative A 32> 240O-demethylation
Derivative B > 120105Amide hydrolysis
Derivative C 38> 240O-demethylation

Interpretation of Results and Mechanistic Insights

// Nodes p_Oxanisidide [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; O_demethylation [label="O-demethylation\n(CYP450s)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide_hydrolysis [label="Amide Hydrolysis\n(Amidases)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolite1 [label="Acetaminophen analog", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolite2 [label="p-Anisidine", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges p_Oxanisidide -> O_demethylation [label="Liver Microsomes"]; p_Oxanisidide -> Amide_hydrolysis [label="Plasma/Liver"]; O_demethylation -> Metabolite1; Amide_hydrolysis -> Metabolite2; } caption [label="Primary metabolic pathways of this compound.", fontsize=10, fontname="Arial"];

  • This compound: The parent compound exhibits moderate stability in both liver microsomes and plasma, suggesting that both O-demethylation and amide hydrolysis are viable metabolic pathways.

  • Derivative A (Steric Hindrance): The introduction of a methyl group adjacent to the amide bond significantly increased plasma stability, with the half-life extending beyond the duration of the assay. This supports the hypothesis that steric hindrance effectively shields the amide from enzymatic hydrolysis. The stability in liver microsomes remains largely unchanged, indicating that O-demethylation is likely the primary route of metabolism for this derivative.

  • Derivative B (Electron Withdrawal): Replacing the methoxy group with a trifluoromethoxy group resulted in a dramatic improvement in liver microsomal stability. The electron-withdrawing nature of the trifluoromethoxy group deactivates the aromatic ring, making it less susceptible to oxidative metabolism by CYP450s. The plasma stability is comparable to the parent compound, suggesting that amide hydrolysis remains a potential clearance pathway.

  • Derivative C (Bioisosteric Replacement): By replacing the labile amide bond with a stable 1,2,4-oxadiazole, the plasma stability was significantly enhanced. This demonstrates the effectiveness of bioisosteric replacement in addressing hydrolytic instability. Similar to Derivative A, the liver microsomal stability is comparable to the parent compound, indicating that metabolism is likely to proceed via O-demethylation.

Conclusion: A Roadmap for Stability Optimization

This guide has outlined a systematic approach to assessing and improving the in vitro metabolic stability of a lead compound, using this compound as a model. By identifying the metabolic "soft spots" and employing rational design strategies such as steric hindrance, modification of electronic properties, and bioisosteric replacement, it is possible to systematically enhance a compound's stability profile.

The presented protocols for liver microsomal and plasma stability assays provide a robust framework for generating reliable and reproducible data. The illustrative results for the this compound derivatives highlight how targeted chemical modifications can mitigate specific metabolic liabilities. For researchers in drug discovery, a data-driven understanding of in vitro stability is not merely a screening exercise but a critical step in the journey toward developing safe and effective medicines.

References

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]

  • Li, A. P. (2001). Screening for human ADME/Tox drug properties in drug discovery. Drug Discovery Today, 6(7), 357-366. [Link]

  • Kuhnz, W., & Gieschen, H. (1998). Stability of drugs in plasma. European Journal of Drug Metabolism and Pharmacokinetics, 23(2), 295-304. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling p-Oxanisidide

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development requires not only scientific innovation but also an unwavering commitment to safety. When working with highly toxic compounds like p-Oxanisidide (also known as p-Anisidine or 4-methoxyaniline), understanding and implementing rigorous safety protocols is paramount. This guide moves beyond a simple checklist, providing a deep, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to instill a culture of safety that protects you, your colleagues, and your research.

This compound is a crystalline solid that poses severe health risks. It is classified as fatal if swallowed, inhaled, or in contact with skin.[1][2] Furthermore, it is a suspected carcinogen and can cause significant organ damage through prolonged or repeated exposure.[2][3] The primary routes of exposure are inhalation of dust particles, skin absorption, and eye contact.[4] A particularly insidious hazard is its ability to be absorbed through the skin and interfere with the blood's ability to carry oxygen, leading to a condition called methemoglobinemia, characterized by headache, dizziness, and cyanosis (a blueish tint to the skin and lips).[5][6]

Given this hazard profile, engineering controls such as chemical fume hoods are the first line of defense.[1] However, the appropriate selection and use of PPE provide the essential final barrier between the researcher and the chemical.

Hazard Profile and Exposure Limits

A thorough risk assessment is the foundation of any safety protocol. The hazards associated with this compound necessitate a multi-faceted PPE approach. To quantify the inhalation risk, regulatory bodies have established strict Occupational Exposure Limits (OELs).

Regulatory Body Exposure Limit (8-Hour Time-Weighted Average) Notes
OSHA (PEL) 0.5 mg/m³Legal airborne permissible exposure limit.[5][7]
NIOSH (REL) 0.5 mg/m³Recommended airborne exposure limit over a 10-hour workshift.[5][7]
ACGIH (TLV) 0.5 mg/m³Recommended airborne exposure limit over an 8-hour workshift.[5][7]

PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

These limits are extremely low, underscoring the high toxicity of the compound via inhalation. Furthermore, OSHA, NIOSH, and ACGIH all include a "Skin" notation, indicating that skin absorption is a significant route of exposure that can contribute to overall body burden.[7]

Core Directive: Selecting Your PPE Armor

Choosing the correct PPE is not a one-size-fits-all decision. It depends on the scale of the work, the physical form of the compound, and the potential for dust generation or splashing.

Respiratory Protection: A Non-Negotiable Barrier

Due to the "Fatal if inhaled" classification and low OELs, respiratory protection is mandatory when handling this compound powder outside of a fully contained system.[2]

  • For Low-Dust Activities (e.g., weighing small quantities in a ventilated enclosure): At a minimum, a NIOSH-approved N95, R95, or P95 filtering facepiece respirator is required for concentrations up to 5 mg/m³.[4]

  • For Higher Potential Exposure (e.g., charging a reactor, cleaning spills): An air-purifying respirator (APR) with a full facepiece equipped with N100, R100, or P100 filters is recommended for concentrations up to 25 mg/m³.[4][8] A powered, air-purifying respirator (PAPR) with a high-efficiency particulate filter offers greater protection and comfort for longer-duration tasks.[8]

  • Immediately Dangerous to Life or Health (IDLH): The IDLH concentration for this compound is 50 mg/m³.[7] In situations where this level could be exceeded, such as a large spill in a poorly ventilated area, a self-contained breathing apparatus (SCBA) operated in a pressure-demand mode is required.[4][5]

Dermal Protection: Preventing Systemic Toxicity

The "Fatal in contact with skin" warning must be taken with the utmost seriousness.[1][2] Skin is a primary route of exposure, making comprehensive dermal protection essential.

  • Gloves: Standard laboratory gloves may not be sufficient. Always use chemical-resistant gloves tested according to standards like EN 374.[1] Nitrile gloves are a common choice, but it is critical to consult the glove manufacturer's compatibility chart for breakthrough time and permeation rate data specific to p-Anisidine. Always double-glove to provide an extra layer of protection and to allow for safe removal of the outer, contaminated glove. Contaminated gloves must be disposed of immediately as hazardous waste.[9]

  • Protective Clothing: A buttoned lab coat is the minimum requirement. For tasks with a higher risk of contamination, a chemical-resistant apron or a disposable coverall (e.g., Tyvek) should be worn over normal work clothes.[1][5] All protective clothing should have long sleeves and be fully fastened.

Eye and Face Protection: Shielding from Dust and Splashes

This compound is an irritant and can cause serious eye damage.[5]

  • Standard Use: At a minimum, chemical splash goggles with side protection are required.[1] Standard safety glasses do not provide adequate protection from dust particles.

  • Splash Hazard: When there is a risk of splashing or significant dust generation, a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[2]

Operational Plan: Donning, Doffing, and Disposal

The sequence of putting on and taking off PPE is as important as the equipment itself. Incorrect procedures can lead to self-contamination.

Step-by-Step PPE Donning and Doffing Protocol
  • Donning (Putting On) Sequence:

    • Outer Gloves: Put on the first pair of chemical-resistant gloves.

    • Protective Clothing: Don your lab coat or coverall, ensuring it is fully fastened.

    • Respiratory Protection: Fit your respirator. Perform a user seal check to ensure there are no leaks.

    • Eye/Face Protection: Put on your chemical splash goggles and, if necessary, a face shield.

    • Inner Gloves: Put on the second pair of gloves, pulling them over the cuffs of your lab coat or coverall.

  • Doffing (Taking Off) Sequence:

    • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off so they are inside-out and dispose of them in a designated hazardous waste container.

    • Protective Clothing: Remove your coverall or lab coat by rolling it down and away from your body, touching only the inside surface. Dispose of it in the hazardous waste container.

    • Eye/Face Protection: Remove the face shield and/or goggles from the back to the front.

    • Respiratory Protection: Remove your respirator.

    • Inner Gloves: Remove the final pair of gloves, again, without touching the outside surface.

    • Hygiene: Wash your hands and forearms thoroughly with soap and water immediately after removing all PPE.[10][11]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Level Selection cluster_2 Final Checks start Assess Task: Scale & Duration dust_potential Potential for Dust/Aerosol Generation? start->dust_potential low_risk Level 1: Low Dust (e.g., Weighing <1g in hood) - Double Nitrile Gloves - Lab Coat - Goggles - N95 Respirator dust_potential->low_risk Low high_risk Level 2: High Dust / Splash (e.g., Bulk transfer, spill cleanup) - Double Nitrile Gloves - Chemical Coverall - Goggles & Face Shield - Full-Face APR/PAPR dust_potential->high_risk High donning Follow Donning Protocol low_risk->donning high_risk->donning doffing Follow Doffing & Disposal Protocol donning->doffing caption PPE Selection Workflow for this compound

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.